3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWSYVDXXWRSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-43-6 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one
An In-Depth Technical Guide to the Synthesis of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a valuable building block in contemporary drug discovery and materials science. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, while the cyclobutanone scaffold offers a versatile platform for further chemical modification. This document details multiple synthetic pathways, including transition metal-catalyzed conjugate additions and classical cycloaddition reactions. Each section provides in-depth procedural details, mechanistic insights, and a discussion of the rationale behind experimental choices, aimed at researchers, chemists, and professionals in pharmaceutical and chemical development.
Introduction and Significance
The synthesis of complex molecular architectures with precisely controlled stereochemistry and functionality is a cornerstone of modern organic chemistry. Among these, 3-arylcyclobutanones have emerged as critical intermediates. The target molecule, this compound, is of particular interest due to the synergistic combination of two key structural motifs:
-
The Cyclobutanone Ring: This strained four-membered ring is not merely a structural component but a reactive handle. It can undergo various transformations, including ring-expansion, Baeyer-Villiger oxidation, and functionalization at the α-positions, making it a versatile synthetic intermediate.[1][2]
-
The 4-(Trifluoromethyl)phenyl Group: The incorporation of a trifluoromethyl (CF₃) group onto an aromatic ring is a widely used strategy in medicinal chemistry.[3] This group is known to enhance a molecule's lipophilicity, improve metabolic stability by blocking oxidative sites, and modulate electronic properties, which can lead to stronger binding interactions with biological targets.
The convergence of these two motifs makes this compound a highly sought-after precursor for novel therapeutics and advanced materials. This guide explores the most effective strategies for its synthesis, emphasizing both efficiency and scalability.
Strategic Overview of Synthetic Pathways
The construction of the 3-arylcyclobutanone core can be approached through several distinct strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and required stereochemical control. The principal methodologies discussed herein are:
-
Rhodium-Catalyzed Asymmetric 1,4-Addition: A modern and highly efficient method involving the conjugate addition of an arylboronic acid to a cyclobutenone system. This approach offers excellent control over yield and, with chiral ligands, enantioselectivity.
-
[2+2] Cycloaddition: A classic and powerful strategy for forming four-membered rings. This involves the reaction of a ketene or ketene equivalent with an appropriately substituted alkene.
-
Intramolecular Friedel-Crafts Acylation: A traditional yet reliable method that involves the cyclization of a γ-arylbutyric acid derivative to form the cyclobutanone ring.
The following diagram illustrates the logical flow of these primary synthetic strategies.
Caption: Simplified catalytic cycle for the Rh-catalyzed 1,4-addition.
Experimental Protocol:
Caution: All operations should be performed in a well-ventilated fume hood.
-
Catalyst Preparation: In a dry, nitrogen-flushed Schlenk flask, add acetylacetonatobis(ethylene)rhodium(I) (1 mol%) and a suitable chiral phosphine ligand like (R)-BINAP (1.1 mol%). Add degassed 1,4-dioxane and stir at room temperature for 20 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add 4-(trifluoromethyl)phenylboronic acid (1.5 equivalents) and cyclobuten-2-one (1.0 equivalent). Add degassed water (typically 10% v/v with respect to the dioxane).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate. Wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. [4]5. Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product. [4]
Parameter Condition Rationale Catalyst [Rh(acac)(C₂H₄)₂] / BINAP High activity and selectivity for 1,4-additions. [4] Aryl Source 4-(CF₃)phenylboronic acid Stable, commercially available, and effective in transmetalation. Solvent 1,4-Dioxane / H₂O Dioxane is a good solvent for all components; water is crucial for the protonolysis step. [4] Temperature 80-100 °C Provides sufficient thermal energy to drive the catalytic cycle efficiently. | Stoichiometry | Excess boronic acid | Ensures complete consumption of the limiting reagent (cyclobutenone). |
Route 2: [2+2] Cycloaddition of a Ketene with 4-(Trifluoromethyl)styrene
The [2+2] cycloaddition is a fundamental reaction for constructing four-membered rings. [1]In this approach, a ketene, often generated in situ, reacts with an alkene to form a cyclobutanone directly. For this synthesis, dichloroketene (generated from trichloroacetyl chloride) is a common and reactive choice.
Reaction Scheme:
Trichloroacetyl chloride + Zn-Cu couple → Dichloroketene Dichloroketene + 4-(Trifluoromethyl)styrene → 2,2-dichloro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one The resulting dichlorocyclobutanone is then dechlorinated using a reducing agent like zinc dust in acetic acid.
Experimental Protocol:
-
Activation of Zinc: Activate zinc dust by stirring it with dilute HCl, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.
-
Cycloaddition: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust and 4-(trifluoromethyl)styrene in anhydrous diethyl ether. Heat the mixture to a gentle reflux.
-
Ketene Generation: Add a solution of trichloroacetyl chloride in anhydrous diethyl ether dropwise to the refluxing mixture over several hours. The zinc reacts with the acid chloride to generate dichloroketene in situ, which is immediately trapped by the styrene.
-
Reaction Monitoring & Work-up: After the addition is complete, continue refluxing for an additional 2-3 hours. Cool the reaction, filter off the excess zinc, and wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dechlorination: Dry the organic layer and concentrate it. Dissolve the crude dichlorocyclobutanone in acetic acid. Add zinc dust portion-wise while stirring. The reaction is exothermic and may require cooling.
-
Final Purification: After the reaction is complete (monitored by TLC), filter the mixture and dilute the filtrate with water. Extract the product with diethyl ether. Wash the organic extracts, dry, and concentrate. Purify the final product by vacuum distillation or column chromatography.
Caption: Workflow for the [2+2] cycloaddition and dechlorination route.
Summary of Synthetic Routes
| Route | Key Transformation | Advantages | Disadvantages |
| 1 | Rh-Catalyzed 1,4-Addition | High yield, mild conditions, potential for asymmetry. | Requires expensive transition metal catalyst and ligands. |
| 2 | [2+2] Cycloaddition | Uses readily available starting materials, well-established method. | Multi-step process, uses stoichiometric metals, harsh conditions. |
| 3 | Friedel-Crafts Acylation | Classical, reliable method. | Requires a pre-functionalized substrate, strong acid catalyst (e.g., PPA, AlCl₃). |
Conclusion
The synthesis of this compound is a task of significant relevance to medicinal and materials chemistry. This guide has detailed several robust synthetic strategies, with a particular emphasis on the modern rhodium-catalyzed 1,4-addition, which offers superior efficiency and control. The classical [2+2] cycloaddition remains a viable alternative, especially for large-scale preparations where cost may be a primary driver. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research program, including scale, cost, and the need for enantiopure material. The protocols and mechanistic discussions provided herein serve as a comprehensive resource for scientists and researchers engaged in the synthesis of this important molecular scaffold.
References
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Introduction: The Rising Prominence of Trifluoromethylated Cyclobutanes in Medicinal Chemistry
An In-Depth Technical Guide to the Preparation of Trifluoromethyl-Substituted Cyclobutanones for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] Among these, the trifluoromethyl (CF₃) group is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[3] When combined with the cyclobutane motif, a strained four-membered carbocycle, the resulting trifluoromethyl-substituted cyclobutanes emerge as compelling bioisosteres for more common structural units like phenyl or tert-butyl groups.[4][5] These unique building blocks offer a distinct three-dimensional chemical space, which is increasingly being explored in the development of novel therapeutics.[6][7] This guide provides an in-depth exploration of the key synthetic strategies for preparing trifluoromethyl-substituted cyclobutanones, versatile intermediates for accessing a wide array of complex trifluoromethylated cyclobutane derivatives.
Core Synthetic Strategies for Trifluoromethyl-Substituted Cyclobutanones
The preparation of trifluoromethyl-substituted cyclobutanones can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and scalability.
Direct Nucleophilic Trifluoromethylation of Cyclobutanone Precursors
A highly effective and scalable method for the synthesis of trifluoromethyl-substituted cyclobutanols, which can be subsequently oxidized to the corresponding cyclobutanones, involves the nucleophilic addition of a trifluoromethyl anion equivalent to a cyclobutanone. The most widely employed reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[8]
This reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), which generates the active trifluoromethyl anion.[8] The choice of fluoride source and reaction conditions can be critical for achieving high yields and, in the case of substituted cyclobutanones, for controlling diastereoselectivity.
Mechanism of Nucleophilic Trifluoromethylation using TMSCF₃:
The reaction proceeds through the formation of a pentacoordinate silicate intermediate, which then delivers the trifluoromethyl nucleophile to the carbonyl carbon of the cyclobutanone. Subsequent workup quenches the resulting alkoxide to afford the trifluoromethyl carbinol.
Caption: Mechanism of Nucleophilic Trifluoromethylation.
A notable example is the scalable synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, where a key step is the trifluoromethylation of a 4-oxocyclobutane precursor.[9] This highlights the industrial applicability of this methodology.
Table 1: Comparison of Fluoride Sources for Nucleophilic Trifluoromethylation
| Fluoride Source | Typical Solvent | Temperature (°C) | Key Advantages | Considerations |
| TBAF | THF | 0 to rt | High solubility, mild conditions | Can be hygroscopic |
| CsF | DMF, THF | rt to 60 | Anhydrous, good for less reactive substrates | Lower solubility in some solvents |
| TASF | THF | -78 to 0 | Highly reactive, good for hindered ketones | More expensive |
[2+2] Cycloaddition Reactions: Building the Cyclobutane Ring
The [2+2] cycloaddition is a powerful and atom-economical method for the direct construction of four-membered rings.[10][11] This approach can be employed to synthesize trifluoromethyl-substituted cyclobutanones either directly or through a multi-step sequence involving the cycloaddition followed by functional group manipulation.
Thermal [2+2] Cycloadditions with Ketenes:
The reaction of a ketene with an alkene is a classic example of a thermal [2+2] cycloaddition to form a cyclobutanone.[12] To introduce a trifluoromethyl group, one can either use a trifluoromethyl-substituted ketene or a trifluoromethyl-substituted alkene. The regiochemistry of the cycloaddition is generally predictable, with the more electron-rich atom of the alkene reacting with the carbonyl carbon of the ketene.[12]
Photochemical [2+2] Cycloadditions:
Photochemical [2+2] cycloadditions offer a versatile route to cyclobutanes under mild conditions.[12][13] These reactions typically involve the excitation of one of the alkene partners to a triplet state, which then undergoes a stepwise addition to the other alkene. While this method is excellent for forming the cyclobutane core, the direct synthesis of trifluoromethyl-substituted cyclobutanones via this route is less common and often requires a multi-step process. A one-pot strategy involving a sequential [2+2] photocycloaddition and a photo-Nef reaction has been developed for the synthesis of pyridinyl-cyclobutanones, demonstrating the potential for innovative photochemical approaches.
Caption: [2+2] Cycloaddition Workflow.
Ring Expansion and Rearrangement Strategies
Ring expansion reactions provide an alternative pathway to cyclobutanones, often starting from more readily available three-membered ring precursors.[14] These reactions are typically driven by the relief of ring strain and the formation of a more stable carbocation intermediate.
A notable example involves the base-initiated ring opening of trifluoromethylcyclobutanol derivatives to form a laterally lithiated trifluoromethyl ketone intermediate, which can then be trapped with electrophiles.[15][16] While this specific example leads to lactols, the underlying principle of ring opening and rearrangement is a powerful tool in the synthesis of functionalized cyclobutane systems.
Free radical-mediated ring expansions of cyclobutanones have also been developed, allowing for the construction of larger ring systems.[17] While not directly forming trifluoromethyl-substituted cyclobutanones, these methods highlight the versatility of the cyclobutanone scaffold in more complex synthetic endeavors.
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclobutanol via Nucleophilic Trifluoromethylation
This protocol is adapted from methodologies reported for the nucleophilic trifluoromethylation of cyclobutanones.[8]
Materials:
-
Cyclobutanone (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add cyclobutanone and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCF₃ via syringe, followed by the dropwise addition of the TBAF solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(trifluoromethyl)cyclobutanol.
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The presence of a characteristic quartet in the ¹³C NMR spectrum for the CF₃ group and a singlet in the ¹⁹F NMR spectrum are indicative of successful trifluoromethylation.
Applications in Drug Discovery and Beyond
Trifluoromethyl-substituted cyclobutanes are increasingly being incorporated into drug candidates to fine-tune their pharmacological profiles.[4][6] The rigid, three-dimensional nature of the cyclobutane ring, combined with the unique electronic properties of the trifluoromethyl group, can lead to improved potency, selectivity, and pharmacokinetic properties.[5][7] The synthetic methods outlined in this guide provide medicinal chemists with the tools to access a diverse range of these valuable building blocks, paving the way for the discovery of next-generation therapeutics.
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An In-Depth Technical Guide to 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the trifluoromethylphenyl group and the reactive cyclobutanone core. This document delves into the spectroscopic characteristics, plausible synthetic routes, and key chemical transformations of this molecule, offering valuable insights for its utilization as a versatile building block in the design and development of novel chemical entities.
Introduction: The Significance of the Trifluoromethylphenyl Cyclobutanone Scaffold
The incorporation of fluorine-containing moieties into organic molecules is a well-established strategy in modern drug discovery for modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a phenyl ring, it creates a unique electronic environment that can be exploited in the design of bioactive compounds.
The cyclobutane ring, a strained four-membered carbocycle, serves as a versatile synthetic intermediate. Its inherent ring strain can be harnessed for various chemical transformations, including ring expansions and ring-opening reactions, providing access to a diverse array of molecular architectures. The ketone functionality within the cyclobutane ring of this compound offers a reactive handle for a multitude of chemical modifications.
This guide will explore the confluence of these structural features, providing a detailed examination of the chemical properties and synthetic utility of this compound.
Physicochemical and Spectroscopic Properties
General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1080636-43-6 | [1] |
| Molecular Formula | C₁₁H₉F₃O | [1] |
| Molecular Weight | 214.19 g/mol | [1] |
| Appearance | Predicted to be a solid | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Spectroscopic Data (Predicted)
2.2.1. ¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Cyclobutane Protons: A set of multiplets in the aliphatic region (δ 2.5-4.0 ppm) corresponding to the methine proton at the C3 position and the methylene protons at the C2 and C4 positions. The methine proton (CH-Ar) would likely be the most downfield of the aliphatic protons due to its proximity to the aromatic ring.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the CF₃ group, which would appear as a quartet due to C-F coupling), and the aliphatic carbons of the cyclobutane ring.
-
Carbonyl Carbon: δ ~208 ppm
-
Aromatic Carbons: δ 125-150 ppm (with characteristic quartet for the C-CF₃)
-
Trifluoromethyl Carbon: δ ~124 ppm (quartet)
-
Cyclobutane Carbons: δ 35-50 ppm
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands:
-
C=O Stretch: A strong absorption band around 1780 cm⁻¹, characteristic of a strained cyclobutanone.
-
C-F Stretch: Strong absorption bands in the region of 1300-1100 cm⁻¹ due to the trifluoromethyl group.
-
Aromatic C-H Stretch: Above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Below 3000 cm⁻¹.
2.2.4. Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 214. Key fragmentation patterns would involve the loss of CO (m/z 186), the trifluoromethyl group, and cleavage of the cyclobutane ring.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several general methods for the synthesis of 3-arylcyclobutanones can be adapted.
[2+2] Cycloaddition of a Ketene with a Styrene Derivative
A plausible and efficient route involves the [2+2] cycloaddition of a suitable ketene or ketene equivalent with 4-(trifluoromethyl)styrene.
Figure 1. General scheme for the synthesis of this compound via a [2+2] cycloaddition reaction.
Experimental Protocol (Hypothetical):
-
Ketene Generation: Dichloroacetyl chloride is reacted with activated zinc in the presence of a phosphine oxide catalyst in a suitable solvent like diethyl ether to generate dichloroketene in situ.
-
Cycloaddition: 4-(Trifluoromethyl)styrene is added to the reaction mixture containing the in situ generated dichloroketene at low temperature (e.g., 0 °C). The reaction is stirred for several hours.
-
Dechlorination: The resulting dichlorocyclobutanone adduct is then subjected to reductive dechlorination using a reagent such as zinc dust in acetic acid.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
In situ Generation of Ketene: Ketenes are highly reactive and prone to polymerization. In situ generation ensures a low, steady concentration, favoring the desired cycloaddition reaction over side reactions.
-
Low Temperature: The cycloaddition reaction is often exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Reductive Dechlorination: Zinc in acetic acid is a classic and effective method for the reduction of α-haloketones.
Intramolecular Friedel-Crafts Acylation
An alternative approach involves the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-(trifluoromethyl)phenyl)butanoic acid or its corresponding acid chloride.
Figure 2. Synthesis of this compound via intramolecular Friedel-Crafts acylation.
Experimental Protocol (Hypothetical):
-
Acid Chloride Formation: 3-(4-(Trifluoromethyl)phenyl)butanoic acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
-
Cyclization: The crude acid chloride is dissolved in a non-polar solvent like dichloromethane and treated with a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄) at low temperature. The reaction is stirred until completion.
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The product is then purified by chromatography or crystallization.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, activating it for electrophilic attack on the aromatic ring.
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, anhydrous conditions are crucial for the success of the reaction.
Chemical Reactivity and Transformations
The chemical reactivity of this compound is dictated by the interplay between the strained cyclobutanone ring and the electron-withdrawing nature of the trifluoromethylphenyl group.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for chemical modification.
-
Reduction: The carbonyl group can be readily reduced to the corresponding alcohol, 3-[4-(trifluoromethyl)phenyl]cyclobutanol, using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction is influenced by the steric bulk of the aryl substituent.[2]
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an exocyclic double bond, affording various 3-[4-(trifluoromethyl)phenyl]-1-methylenecyclobutane derivatives.[3][4]
-
Baeyer-Villiger Oxidation: The cyclobutanone can undergo Baeyer-Villiger oxidation with peroxy acids (e.g., m-CPBA) to yield the corresponding γ-lactone. The regioselectivity of this reaction is influenced by the migratory aptitude of the adjacent carbon atoms.[5][6][7]
Figure 3. Key reactions at the carbonyl group of this compound.
Ring Expansion Reactions
The strain energy of the cyclobutane ring can be released through ring expansion reactions, providing access to five-membered ring systems. For instance, reaction with diazomethane or its equivalents can lead to the formation of 3-[4-(trifluoromethyl)phenyl]cyclopentanone.[5]
Influence of the Trifluoromethylphenyl Group
The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.[8] However, it can influence the regioselectivity of reactions involving the cyclobutane ring by altering the electronic properties of the molecule.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential biological activity or unique material properties.
As a Precursor for Bioactive Molecules
While direct applications of this compound in marketed drugs are not yet established, its structural motifs are present in various investigational compounds. The combination of the trifluoromethylphenyl group, known for its favorable ADME (absorption, distribution, metabolism, and excretion) properties, and the versatile cyclobutane core makes it an attractive starting material for the synthesis of:
-
Kinase Inhibitors: The cyclobutane ring can serve as a scaffold to orient functional groups for optimal interaction with the ATP-binding pocket of kinases.
-
GPCR Modulators: The rigid cyclobutane core can be used to constrain the conformation of ligands, leading to enhanced selectivity for specific G-protein coupled receptors.
-
Enzyme Inhibitors: The strained ring system can be exploited in the design of mechanism-based inhibitors.
In Materials Science
The incorporation of the trifluoromethylphenyl group can impart desirable properties to polymers and other materials, such as increased thermal stability, hydrophobicity, and specific optical properties. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel polymers.
Conclusion
This compound is a chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis, while not extensively documented for this specific derivative, can be achieved through established synthetic methodologies for 3-arylcyclobutanones. The reactivity of its cyclobutanone core, coupled with the influential electronic properties of the trifluoromethylphenyl group, provides a rich platform for the development of novel molecules with tailored properties. This technical guide serves as a foundational resource for researchers seeking to explore the synthetic utility and potential applications of this promising building block.
References
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Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
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Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]
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National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
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ACS Publications. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters. Retrieved from [Link]
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ChemRxiv. (n.d.). Stereoselective Baeyer–Villiger oxidation of 3-substituted cyclobutanones promoted by flavinium-cinchona alkaloid ion-pair catalyst. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Cationic Co(III)(salen)-catalyzed enantioselective Baeyer–Villiger oxidation of 3-arylcyclobutanones using hydrogen peroxide a. Retrieved from [Link]
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Spectroscopic data for 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one
An In-Depth Technical Guide to the Spectroscopic Data of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Small molecules containing fluorinated motifs and strained ring systems are of particular interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This compound is one such molecule, serving as a valuable building block for more complex chemical architectures.
Chemical Identity and Structural Framework
A complete understanding of the molecule's structure is the foundation for interpreting its spectroscopic output.
-
Molecular Formula: C₁₁H₉F₃O[1]
-
Molecular Weight: 214.19 g/mol [1]
-
CAS Number: 1080636-43-6[1]
-
Structure:

The structure consists of a four-membered cyclobutanone ring substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. This combination of a strained aliphatic ring, a ketone functional group, an aromatic system, and a trifluoromethyl group gives rise to a distinct and predictable spectroscopic fingerprint.
The Analytical Workflow: A Multi-Technique Approach
Confirming the structure and purity of a compound like this compound requires a synergistic approach, integrating data from multiple spectroscopic techniques. No single method provides all the necessary information. The logical flow of analysis ensures each piece of data corroborates the others, leading to an unambiguous structural assignment.
Figure 1: A typical workflow for the structural elucidation of an organic molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another.
Expert Insights on Experimental Protocol
The choice of solvent and instrument parameters is critical for acquiring high-quality data.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a reference (δ 0.00 ppm).
-
Instrumentation: A spectrometer with a field strength of at least 400 MHz is recommended to resolve the complex splitting patterns expected for the cyclobutane protons.
-
Data Acquisition: Standard acquisition parameters are usually sufficient. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum and Interpretation
The molecule's symmetry dictates the number of unique proton signals. Due to the substitution pattern, we expect four distinct signals.
Figure 2: Proton assignments for ¹H NMR prediction.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hd | 7.65 | Doublet (d) | 2H | Ar-H (ortho to CF₃) | Deshielded by the electron-withdrawing CF₃ group. Appears as a doublet due to coupling with Hd'. |
| Hd' | 7.45 | Doublet (d) | 2H | Ar-H (meta to CF₃) | Less deshielded than Hd. Appears as a doublet due to coupling with Hd. |
| Ha | 3.60 - 3.85 | Quintet or Multiplet (m) | 1H | CH (methine) | Benzylic proton deshielded by the aromatic ring. Complex splitting due to coupling with four adjacent Hb and Hc protons. |
| Hb, Hc | 3.20 - 3.50 | Multiplet (m) | 4H | CH₂ (methylene) | Protons adjacent to the carbonyl group are deshielded. They are diastereotopic and will exhibit complex splitting patterns from coupling with each other and with Ha. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the carbon backbone of the molecule. Each unique carbon atom typically gives rise to a single peak.
Expert Insights on Experimental Protocol
The protocol for ¹³C NMR is similar to that for ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope.
-
Sample Preparation: A more concentrated sample (~20-50 mg in 0.6 mL of solvent) is beneficial.
-
Data Acquisition: A standard broadband proton-decoupled experiment is performed to ensure each carbon appears as a singlet. A significantly higher number of scans (e.g., 1024 or more) is necessary.
-
DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended. These experiments differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the aliphatic signals.
Predicted ¹³C NMR Spectrum and Interpretation
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~207 | C | C =O | The carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of ketones.[2] |
| ~145 | C | Ar-C -CH | Quaternary aromatic carbon attached to the cyclobutane ring. |
| ~130 | C | Ar-C -CF₃ (quartet) | The carbon attached to the CF₃ group will be split into a quartet due to one-bond C-F coupling (¹JCF).[3] |
| ~126.5 | CH | Ar-C H | Aromatic carbons ortho to the CF₃ group. |
| ~126.0 | CH | Ar-C H | Aromatic carbons meta to the CF₃ group. |
| ~124 | CF₃ (quartet) | -C F₃ | The trifluoromethyl carbon itself will appear as a very intense quartet due to the large one-bond C-F coupling.[4] |
| ~48 | CH₂ | C H₂ (adjacent to C=O) | Alpha-carbons to the ketone are deshielded. |
| ~35 | CH | C H (benzylic) | The benzylic carbon attached to the aromatic ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expert Insights on Experimental Protocol
-
Instrumentation: An Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer is the modern standard. It requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background scan of the empty crystal should be run first and automatically subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| ~3100-3000 | Medium | =C-H Stretch | Aromatic C-H | Aromatic C-H stretches appear at slightly higher frequencies than aliphatic C-H stretches.[5] |
| ~3000-2850 | Medium | -C-H Stretch | Aliphatic C-H | C-H stretches from the cyclobutane ring protons.[6] |
| ~1785 | Strong | C=O Stretch | Cyclobutanone | The C=O stretch in cyclobutanone is shifted to a significantly higher wavenumber compared to acyclic ketones (~1715 cm⁻¹) due to ring strain. This is a key diagnostic peak.[7][8] |
| ~1610, ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring | Characteristic absorptions for the carbon-carbon stretching within the aromatic ring.[6] |
| ~1325 | Strong | C-F Stretch | Trifluoromethyl | The symmetric C-F stretch of the CF₃ group is a very strong and characteristic absorption.[3][9] |
| ~1160, ~1120 | Strong | C-F Stretch | Trifluoromethyl | Asymmetric C-F stretching bands, also typically very strong and sharp. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.
Expert Insights on Experimental Protocol
-
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. For a softer ionization that gives a prominent molecular ion peak, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used.
-
Analysis: A high-resolution mass spectrometer (HRMS) is essential for confirming the elemental composition via an exact mass measurement.
Predicted Mass Spectrum and Interpretation
-
Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. For C₁₁H₉F₃O, the expected monoisotopic mass is m/z 214.06 . An HRMS measurement confirming this value provides strong evidence for the correct molecular formula.
-
Key Fragmentation Patterns (EI):
-
[M - CO]⁺ (m/z 186): Loss of a neutral carbon monoxide molecule via cleavage of the cyclobutanone ring is a common fragmentation pathway for cyclobutanones.
-
[M - C₂H₂O]⁺ (m/z 172): Loss of ketene is another characteristic fragmentation pathway.
-
[C₈H₄F₃]⁺ (m/z 145): This corresponds to the trifluoromethylphenyl cation, likely a stable and prominent fragment.
-
Conclusion
The structural elucidation of this compound is a clear example of the power of a multi-faceted analytical approach. While a single experimental dataset may be elusive, a thorough understanding of spectroscopic principles allows for the construction of a highly accurate and predictive data profile. The key diagnostic features—the strained ketone C=O stretch in the IR, the distinct aromatic and aliphatic patterns in the ¹H and ¹³C NMR, and the correct molecular weight from MS—all converge to provide a self-validating system for confirming the identity and purity of this important chemical building block. This guide serves as a robust framework for any researcher undertaking the characterization of this molecule or structurally related compounds.
References
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PubMed. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Available from: [Link]
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National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
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Wiley-VCH. Supporting Information for a publication. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for a publication. Available from: [Link]
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ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
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MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available from: [Link]
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Organic Syntheses. Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Available from: [Link]
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ACS Publications. Molecular structure of cyclobutanone as determined by combined analysis of electron diffraction and spectroscopic data. Available from: [Link]
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PubChem. 3-(Trifluoromethyl)cyclobutan-1-one. Available from: [Link]
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ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Available from: [Link]
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National Institutes of Health. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available from: [Link]
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National Institutes of Health. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Available from: [Link]
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PrepChem.com. Synthesis of 3-(4-(p-trifluoromethylphenoxy)phenyl)tetralone. Available from: [Link]
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AIP Publishing. Photofragmentation of cyclobutanone at 200 nm: TDDFT vs CASSCF electron diffraction. Available from: [Link]
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AIP Publishing. The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. Available from: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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Chemistry LibreTexts. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]
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An In-Depth Technical Guide to 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one (CAS 1080636-43-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one (CAS Number: 1080636-43-6), a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, explores plausible synthetic pathways with step-by-step protocols, and discusses its potential, yet currently underexplored, pharmacological significance. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel cyclobutane derivatives in the pursuit of new therapeutic agents.
Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Medicinal Chemistry
The incorporation of fluorine and fluorinated moieties into small molecules has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional scaffold that can provide conformational rigidity and novel exit vectors for substituent positioning. The fusion of these two structural motifs in this compound presents a molecule with significant potential for interacting with biological systems in unique and potentially beneficial ways. This guide aims to consolidate the available information on this compound and to provide a scientifically grounded framework for its further investigation.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1080636-43-6 | [1][2] |
| Molecular Formula | C₁₁H₉F₃O | [1] |
| Molecular Weight | 214.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Insoluble in water | [3] |
Synthesis of this compound: A Proposed Protocol
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a Suzuki-Miyaura coupling between a suitable cyclobutenyl or cyclobutanyl precursor and 4-(trifluoromethyl)phenylboronic acid. This approach is advantageous due to the commercial availability of the boronic acid and the established protocols for such coupling reactions.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step sequence starting from a readily available cyclobutanone derivative.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Suzuki-Miyaura Coupling to form 3-[4-(Trifluoromethyl)phenyl]cyclobuten-1-one
-
Rationale: This step utilizes a palladium-catalyzed cross-coupling reaction to form the aryl-cyclobutene bond. The choice of a cyclobutenyl precursor, such as 3-bromocyclobutenone (which can be synthesized from 3-bromocyclobutanone), allows for a direct coupling.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromocyclobutenone (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-[4-(trifluoromethyl)phenyl]cyclobuten-1-one.
-
Step 2: Reduction to this compound
-
Rationale: The double bond in the cyclobutenone ring is reduced to yield the saturated cyclobutanone. Catalytic hydrogenation is a standard and effective method for this transformation.
-
Procedure:
-
Dissolve the 3-[4-(trifluoromethyl)phenyl]cyclobuten-1-one (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, e.g., 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by chromatography may be performed if necessary.
-
Potential Pharmacological Significance and Future Directions
While no specific biological data for this compound has been reported in the public domain, its structural features suggest several avenues for pharmacological investigation.
-
Kinase Inhibition: The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors. The rigid cyclobutanone scaffold could orient this group in a manner that promotes binding to the ATP-binding pocket of various kinases.
-
GPCR Ligands: The defined three-dimensional structure of the molecule could be exploited for the development of ligands for G-protein coupled receptors (GPCRs), where specific spatial arrangements of functional groups are often crucial for activity.
-
Metabolic Stability: The presence of the trifluoromethyl group is anticipated to enhance the metabolic stability of the compound by blocking potential sites of oxidative metabolism on the phenyl ring.
Future research should focus on the synthesis of this compound and its analogs, followed by screening against a broad range of biological targets. In silico modeling and docking studies could also be employed to predict potential protein targets and guide the design of more potent and selective derivatives.
Conclusion
This compound is a compound with intriguing structural features that position it as a valuable building block in medicinal chemistry. Although detailed synthetic and pharmacological data are currently lacking, this guide provides a robust framework for its preparation and suggests potential areas for biological evaluation. The synthesis and investigation of this and related fluorinated cyclobutane derivatives hold promise for the discovery of novel therapeutic agents.
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An In-Depth Technical Guide to the Characterization of 3-Arylcyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, particularly the 3-arylcyclobutanone core, represents a valuable scaffold in medicinal chemistry and materials science. Its inherent ring strain and defined three-dimensional geometry offer unique opportunities for creating novel chemical entities with diverse pharmacological activities.[1][2] This guide provides a comprehensive overview of the critical techniques and methodologies for the unambiguous characterization of 3-arylcyclobutanone derivatives. We will delve into the synergistic application of spectroscopic and crystallographic methods, emphasizing not just the "how" but the "why" behind each experimental choice. This document is intended to serve as a practical resource for researchers engaged in the synthesis and development of these promising compounds.
Introduction: The Significance of the 3-Arylcyclobutanone Scaffold
Cyclobutane derivatives are increasingly recognized as important building blocks in organic synthesis.[1][3] The inherent ring strain of the four-membered ring, while making their synthesis challenging, also renders them highly useful for subsequent chemical transformations.[2][3] The introduction of an aryl group at the 3-position and a ketone functionality imparts a unique combination of steric and electronic properties, making 3-arylcyclobutanones attractive precursors for a wide range of more complex molecules.
In the context of drug discovery, aryl-substituted carbocyclic frameworks are common features in pharmacologically active compounds.[4][5] The rigid cyclobutane core can serve as a bioisostere for other cyclic systems or as a conformational constraint to orient the aryl substituent for optimal interaction with biological targets. Derivatives of cyclobutanones have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[6][7] A thorough and accurate characterization of these molecules is therefore a prerequisite for understanding their structure-activity relationships (SAR) and advancing them through the drug development pipeline.
Synthesis and Purification: Laying the Foundation for Accurate Characterization
The successful characterization of any compound begins with its synthesis and purification. Numerous methods exist for the construction of the cyclobutane ring, with [2+2] cycloaddition reactions being a prominent strategy.[2][8]
A general synthetic approach to 3-arylcyclobutanones often involves the reaction of an appropriate ketene precursor with an aryl-substituted alkene. The choice of substituents on both the ketene and alkene components, as well as the reaction conditions (e.g., thermal or photochemical), will dictate the stereochemical outcome of the cycloaddition.
Caption: General workflow for the synthesis, purification, and characterization of 3-arylcyclobutanone derivatives.
Experimental Protocol: A Representative Synthesis
A robust synthesis of 3-arylcyclobutanone derivatives can be achieved through the reaction of a silyl enol ether with an activated alkene in the presence of a Lewis acid catalyst.
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the aryl-substituted alkene (1.0 eq) and the appropriate silyl enol ether (1.2 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the reaction mixture to -78 °C and add the Lewis acid catalyst (e.g., TiCl4, 0.1 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Trustworthiness through Self-Validation: The purity of the final compound should be assessed by multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and elemental analysis, to ensure the reliability of subsequent characterization data.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the initial structural elucidation of 3-arylcyclobutanone derivatives. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 3-arylcyclobutanones, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
Chemical Shifts (δ): The chemical shifts of the cyclobutane ring protons are influenced by the anisotropic effects of the aryl group and the carbonyl group. Protons on the same face as the aryl group will experience different shielding or deshielding effects compared to those on the opposite face.
-
Coupling Constants (J): The vicinal (³J) coupling constants between protons on adjacent carbons in the cyclobutane ring are highly dependent on the dihedral angle between them. This is crucial for determining the stereochemistry (cis/trans) of the substituents.[9] Cis-protons typically exhibit larger coupling constants than trans-protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.
-
Carbonyl Carbon: The carbonyl carbon of the cyclobutanone ring typically resonates in the downfield region (δ > 200 ppm).
-
Aryl Carbons: The signals for the aromatic carbons can be used to confirm the presence and substitution pattern of the aryl group.
Advanced NMR Techniques: For complex structures or to resolve overlapping signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for confirming stereochemical assignments.[9]
| Spectroscopic Technique | Information Gained | Typical Values for 3-Arylcyclobutanones |
| ¹H NMR | Proton environment, connectivity, stereochemistry | Ring protons: δ 2.5-4.0 ppm; Aryl protons: δ 7.0-8.0 ppm; ³J(cis) > ³J(trans) |
| ¹³C NMR | Carbon skeleton | C=O: δ > 200 ppm; Aryl carbons: δ 120-150 ppm; Ring carbons: δ 20-60 ppm |
| IR Spectroscopy | Functional groups | C=O stretch: ~1780 cm⁻¹ (higher than acyclic ketones due to ring strain) |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak (M⁺); characteristic fragmentation patterns |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-arylcyclobutanone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if necessary): Perform COSY, HSQC, HMBC, and/or NOESY experiments to resolve structural ambiguities.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 3-arylcyclobutanones, the most characteristic absorption is the carbonyl (C=O) stretching vibration. Due to the increased s-character of the C-C bonds in the strained four-membered ring, the C=O stretching frequency is shifted to a higher wavenumber (typically around 1775-1785 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹).[10][11] This high-frequency absorption is a strong indicator of the presence of a cyclobutanone ring.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural clues. Common fragmentation pathways for cyclobutanones include cleavage of the cyclobutane ring.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state.[13][14] It is the gold standard for determining the absolute configuration and precise bond lengths and angles.[13][15]
The Causality Behind the Experiment: The ability to obtain a single crystal of suitable quality is often the rate-limiting step.[13] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical optimization.
Interpreting the Data: A successful crystallographic analysis will yield a detailed structural model, including:
-
Connectivity: The precise arrangement of atoms and bonds.
-
Stereochemistry: The relative and absolute configuration of all stereocenters.
-
Conformation: The puckering of the cyclobutane ring and the orientation of the aryl substituent.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice, which can reveal information about hydrogen bonding and other non-covalent interactions.
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An In-Depth Technical Guide to the Physical and Chemical Characteristics of Fluorinated Cyclobutanones
Introduction
Fluorinated cyclobutanones represent a unique and increasingly vital class of organic compounds. Their rigid, strained four-membered ring, combined with the profound electronic effects of fluorine substitution, imparts a fascinating array of physical and chemical properties. For researchers, scientists, and professionals in drug development, understanding these characteristics is paramount. The incorporation of fluorine can dramatically alter a molecule's conformation, metabolic stability, lipophilicity, and binding affinity, making fluorinated cyclobutanones powerful building blocks in the design of novel therapeutics and advanced materials.[1][2][3][4]
This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of fluorinated cyclobutanones. It is designed to move beyond a simple recitation of facts, offering insights into the causality behind their behavior and providing actionable experimental protocols.
Synthesis of Fluorinated Cyclobutanones
The construction of the fluorinated cyclobutanone core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
[2+2] Cycloaddition Reactions
One of the most classical and effective methods for forming the cyclobutane ring is the [2+2] cycloaddition of an alkene with a ketene or a keteneiminium salt.[5][6] The reactivity of the components is often enhanced by the presence of fluorine atoms, which can influence the electronics of the double bonds.[7]
-
Mechanism: This reaction proceeds through a concerted or stepwise pathway, depending on the substrates, to form the four-membered ring. The use of keteneiminium salts, pioneered by Ghosez and coworkers, is particularly effective for generating substituted cyclobutanones.[5]
Electrophilic Fluorination of Cyclobutanone Precursors
Direct fluorination of a pre-existing cyclobutanone or a related precursor is a common and versatile strategy. This approach allows for the late-stage introduction of fluorine, which can be advantageous in multi-step syntheses.
-
Reagents: Electrophilic fluorinating reagents, such as Selectfluor®, are widely used for the α-fluorination of cyclic ketones.[8][9] The reaction typically proceeds via the enol or enolate form of the ketone.
-
Causality: The reactivity of the cyclobutanone towards electrophilic fluorination is governed by a combination of steric and electronic factors.[8][9] The acidity of the α-protons is increased by the adjacent carbonyl group, facilitating enolate formation.
Ring Expansion Reactions
Ring expansion of corresponding cyclopropanone derivatives offers another route to cyclobutanones.[6] These methods can provide access to specific substitution patterns that may be difficult to achieve through other means.
Physical Characteristics of Fluorinated Cyclobutanones
The introduction of fluorine atoms has a profound impact on the physical properties of cyclobutanones, influencing their conformation, polarity, and spectroscopic signatures.
Conformational Analysis
Unlike planar cyclopropane, the cyclobutane ring is not flat; it adopts a puckered or "folded" conformation to alleviate some of the torsional strain from eclipsing interactions.[10] One carbon atom typically sits at an angle of about 25° to the plane formed by the other three.[10]
The substitution of hydrogen with fluorine can significantly influence this puckering. The conformational preferences are often a result of a complex interplay between:
-
Steric Repulsion: The larger size of substituents can favor certain puckered conformations.[11]
-
Dipole Minimization: The highly polar C-F bonds will orient to minimize the overall molecular dipole moment.[11]
-
Hyperconjugation: Interactions between C-F bonds and adjacent C-H or C-C bonds can stabilize specific conformations.[11][12]
In many CF₃-substituted cyclobutanes, for instance, the trifluoromethyl group has been observed to preferentially adopt an axial position.[13] The puckering angle in these systems is typically in the range of 158–175°, indicating a relatively flat ring.[13]
Spectroscopic Properties
NMR and IR spectroscopy are indispensable tools for the characterization of fluorinated cyclobutanones.
-
¹⁹F NMR Spectroscopy: This is a primary technique for confirming the successful incorporation of fluorine. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. For example, successful α-fluorination of cyclic 1,3-diketones with Selectfluor® resulted in ¹⁹F NMR signals around -161 to -196 ppm.[8][9] The variation of geminal fluorine-fluorine chemical shift differences with temperature can also provide insights into the conformational dynamics of the cyclobutane ring.[14]
-
¹³C NMR Spectroscopy: The carbon atom directly attached to fluorine exhibits a large one-bond coupling constant (¹JCF), typically in the range of 230-250 Hz.[8] The carbonyl carbon will also show a smaller two-bond coupling (²JCF).[8]
-
¹H NMR Spectroscopy: Protons on the cyclobutane ring will show coupling to adjacent fluorine atoms (²JHF and ³JHF), which can be complex but provides valuable structural information.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is a key diagnostic peak for the ketone functional group. The presence of electronegative fluorine atoms typically shifts this absorption to a higher wavenumber (frequency) compared to non-fluorinated analogues due to the inductive effect.
Physicochemical Properties
Fluorination significantly impacts properties crucial for drug development, such as acidity and lipophilicity.
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of nearby protons. For instance, the α-protons of a cyclobutanone become more acidic upon fluorination, which influences its reactivity.[12] Generally, more fluorine atoms lead to increased acidity of related functional groups in the molecule.[12]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and not always intuitive.[15] While highly fluorinated motifs can increase lipophilicity, in some cases, particularly with cis-isomers or when vicinal C-H bonds are present, fluorination can lead to a decrease in lipophilicity.[12][16] This is thought to be due to increased molecular polarization and altered interactions with water.[12]
The following table summarizes typical spectroscopic data for a monofluorinated cyclic diketone.
| Spectroscopic Data for 2-fluoro-1,3-cyclopentanedione (keto-enol tautomer mixture) | |
| ¹H NMR (δ, ppm) | 5.91 (d, ²JHF = 47.7 Hz), 2.85 (m), 2.36 (t) |
| ¹³C NMR (δ, ppm) | 210.1 (d, ²JCF = 31.0 Hz), 122.3 (d, ¹JCF = 233.9 Hz), 90.8 (d, ¹JCF = 251.3 Hz) |
| ¹⁹F NMR (δ, ppm) | -161.4 (s, enol), -195.5 (d, diketo) |
| Data sourced from Sloop et al. (2014)[8] |
Chemical Characteristics and Reactivity
The reactivity of fluorinated cyclobutanones is dominated by the strain energy of the four-membered ring (~26 kcal/mol) and the strong electronic influence of the fluorine substituents.[5][17]
Reactions at the Carbonyl Group
The carbonyl group is a primary site for chemical transformations. The presence of α-fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Addition of Nucleophiles: Reagents like organometallics (e.g., Grignard reagents) and trifluoromethylating agents (e.g., TMSCF₃, the Ruppert-Prakash reagent) readily add to the carbonyl group.[12][18] This is a key step in the synthesis of more complex fluorinated cyclobutane derivatives.[12]
Ring-Opening Reactions
The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions, a property that can be exploited synthetically.
-
Mechanism: These reactions can be initiated by heat, light (photoredox catalysis), or transition metals.[19][20] The reaction often proceeds through radical intermediates or via oxidative addition to a metal center.
-
Synthetic Utility: Ring-opening provides a pathway to linear aliphatic compounds that are selectively functionalized.[21][22] For example, oxidative ring-opening of cyclobutylamides can produce fluorinated imines.[19]
Cycloaddition Reactions
The strained ring system and the electronic nature of fluorinated cyclobutanones can also allow them to participate in further cycloaddition reactions, serving as building blocks for more complex polycyclic systems.[7][18][23]
The diagram below illustrates a general workflow for the synthesis and subsequent reaction of a fluorinated cyclobutanone.
Caption: General workflow for synthesis and reaction of fluorinated cyclobutanones.
Applications in Drug Development
The unique properties of fluorinated cyclobutanes make them highly valuable motifs in medicinal chemistry.[24] The strategic incorporation of these rings can lead to significant improvements in a drug candidate's profile.[1][2][25]
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.[1][2][25]
-
Conformational Restriction: The rigid cyclobutane scaffold can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.[3][4][24]
-
Bioisosterism: The cyclobutane ring can serve as a saturated, three-dimensional bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, helping to improve properties like solubility while maintaining biological activity.[24]
-
Modulation of Physicochemical Properties: As discussed, fluorination allows for fine-tuning of pKa and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
The diagram below illustrates the impact of incorporating a fluorinated cyclobutane motif into a drug candidate.
Caption: Impact of fluorinated cyclobutanone incorporation in drug design.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential.
Protocol 1: α-Monofluorination of a Cyclic 1,3-Diketone using Selectfluor®
This protocol is adapted from the general procedure described by Sloop et al. (2014).[8]
-
Objective: To synthesize a 2-fluoro-1,3-diketone.
-
Materials:
-
Cyclic 1,3-diketone (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Distilled water
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Selectfluor® (1.1 eq) and anhydrous acetonitrile.
-
Stir the mixture at room temperature until the Selectfluor® has completely dissolved.
-
Slowly add the cyclic 1,3-diketone (1.0 eq) to the stirring solution.
-
Cap the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by ¹⁹F NMR and/or TLC. Reaction times can vary from 10 to 96 hours.[8][9]
-
Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Take up the resulting residue in dichloromethane (~20 mL).
-
Transfer the organic solution to a separatory funnel and wash with three portions of distilled water (~20 mL each).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the monofluorinated product.
-
-
Self-Validation: The successful synthesis should be confirmed by NMR spectroscopy. The appearance of characteristic signals in the ¹⁹F NMR spectrum (e.g., -160 to -200 ppm) and the presence of C-F and H-F couplings in the ¹³C and ¹H NMR spectra, respectively, validate the outcome.[8]
Conclusion
Fluorinated cyclobutanones are more than just chemical curiosities; they are potent tools in the hands of chemists and drug developers. Their unique combination of ring strain and electronic modification due to fluorine substitution creates a platform for novel molecular design. A thorough understanding of their synthesis, physical properties, and reactivity is crucial for harnessing their full potential. As synthetic methodologies become more sophisticated, we can expect to see these valuable building blocks play an even greater role in the development of next-generation pharmaceuticals and functional materials.
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An In-Depth Technical Guide to the Structural Analysis of 3-Phenylcyclobutanone Analogs
This guide provides a comprehensive technical overview of the structural analysis of 3-phenylcyclobutanone and its analogs, tailored for researchers, scientists, and professionals in drug development. The unique structural characteristics of the cyclobutane ring, combined with the electronic influence of the phenyl group, make these compounds intriguing scaffolds in medicinal chemistry and material science. This document delves into the critical aspects of their synthesis, spectroscopic characterization, three-dimensional structure determination, and computational modeling, offering field-proven insights into the causality behind experimental choices.
Introduction: The Significance of the 3-Phenylcyclobutanone Core
The 3-phenylcyclobutanone scaffold is a valuable building block in organic synthesis. The strained four-membered ring imparts unique reactivity, making it a versatile intermediate for accessing a variety of more complex molecules.[1][2] In drug discovery, cyclobutane rings are increasingly utilized to introduce conformational rigidity, improve metabolic stability, and serve as non-planar bioisosteres for aromatic rings. The presence of a phenyl group at the 3-position introduces aromatic interactions and provides a key vector for substituent placement to modulate biological activity. Analogs of 3-phenylcyclobutanone have shown promise in various therapeutic areas, including as potential antimicrobial agents.[2]
This guide will provide a holistic approach to the structural analysis of these analogs, emphasizing the integration of various analytical techniques to build a complete and validated understanding of their chemical nature.
Synthesis of 3-Phenylcyclobutanone Analogs: A Strategic Approach
The synthesis of 3-phenylcyclobutanone and its derivatives can be achieved through several strategic pathways. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry. A common and effective method involves the [2+2] cycloaddition of a ketene with an appropriately substituted styrene.
General Synthetic Strategy: [2+2] Cycloaddition
A robust method for constructing the cyclobutanone ring is the [2+2] cycloaddition of a ketene, or a ketene equivalent, with an alkene. For 3-phenylcyclobutanone analogs, this typically involves the reaction of a substituted phenylketene with ethylene or a substituted ethylene.
Experimental Protocol: Synthesis of 3-Phenylcyclobutanone
This protocol outlines a representative synthesis of the parent compound, 3-phenylcyclobutanone.
Materials:
-
Phenylacetyl chloride
-
Triethylamine
-
Ethylene
-
Anhydrous diethyl ether or dichloromethane
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a gas inlet is assembled. The system is purged with dry nitrogen or argon.
-
Solvent and Reagents: Anhydrous diethyl ether or dichloromethane is added to the flask, followed by the substituted styrene derivative. The solution is cooled to an appropriate temperature, typically 0 °C or lower, using an ice-salt or dry ice-acetone bath.
-
Ketene Generation in situ: A solution of phenylacetyl chloride in the reaction solvent is added to the dropping funnel. A separate solution of triethylamine in the same solvent is also prepared. The triethylamine solution is added dropwise to the stirred solution of phenylacetyl chloride to generate phenylketene in situ.
-
Cycloaddition: Ethylene gas is then bubbled through the reaction mixture containing the in situ generated phenylketene. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 3-phenylcyclobutanone.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as ketenes are highly reactive and can be quenched by moisture.
-
Low Temperature: The reaction is often conducted at low temperatures to control the reactivity of the ketene and minimize side reactions.
-
In situ Generation: Phenylketene is highly reactive and prone to dimerization. Generating it in situ ensures that its concentration remains low and that it reacts preferentially with the alkene.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 3-phenylcyclobutanone analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of these molecules.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the aromatic protons, the methine proton at the 3-position, and the methylene protons of the cyclobutane ring. The coupling patterns between the cyclobutane protons can help determine their relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the cyclobutanone typically appears in the downfield region (around 208-215 ppm).
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, confirming the connectivity of the protons within the cyclobutane ring and any alkyl substituents.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.[3][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton, including the connection of the phenyl ring to the cyclobutane core.[3][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignments, NOESY can reveal through-space proximity of protons, helping to distinguish between cis and trans isomers in disubstituted cyclobutanone analogs.[5]
-
Table 1: Representative ¹H and ¹³C NMR Data for 3-Phenylcyclobutanone
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~209 |
| C2/C4 | 3.10 - 3.30 (m) | ~45 |
| C3 | 3.60 - 3.80 (m) | ~35 |
| C-ipso | - | ~142 |
| C-ortho | 7.20 - 7.40 (m) | ~127 |
| C-meta | 7.20 - 7.40 (m) | ~129 |
| C-para | 7.20 - 7.40 (m) | ~126 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The most characteristic absorption for 3-phenylcyclobutanone analogs is the strong carbonyl (C=O) stretch, which typically appears at a relatively high wavenumber (around 1780-1800 cm⁻¹) due to the ring strain of the cyclobutanone. This is a diagnostic peak that distinguishes it from less strained cyclic or acyclic ketones.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-phenylcyclobutanone, the molecular ion peak will be observed, confirming the molecular formula. The fragmentation pattern can also provide structural information, often involving cleavage of the cyclobutane ring. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which can confirm the elemental composition.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the most definitive and accurate three-dimensional structural information, including bond lengths, bond angles, and conformational details.
Workflow for Single-Crystal X-ray Diffraction:
Caption: Workflow for X-ray Crystallography.
Obtaining a suitable single crystal is often the most challenging step. Once a crystal is obtained, the diffraction data can be used to solve and refine the structure, providing precise atomic coordinates. This data is invaluable for understanding the puckered conformation of the cyclobutane ring and the orientation of the phenyl substituent.
Computational Modeling: In Silico Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool to experimental techniques.
Applications of Computational Modeling:
-
Conformational Analysis: DFT calculations can be used to predict the most stable conformation of the cyclobutane ring (puckered vs. planar) and the preferred orientation of the phenyl group (equatorial vs. axial).[6]
-
Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties.[6] Comparing these predicted values with experimental data can aid in the structural assignment and validation.
-
Electronic Properties: Computational methods can be used to calculate molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and dipole moments, providing insights into the reactivity and intermolecular interactions of the analogs.
-
Reaction Mechanisms: DFT can be employed to model reaction pathways, such as the [2+2] cycloaddition, to understand the transition states and predict the stereochemical outcome.[7]
Logical Relationship between Experimental and Computational Data:
Caption: Self-validating system for structural analysis.
Structure-Activity Relationship (SAR) Studies
For drug development professionals, understanding the relationship between the structure of 3-phenylcyclobutanone analogs and their biological activity is paramount. The cyclobutane core provides a rigid scaffold upon which substituents can be placed in well-defined spatial orientations.
Key Structural Modifications and Their Potential Impact:
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule, affecting its binding to biological targets.
-
Substitution on the Cyclobutane Ring: Adding substituents to other positions on the cyclobutane ring can introduce new chiral centers and alter the overall shape and steric profile of the molecule.
-
Stereochemistry: The relative stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity, as receptor binding pockets are often highly stereoselective.
By systematically synthesizing and testing a library of analogs, researchers can build a robust SAR model to guide the design of more potent and selective drug candidates. The conformational restriction imposed by the cyclobutane ring is a key feature that can enhance binding affinity to protein targets.[8]
Conclusion
The structural analysis of 3-phenylcyclobutanone analogs requires a multi-faceted approach that integrates synthetic chemistry, advanced spectroscopic techniques, X-ray crystallography, and computational modeling. Each technique provides a unique piece of the structural puzzle, and their synergistic use leads to a comprehensive and validated understanding of these important molecules. This in-depth knowledge is critical for harnessing their potential in medicinal chemistry and materials science.
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A Technical Guide to 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one: A Versatile Scaffold in Modern Drug Discovery
Abstract: The strategic integration of unique structural motifs is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one, a compound that marries the desirable three-dimensional character of the cyclobutane ring with the pharmacokinetically advantageous properties of the trifluoromethyl group. We will explore its chemical identity, validated synthesis protocols, and its emerging role as a valuable building block for drug development professionals. This document is intended for researchers and scientists in the pharmaceutical and biotechnology sectors, offering field-proven insights into the utility and application of this important chemical entity.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
In the quest for novel therapeutics, the molecular architecture of a drug candidate is paramount. Two structural motifs that have gained significant traction for their ability to confer advantageous properties are the cyclobutane ring and the trifluoromethyl (CF₃) group.
The cyclobutane moiety is increasingly utilized to introduce three-dimensionality into otherwise planar molecules.[1][2] Unlike flat aromatic rings, its puckered conformation allows for novel vectoral exits, enabling chemists to explore chemical space more effectively.[3][4] This rigid scaffold can reduce the entropic penalty upon binding to a biological target and improve metabolic stability by replacing more labile groups.[1][4]
The trifluoromethyl group is a powerful tool for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] The high bond energy of the C-F bond enhances metabolic stability, often by blocking sites of oxidative metabolism.[5][7] Furthermore, its strong electron-withdrawing nature and high lipophilicity (Hansch-Fujita π constant of +0.88) can modulate pKa and improve membrane permeability and binding affinity.[5][7][8]
The compound this compound represents a synergistic combination of these two motifs, offering a pre-packaged scaffold that imparts both 3D geometry and enhanced pharmacokinetic potential.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the first step in any rigorous scientific endeavor. The structure and key identifiers for this compound are confirmed as follows.
Structure:
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | Guidechem[9] |
| CAS Number | 1080636-43-6 | Guidechem[9] |
| Molecular Formula | C₁₁H₉F₃O | Guidechem[9] |
| Molecular Weight | 214.19 g/mol | Guidechem[9] |
| Canonical SMILES | C1C(CC1=O)C2=CC=C(C=C2)C(F)(F)F | Guidechem[9] |
| InChIKey | HPWSYVDXXWRSJM-UHFFFAOYSA-N | Guidechem[9] |
| XLogP3-AA | 2.3 | Guidechem[9] |
| Complexity | 243 | Guidechem[9] |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Protocol
The most logical and field-proven approach involves the conjugate addition of 4-(trifluoromethyl)phenylboronic acid to 2-cyclobuten-1-one. This reaction is typically catalyzed by a rhodium complex, often with a chiral ligand like BINAP for asymmetric synthesis if desired.
Diagram 1: Synthesis Workflow
Caption: Rhodium-catalyzed 1,4-addition synthesis workflow.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for similar 1,4-additions, such as the synthesis of (R)-3-phenylcyclohexanone.[10] It must be performed by qualified personnel in a controlled laboratory setting.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add acetylacetonatobis(ethylene)rhodium(I) (1 mol%) and (R)- or (S)-BINAP (1.1 mol%, if enantioselectivity is desired).
-
Reactant Addition: To the flask, add 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents).
-
Solvent and Substrate: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio). Stir for 10 minutes to ensure dissolution and catalyst formation. Then, add 2-cyclobuten-1-one (1.0 equivalent) via syringe.
-
Causality Note: The aqueous solvent is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from boron to rhodium.
-
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Expertise Note: The reaction must be kept under an inert atmosphere to prevent oxidation and deactivation of the Rh(I) catalyst.
-
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Spectroscopic Characterization (Predicted)
Confirmation of the final product is achieved via standard spectroscopic methods. The expected data are summarized below.
Table 2: Predicted Spectroscopic Data
| Method | Expected Observations |
|---|---|
| ¹H NMR | Multiplets in the aromatic region (approx. 7.4-7.6 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring. A multiplet (quintet or similar) for the benzylic proton (CH -Ar) around 3.5-3.8 ppm. Multiplets for the four cyclobutane methylene protons (CH₂ ) between 2.8-3.4 ppm. |
| ¹³C NMR | Carbonyl (C=O) signal around 208-212 ppm. Aromatic carbons, including a quartet for the CF₃ carbon (due to C-F coupling) and the ipso-carbon. Signals for the three sp³ carbons of the cyclobutane ring. |
| ¹⁹F NMR | A singlet for the -CF₃ group around -62 to -64 ppm (relative to CFCl₃). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 214. |
Applications in Drug Development & Medicinal Chemistry
The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block or scaffold. Its utility lies in its ability to be readily derivatized into more complex molecules with therapeutic potential.
Diagram 2: Role as a Molecular Scaffold
Caption: Derivatization pathways from the core ketone scaffold.
-
Scaffold for Enzyme Inhibitors: The ketone can be converted to an amine via reductive amination. This amine can then be acylated to build out structures targeting proteases, kinases, or other enzymes where specific hydrogen bonding and hydrophobic interactions (with the CF₃-phenyl group) are critical.
-
Access to Novel Conformations: The rigid cyclobutane ring restricts the conformation of the pendant trifluoromethylphenyl group, which can be exploited to achieve selective binding to a specific protein conformation. This is an advantage over more flexible linkers which can suffer from higher entropic penalties upon binding.[4]
-
Bioisosteric Replacement: The entire 3-arylcyclobutanone core can serve as a bioisostere for other groups. For example, it could replace a labile ester or a planar phenyl ring to improve metabolic stability and introduce a more favorable 3D exit vector for further chemical exploration.[1]
Conclusion
This compound is a strategically designed chemical scaffold that provides medicinal chemists with a powerful tool for lead optimization and discovery. It combines the conformational rigidity and three-dimensional character of the cyclobutane ring with the well-established pharmacokinetic benefits of trifluoromethylation. The synthetic accessibility of this compound via robust catalytic methods allows for its incorporation into drug discovery pipelines, enabling the exploration of novel chemical space and the development of next-generation therapeutics with improved drug-like properties.
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Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition. Available at: [Link]
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Mejía, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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van der Kolk, T., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
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Wikipedia. Trifluoromethyl group. Available at: [Link]
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Mejía, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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Karawaj, C., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Hayashi, T., et al. (2002). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses. Available at: [Link]
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Methodological & Application
Synthetic Strategies for 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one: A Detailed Guide for Medicinal Chemistry
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more traditional aliphatic and aromatic scaffolds. The incorporation of a cyclobutane core can significantly influence a molecule's pharmacological profile, impacting its metabolic stability, binding affinity, and overall physicochemical properties. The target molecule, 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one, is a key building block for the synthesis of more complex pharmaceutical agents. The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can further enhance metabolic stability and lipophilicity, making this scaffold particularly attractive for drug development programs.
This comprehensive guide details two distinct and robust synthetic routes for the preparation of this compound, designed to provide researchers and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for its synthesis.
Route 1: [2+2] Cycloaddition of 4-(Trifluoromethyl)styrene with Dichloroketene followed by Reductive Dechlorination
This route represents a classic and highly efficient method for the construction of the cyclobutanone ring system. The initial [2+2] cycloaddition between an alkene and a ketene is a powerful tool for forming four-membered rings.[1][2] The use of dichloroketene is particularly advantageous as it is highly reactive and the resulting dichlorocyclobutanone can be readily dechlorinated to the desired product.
Overall Synthetic Strategy: Route 1
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocols: Route 1
Step 1: Synthesis of 2,2-Dichloro-3-(4-(trifluoromethyl)phenyl)cyclobutan-1-one
This step involves the in situ generation of dichloroketene from trichloroacetyl chloride and activated zinc, which then undergoes a [2+2] cycloaddition with 4-(trifluoromethyl)styrene.
-
Materials:
-
4-(Trifluoromethyl)styrene
-
Trichloroacetyl chloride
-
Activated Zinc dust
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
To the flask, add activated zinc dust (2.0 equivalents) and anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of 4-(trifluoromethyl)styrene (1.0 equivalent) and trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether.
-
Add the solution from the dropping funnel to the stirred suspension of zinc dust at a rate that maintains a gentle reflux. The reaction is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting styrene.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess zinc.
-
Wash the filter cake with fresh diethyl ether.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dichloro-3-(4-(trifluoromethyl)phenyl)cyclobutan-1-one.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or used directly in the next step.
-
Step 2: Reductive Dechlorination to this compound
The dichlorocyclobutanone intermediate is treated with a reducing agent, typically zinc dust in acetic acid, to remove the chlorine atoms.
-
Materials:
-
Crude 2,2-dichloro-3-(4-(trifluoromethyl)phenyl)cyclobutan-1-one
-
Zinc dust
-
Acetic acid
-
Diethyl ether
-
-
Protocol:
-
In a round-bottom flask, dissolve the crude dichlorocyclobutanone from the previous step in a mixture of acetic acid and diethyl ether.
-
Add zinc dust (excess, ~5-10 equivalents) portion-wise to the stirred solution. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture through Celite® to remove excess zinc and other solids.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrates and carefully neutralize the excess acetic acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
| Step | Reactants | Reagents/Solvents | Key Transformation | Expected Yield |
| 1 | 4-(Trifluoromethyl)styrene, Trichloroacetyl chloride | Activated Zinc, Diethyl Ether | [2+2] Cycloaddition | 70-85% |
| 2 | 2,2-Dichloro-3-(4-(trifluoromethyl)phenyl)cyclobutan-1-one | Zinc dust, Acetic Acid | Reductive Dechlorination | 80-95% |
Route 2: Intramolecular Friedel-Crafts Acylation
Overall Synthetic Strategy: Route 2
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocols: Route 2
Step 1: Synthesis of Ethyl 4-(4-(trifluoromethyl)phenyl)-3-oxobutanoate via Reformatsky Reaction
The Reformatsky reaction provides a reliable method for the formation of β-hydroxy esters, which in this case will be dehydrated in situ or in a subsequent step to the β-keto ester.[3][4][5]
-
Materials:
-
(4-(Trifluoromethyl)phenyl)acetonitrile
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous THF
-
Iodine (catalytic amount)
-
Dilute Hydrochloric acid
-
-
Protocol:
-
Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous THF until the brown color of iodine disappears.
-
To the activated zinc suspension, add a solution of (4-(trifluoromethyl)phenyl)acetonitrile (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise.
-
Initiate the reaction by gentle heating if necessary. Once started, the reaction is typically exothermic. Maintain a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 1-2 hours.
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product is then hydrolyzed and decarboxylated.
-
Step 2: Hydrolysis and Decarboxylation to 4-(4-(Trifluoromethyl)phenyl)butanoic acid
The resulting β-keto ester is hydrolyzed to the corresponding carboxylic acid, which then undergoes decarboxylation upon heating in acidic or basic conditions to yield the desired butanoic acid derivative.
-
Materials:
-
Crude ethyl 4-(4-(trifluoromethyl)phenyl)-3-oxobutanoate
-
Sodium hydroxide or Hydrochloric acid
-
Ethanol/Water
-
-
Protocol:
-
Dissolve the crude β-keto ester in a mixture of ethanol and aqueous sodium hydroxide solution (excess).
-
Heat the mixture at reflux for 2-4 hours to effect hydrolysis.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidic solution at reflux for an additional 1-2 hours to promote decarboxylation.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-(4-(trifluoromethyl)phenyl)butanoic acid by recrystallization or column chromatography.
-
Step 3: Synthesis of 4-(4-(Trifluoromethyl)phenyl)butanoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
Materials:
-
4-(4-(Trifluoromethyl)phenyl)butanoic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or benzene
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the butanoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
-
Step 4: Intramolecular Friedel-Crafts Acylation
The acyl chloride undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid to form the cyclobutanone ring.[6][7][8] It is important to note that intramolecular Friedel-Crafts reactions to form four-membered rings can be challenging and may require specific conditions to favor the desired cyclization over intermolecular reactions or other side reactions.
-
Materials:
-
Crude 4-(4-(trifluoromethyl)phenyl)butanoyl chloride
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous DCM or nitrobenzene
-
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of aluminum chloride (1.1-1.5 equivalents) in anhydrous DCM at 0 °C.
-
Slowly add a solution of the crude acyl chloride in anhydrous DCM to the AlCl₃ suspension.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
| Step | Reactants | Reagents/Solvents | Key Transformation | Expected Yield |
| 1 | (4-(CF₃)phenyl)acetonitrile, Ethyl bromoacetate | Zinc, THF, Iodine | Reformatsky Reaction | 60-75% |
| 2 | Ethyl 4-(4-(CF₃)phenyl)-3-oxobutanoate | NaOH/HCl, Ethanol/Water | Hydrolysis & Decarboxylation | 85-95% |
| 3 | 4-(4-(CF₃)phenyl)butanoic acid | SOCl₂, DCM, DMF | Acyl Chloride Formation | >95% (crude) |
| 4 | 4-(4-(CF₃)phenyl)butanoyl chloride | AlCl₃, DCM | Intramolecular Friedel-Crafts | 40-60% |
Conclusion and Outlook
Both synthetic routes presented offer viable pathways to the target molecule, this compound. Route 1, the [2+2] cycloaddition approach, is likely to be more direct and potentially higher yielding, leveraging a well-established method for cyclobutanone synthesis. Route 2, the intramolecular Friedel-Crafts acylation, provides a solid alternative, particularly if the starting styrene for Route 1 is not readily accessible. The choice of route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The protocols detailed herein provide a comprehensive framework for the successful synthesis of this valuable building block, paving the way for its application in the discovery of novel therapeutic agents.
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Friedel-Crafts Acylation Reaction. (2019). PG.CHEMEASY. [Link]
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An unexpected photoinduced cyclization to synthesize fully substituted γ-spirolactones via intramolecular hydrogen abstraction with allyl acrylates. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthesis of 2-Alkylidenecyclopentanones via Palladium-Catalyzed Cross-Coupling of 1-(1-Alkynyl)cyclobutanols and Aryl or Vinylic Halides. (2000). ACS Publications. [Link]
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Catalytic enantioselective synthesis of chiral γ-butyrolactones. (2011). PubMed. [Link]
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Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. (2022). ACS Publications. [Link]
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Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. (2022). Semantic Scholar. [Link]
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Palladium-Catalyzed Arylation of tert-Cyclobutanols with Aryl Bromide via C−C Bond Cleavage: New Approach for the γ-Arylated Ketones. (2005). ACS Publications. [Link]
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One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. (2015). Beilstein Journals. [Link]
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Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. (2020). PubMed Central. [Link]
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Palladium-Catalyzed Enantioselective Ring-Opening/Cyanation of Cyclobutanones. (2023). ACS Publications. [Link]
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Synthesis of gamma-butyrolactams by photoinduced PhSe group transfer radical cyclization and formal synthesis of (+/-)-isocynometrine with diphenyldiselenide as promoter. (2009). PubMed. [Link]
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Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. (2016). Wiley Online Library. [Link]
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Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). (2017). RSC Publishing. [Link]
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Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. (2020). ResearchGate. [Link]
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Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2010). PubMed Central. [Link]
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The application of cyclobutane derivatives in organic synthesis. (2000). ResearchGate. [Link]
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Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. (2002). ResearchGate. [Link]
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2014). MDPI. [Link]
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Tetralone synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. (2010). ACS Publications. [Link]
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Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. (2011). PubMed Central. [Link]
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Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. (2017). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (n.d.). Der Pharma Chemica. [Link]
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Synthesis of 4-(4-phenylphenyl)butanoic acid. (n.d.). PrepChem.com. [Link]
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The Ascendant Role of 3-Arylcyclobutanones in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The relentless pursuit of novel chemical entities with superior therapeutic profiles has steered medicinal chemists towards the exploration of three-dimensional (3D) molecular architectures. Moving beyond the traditional landscape of flat, aromatic structures, the strategic incorporation of strained ring systems has emerged as a powerful approach to modulate physicochemical and pharmacological properties. Among these, the 3-arylcyclobutanone scaffold has garnered significant attention as a versatile and privileged motif in contemporary drug design. Its unique conformational constraints, coupled with the synthetic tractability to introduce diverse aryl substituents, offer a compelling platform for the development of next-generation therapeutics.
This comprehensive guide provides an in-depth exploration of the application of 3-arylcyclobutanones in medicinal chemistry. We will delve into the strategic rationale for their use, showcase their successful implementation in the design of potent and selective inhibitors for various therapeutic targets, and provide detailed protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this promising chemical scaffold.
The Strategic Advantage of the 3-Arylcyclobutanone Moiety
The cyclobutane ring, a strained four-membered carbocycle, imparts a distinct puckered conformation that offers a level of structural rigidity not found in more flexible aliphatic chains.[1] This conformational restriction can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.[2][3]
The incorporation of an aryl group at the 3-position of the cyclobutanone ring provides a key vector for modulating biological activity and tailoring physicochemical properties. The aryl moiety can engage in crucial interactions with the target protein, such as pi-stacking, hydrophobic interactions, and hydrogen bonding, depending on its substitution pattern. Furthermore, the cyclobutanone core itself can act as a bioisosteric replacement for other chemical groups, offering an alternative molecular architecture with potentially improved metabolic stability and pharmacokinetic profiles.[4][5]
Applications in Targeted Therapies
The versatility of the 3-arylcyclobutanone scaffold has been demonstrated in its application against a range of therapeutic targets, most notably in the development of kinase inhibitors and anticancer agents.
Kinase Inhibition: A New Angle of Attack
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[8] The 3-arylcyclobutanone motif has emerged as a valuable scaffold in the design of novel kinase inhibitors, offering a unique geometry to probe the ATP-binding site and achieve selectivity.[9]
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylcyclobutanone
This protocol details the synthesis of the parent 3-phenylcyclobutanone, a key starting material for the preparation of more complex derivatives. The procedure is adapted from a method described by Ghosez and coworkers.[10]
Materials:
-
Styrene
-
N,N-dimethylacetamide
-
Trifluoromethanesulfonic anhydride
-
2,6-Lutidine
-
1,2-Dichloroethane
-
Water
-
n-Pentane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of N,N-dimethylacetamide (1.00 equiv) in 1,2-dichloroethane, add 2,6-lutidine (1.20 equiv) and cool the mixture to 0 °C.
-
Slowly add trifluoromethanesulfonic anhydride (1.20 equiv) to the cooled solution while maintaining the temperature at 0 °C.
-
After stirring for 15 minutes, add styrene (4.00 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-pentane:EtOAc (95:5 to 90:10) to yield 3-phenylcyclobutanone.[10]
-
Further purification can be achieved by bulb-to-bulb distillation.[10]
Characterization:
The purity of the synthesized 3-phenylcyclobutanone can be confirmed by quantitative NMR (qNMR) analysis and High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
Table 1: Physicochemical Properties of Selected 3-Arylcyclobutanone Analogs
| Compound ID | Aryl Substituent | Molecular Weight ( g/mol ) | cLogP |
| 1a | Phenyl | 146.19 | 1.85 |
| 1b | 4-Fluorophenyl | 164.18 | 2.04 |
| 1c | 4-Chlorophenyl | 180.63 | 2.51 |
| 1d | 4-Methoxyphenyl | 176.21 | 1.83 |
Calculated using standard cheminformatics software.
Visualizations
Synthetic Pathway for 3-Arylcyclobutanones
Caption: General synthetic route to 3-arylcyclobutanones via [2+2] cycloaddition.
Structure-Activity Relationship (SAR) Insights
Caption: Key structural elements of 3-arylcyclobutanones influencing biological activity.
Conclusion and Future Directions
The 3-arylcyclobutanone scaffold represents a compelling and underexplored area of chemical space for drug discovery. Its inherent three-dimensionality and synthetic accessibility provide a robust platform for the generation of novel therapeutic agents with improved pharmacological profiles. As our understanding of the nuanced structure-activity relationships of this scaffold deepens, we anticipate the emergence of a new generation of 3-arylcyclobutanone-based drugs targeting a wide range of diseases. Further exploration into the development of stereoselective synthetic methods will undoubtedly unlock the full potential of this versatile building block in medicinal chemistry.
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. Available from: [Link]
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Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. PubMed. Available from: [Link]
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Application Notes & Protocols: A Guide to the Biological Screening of Trifluoromethyl-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1] However, the unique physicochemical properties conferred by this group—such as high lipophilicity and resistance to degradation—necessitate a tailored and rigorous biological screening strategy. This guide provides a comprehensive framework for the evaluation of trifluoromethyl-containing compounds, moving from high-throughput primary screening to detailed in vitro ADME and toxicity profiling. We offer field-proven insights into experimental design, detailed step-by-step protocols for key assays, and the rationale behind each stage of the screening cascade, ensuring a robust and efficient path to identifying promising drug candidates.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The trifluoromethyl group has become a favored tool for medicinal chemists due to its profound and generally positive impact on a compound's drug-like properties.[2] Its prevalence is evident in the large number of FDA-approved drugs that feature this group, including prominent examples like fluoxetine (Prozac) and celecoxib (Celebrex).[3][4][5][6] The rationale for its widespread use is grounded in a unique combination of steric and electronic properties that distinguish it from a simple methyl group or other halogens.
Key Physicochemical Impacts of the -CF₃ Group:
| Property | Impact of Trifluoromethyl (-CF₃) Group | Rationale & Screening Implication |
| Metabolic Stability | Significantly Increased | The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] Screening Implication: It is critical to experimentally verify this presumed stability early in the discovery process. |
| Lipophilicity (logP) | Increased | The -CF₃ group is substantially more lipophilic than a methyl group or hydrogen, which can enhance membrane permeability and cell uptake.[7] Screening Implication: Increased lipophilicity can also lead to non-specific binding and promiscuous activity in assays. Assays must be designed to identify and control for these effects. |
| Binding Affinity | Often Enhanced | As a potent electron-withdrawing group, the -CF₃ moiety can alter the electronic distribution of a molecule, leading to stronger and more selective interactions with biological targets.[1] Screening Implication: Potency should be determined through precise dose-response studies. |
| Bioavailability | Generally Improved | A combination of enhanced metabolic stability and better membrane permeability often results in improved oral bioavailability.[7] Screening Implication: Permeability assays are essential to confirm that the compound can be absorbed effectively. |
Understanding these properties is not merely academic; it directly informs the design of an intelligent screening cascade. The goal is to leverage the advantages of the -CF₃ group while systematically identifying and mitigating potential liabilities.
A Tiered Strategy for Screening -CF₃ Compounds
A tiered or cascaded approach is the most effective strategy for screening trifluoromethyl-containing compounds. This methodology allows for the rapid and cost-effective elimination of unsuitable candidates at early stages, reserving more resource-intensive assays for a smaller number of highly promising molecules.
Caption: A tiered screening cascade for trifluoromethyl-containing compounds.
Tier 1: Primary High-Throughput Screening (HTS)
The initial goal is to screen a library of -CF₃ compounds to identify "hits" that interact with the biological target of interest.
-
Expertise & Causality: Given the lipophilic nature of many -CF₃ compounds, the choice of primary assay is critical. Biochemical assays (e.g., enzyme inhibition) are often preferred for their simplicity, but they are also more susceptible to non-specific inhibition.[9] Therefore, it is advisable to include "counter-screening" or "promiscuity" assays early on. For cell-based assays, initial cytotoxicity assessments should be run in parallel to ensure that observed activity is not simply due to cell death.[10]
-
Common Assay Formats:
Tier 2: Hit Confirmation and Potency Determination
Hits from the primary screen must be rigorously validated. This stage aims to confirm activity, eliminate false positives, and quantify the potency of the compounds.
-
Trustworthiness: The cornerstone of this tier is the generation of a dose-response curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators). A classic sigmoidal curve is a strong indicator of a specific, titratable biological effect. Activity should then be confirmed in an orthogonal assay —one that measures the same biological endpoint but uses a different technology or methodology. This ensures the observed effect is not an artifact of the primary assay format.
-
Protocol: IC₅₀ Determination via 10-Point Dose-Response
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 1:3) in DMSO to generate 10 concentrations. A typical starting concentration in the assay might be 10 µM.
-
Assay Plate Setup: In a 96- or 384-well plate, add the assay components (e.g., enzyme and substrate for a biochemical assay, or cells for a cellular assay).
-
Compound Addition: Add a small, equal volume of the diluted compounds to the wells. Include "vehicle control" wells (DMSO only) and "positive control" wells (a known inhibitor).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 1 hour at room temperature for an enzyme assay, or 24-72 hours at 37°C for a cell-based assay).
-
Signal Detection: Add the detection reagent (e.g., a fluorescent substrate) and read the plate on a suitable plate reader.
-
Data Analysis:
-
Normalize the data: Set the average of the vehicle controls to 100% activity and the positive controls to 0% activity.
-
Plot the normalized % activity versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
-
Tier 3: In Vitro ADME and Early Toxicity Profiling
This tier is arguably the most critical for evaluating -CF₃ compounds, as it directly interrogates their hallmark properties of metabolic stability and lipophilicity.
-
Expertise & Causality: The central hypothesis for using a -CF₃ group is often to block metabolic hotspots.[8] The in vitro liver microsomal stability assay is the gold standard for testing this hypothesis directly.[11] It provides a quantitative measure of how quickly a compound is metabolized by the primary enzymes in the liver. A compound that is too stable may have an excessively long half-life, while one that is unexpectedly unstable requires redesign.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a test compound using liver microsomes, which are rich in drug-metabolizing CYP enzymes.[8][11]
-
Objective: To determine the rate of disappearance of a parent compound over time and calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Materials:
-
Test compound and control compounds (one high-turnover, one low-turnover).
-
Pooled liver microsomes (human, rat, or mouse).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).
-
Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis.
-
96-well incubation plates and sealing mats.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system for quantitative analysis.
-
-
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.
-
-
Reaction Setup:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells.
-
Self-Validation: Prepare parallel wells without the NADPH regenerating system. The compound should remain stable in these wells, confirming that any degradation is enzyme-dependent.
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to temperature.
-
-
Initiation and Time Points:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the minus-NADPH controls).
-
The T=0 time point is taken immediately by transferring an aliquot of the reaction mixture into a quench plate containing ice-cold acetonitrile.
-
Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of the ice-cold acetonitrile stop solution.
-
-
Sample Processing and Analysis:
-
Seal the quench plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the "% remaining" versus time.
-
The slope of this line equals the elimination rate constant (k).
-
Calculate the in vitro half-life: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
-
-
Interpreting the Data:
| Compound | In Vitro Half-Life (t₁/₂) | Intrinsic Clearance (CLᵢₙₜ) | Interpretation |
| Parent (with -CH₃) | 15 min | High | Rapidly metabolized. Potential for low in vivo exposure. |
| Analog (with -CF₃) | > 60 min | Low | Stable to metabolism. The -CF₃ group successfully blocked the metabolic hotspot.[8] |
| Warfarin (Control) | ~10 min | High | High-turnover control confirms the assay is working. |
| Verapamil (Control) | > 60 min | Low | Low-turnover control confirms the assay is working. |
Conclusions and Future Directions
The trifluoromethyl group is a powerful tool in drug design, but its successful application depends on a purpose-built screening and evaluation strategy. By employing a tiered approach that moves from broad primary screens to specific, hypothesis-driven ADME assays, researchers can efficiently navigate the complexities associated with these valuable compounds. The protocols and workflows described herein provide a robust foundation for identifying -CF₃-containing molecules with a higher probability of success in later stages of drug development. Future challenges may involve assessing the potential for these highly stable compounds to persist in the environment, adding a new layer of consideration to the screening cascade.[12]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. BOC Sciences.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem.
- Examples of prominent drugs containing trifluoromethyl groups.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF).
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Semantic Scholar.
- Schematic diagram of the toxicity modelling study of trifluoromethyl compounds against rats.
- The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. PubMed.
- Future challenges and opportunities with fluorine in drugs?.
- Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. Organic Chemistry Frontiers (RSC Publishing).
- Compound Screening Pl
- In Vitro Toxicology Testing.
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Application Note & Protocols: Strategic Derivatization of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 3-[4-(Trifluoromethyl)phenyl]cyclobutane Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The 3-[4-(trifluoromethyl)phenyl]cyclobutane core represents a particularly compelling starting point for drug discovery campaigns. The cyclobutane ring, with its inherent three-dimensionality and conformational rigidity, offers a distinct advantage in exploring chemical space compared to more traditional flat aromatic systems.[1] This defined geometry can lead to improved binding affinity and selectivity for biological targets.
The incorporation of a 4-(trifluoromethyl)phenyl moiety further enhances the drug-like properties of the scaffold. The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design, prized for its ability to modulate key physicochemical parameters.[2][3] As a potent electron-withdrawing group, it can influence the acidity of nearby functionalities and engage in unique non-covalent interactions, such as halogen bonding, within a protein's binding pocket.[3][4] Furthermore, the CF3 group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell permeability and bioavailability.[2][3][5]
Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of drug discovery, guiding the optimization of a lead compound by systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.[6][7][8][9] The ketone functionality of 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one serves as a versatile chemical handle for a variety of transformations, allowing for the systematic exploration of the chemical space around this privileged scaffold. This application note provides detailed protocols for the derivatization of this key intermediate via reductive amination, the Wittig reaction, and Grignard addition, enabling the generation of diverse compound libraries for comprehensive SAR elucidation.[10]
Derivatization Strategies and Protocols
The carbonyl group of the cyclobutanone is a prime site for chemical modification. The following protocols detail three robust methods to introduce diverse functionalities, thereby probing the impact of size, electronics, and hydrogen bonding potential on biological activity.
Protocol 1: Reductive Amination for the Synthesis of Aminocyclobutane Derivatives
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[11] This one-pot reaction is highly efficient for generating libraries of secondary and tertiary amines, which are prevalent in many biologically active molecules.[12][13] The choice of the amine component allows for the introduction of a wide array of substituents to explore various aspects of the target's binding pocket.
Rationale for Experimental Choices: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mildness and chemoselectivity. It readily reduces the protonated imine intermediate but is slow to react with the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[12][14] Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve a wide range of organic compounds. A slight excess of the amine and STAB is used to drive the reaction to completion.
Experimental Workflow Diagram:
Caption: Workflow for Reductive Amination.
Step-by-Step Protocol:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) (0.1 M).
-
Add the desired primary or secondary amine (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a ketone or aldehyde with a phosphorus ylide (Wittig reagent).[15][16] This reaction is particularly valuable in SAR studies for replacing a carbonyl oxygen with a carbon-based substituent, thereby altering the geometry and electronic properties of the molecule. The use of stabilized ylides generally favors the formation of the (E)-alkene, which can be crucial for defining the optimal geometry for biological activity.[17]
Rationale for Experimental Choices: The protocol involves the in situ generation of the Wittig reagent from the corresponding phosphonium salt using a strong base.[16] Sodium hydride (NaH) is a suitable non-nucleophilic strong base for this purpose. Anhydrous tetrahydrofuran (THF) is an excellent solvent for Wittig reactions due to its ability to solvate the intermediates. The reaction is conducted at low temperatures initially to control the deprotonation and ylide formation, then warmed to room temperature to drive the reaction with the cyclobutanone.
Experimental Workflow Diagram:
Caption: Workflow for the Wittig Reaction.
Step-by-Step Protocol:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the appropriate phosphonium salt (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to create a suspension (0.2 M).
-
Cool the suspension to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. A color change (often to deep red or orange) indicates ylide formation.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the ketone solution dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Protocol 3: Grignard Reaction for Tertiary Alcohol Synthesis
The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[18][19] Applying this reaction to the cyclobutanone core allows for the introduction of a wide range of alkyl, aryl, and vinyl groups, leading to the formation of tertiary alcohols.[1] These derivatives can probe steric limits within a binding site and introduce new vectors for interaction.
Rationale for Experimental Choices: The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by protic solvents like water.[19][20] Diethyl ether or THF are common solvents. The Grignard reagent is added slowly at a low temperature (0 °C) to control the exothermic reaction. An acidic workup is required to protonate the initially formed alkoxide to yield the final alcohol product.
Experimental Workflow Diagram:
Caption: Workflow for the Grignard Reaction.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq, as a solution in diethyl ether) dropwise via a syringe over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.
Characterization of Derivatives
The successful synthesis of the proposed derivatives must be confirmed through rigorous analytical characterization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential techniques.[21][22]
Table 1: Hypothetical Characterization Data for Synthesized Derivatives
| Derivative Class | R-Group | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |
| Amine (from Protocol 1) | -NHCH₂Ph | 320.15 | 7.20-7.40 (m, 5H, Ar-H), 3.85 (s, 2H, -CH₂Ph), 3.50-3.60 (m, 1H, cyclobutane-CH-N) |
| Alkene (from Protocol 2) | =CHCO₂Et | 299.12 | 6.10 (s, 1H, =CH), 4.20 (q, 2H, -OCH₂CH₃), 1.25 (t, 3H, -OCH₂CH₃) |
| Alcohol (from Protocol 3) | -OH, -CH₃ | 245.11 | 1.55 (s, 3H, -CH₃), 1.80-2.50 (m, 4H, cyclobutane-CH₂) |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Conclusion
The protocols outlined in this application note provide robust and versatile methods for the derivatization of this compound. By employing reductive amination, the Wittig reaction, and Grignard addition, researchers can efficiently generate a diverse library of analogues. The systematic analysis of these compounds will facilitate the elucidation of structure-activity relationships, guiding the optimization of this promising scaffold toward the development of novel and effective therapeutic agents. This structured approach, grounded in established synthetic methodologies, is crucial for accelerating drug discovery programs.[7][23]
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- Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- Barata-Vallejo, S., et al. (2025).
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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- Royal Society of Chemistry. (n.d.). Learning the structure–activity relationship (SAR) of the Wittig reaction from genetically-encoded substrates.
- PubMed. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide.
- ACS Publications. (n.d.). Cyclobutanones from cyclopropanone precursors. Addition of nitroalkanes to cyclopropanone aminals.
- Organic Syntheses. (n.d.). cyclobutanone.
- National Institutes of Health. (2021). Learning the structure–activity relationship (SAR) of the Wittig reaction from genetically-encoded substrates.
- Wikipedia. (n.d.). Reductive amination.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- National Center for Biotechnology Information. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.
- National Center for Biotechnology Information. (2022). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent.
- SpiroChem. (n.d.). SAR Elucidation.
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Liu, Q., et al. (2014). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][9]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Discovery, SAR, and molecular basis of (R)-1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one as a novel potent analgesic.
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Application Notes & Protocols: Pharmacological Evaluation of Trifluoromethylphenyl Compounds
Introduction: The Strategic Role of the Trifluoromethylphenyl Moiety in Drug Design
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, and its incorporation into a phenyl ring creates a privileged structural motif found in numerous FDA-approved drugs.[1] The strategic addition of a trifluoromethylphenyl (TFMP) group can profoundly alter a molecule's physicochemical properties, often leading to significant improvements in its pharmacological profile.[2][3]
Key advantages conferred by the TFMP group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[2][4] This often results in a longer in vivo half-life and a more predictable pharmacokinetic profile.
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, improving absorption and distribution to target tissues.[4][5]
-
Modulation of Acidity/Basicity (pKa): As a potent electron-withdrawing group, the TFMP moiety can lower the pKa of nearby acidic or basic centers, influencing the molecule's ionization state at physiological pH and affecting target binding and solubility.[1]
-
Improved Binding Affinity: The TFMP group can increase binding affinity through various non-covalent interactions within a protein's binding pocket, including favorable van der Waals forces and dipole-dipole interactions.[2][3]
This guide provides a comprehensive framework for the pharmacological evaluation of novel TFMP compounds, outlining a logical progression from initial in vitro screening to preclinical in vivo validation.
A Systematic Approach to Pharmacological Evaluation
The journey from a novel compound to a viable drug candidate requires a multi-stage evaluation process. This process is designed to systematically characterize the compound's activity, selectivity, safety, and pharmacokinetic profile.
Caption: General workflow for the pharmacological evaluation of TFMP compounds.
PART I: Primary Pharmacological Evaluation (In Vitro)
The initial phase focuses on confirming that the TFMP compound interacts with its intended biological target and elicits a functional response in a cellular environment.
Biochemical Assays: Quantifying Target Engagement and Potency
Biochemical assays are essential for directly measuring the interaction between a compound and its purified target (e.g., enzyme, receptor) in isolation.[6] This provides a clean assessment of potency (e.g., IC50, Ki, Kd) without the complexities of a cellular system.
Example Protocol: Kinase Inhibition Assay (Luminescent ATP Detection)
Many TFMP-containing drugs are kinase inhibitors.[7] This protocol measures the ability of a compound to inhibit a specific kinase by quantifying the remaining ATP after the kinase reaction.
Principle: Active kinases consume ATP to phosphorylate a substrate. The amount of ATP remaining is inversely proportional to kinase activity. Luminescent assays, such as Promega's Kinase-Glo®, provide high sensitivity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
TFMP test compound series (e.g., 10-point, 3-fold serial dilution)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase reaction buffer (containing MgCl2)
-
ATP solution (at or below the Km for the kinase)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the TFMP compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells. Include "no compound" (0% inhibition) and "positive control inhibitor" (100% inhibition) wells.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate kinase reaction buffer. Add this mix to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before initiating the reaction. Rationale: This step is crucial for identifying inhibitors that may have a slow binding onset.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer and add it to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes). The duration should be within the linear range of the reaction.
-
Signal Detection: Allow the plate to equilibrate to room temperature. Add the Kinase-Glo® reagent to all wells, which simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal.[8] Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
| Compound | Target Kinase | IC50 (nM) |
| TFMP-Analog 1 | Kinase A | 15.2 |
| TFMP-Analog 2 | Kinase A | 89.7 |
| TFMP-Analog 3 | Kinase A | 5.4 |
| Staurosporine | Kinase A | 2.1 |
Table 1: Example data from a primary biochemical screen of TFMP analogs.
Cell-Based Assays: Assessing Functional Activity and Cytotoxicity
Cell-based assays are critical for confirming that a compound's biochemical potency translates into a functional effect in a more physiologically relevant system.[9] They also serve as an initial screen for cytotoxicity.
Example Protocol: Phospho-ERK Western Blot for MEK Inhibitor
Many TFMP compounds target the MAPK pathway, such as MEK inhibitors.[10][11] This protocol assesses the ability of a TFMP compound to inhibit MEK kinase activity within a cancer cell line by measuring the phosphorylation of its direct substrate, ERK.
Caption: Simplified MAPK signaling pathway inhibited by a TFMP-containing MEK inhibitor.
Materials:
-
Human cancer cell line with an active MAPK pathway (e.g., HT-29, A375)
-
Cell culture medium, FBS, and supplements
-
TFMP test compound and controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and Western blotting equipment
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the TFMP compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.
-
Incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for t-ERK and a loading control like GAPDH.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK or GAPDH signal. The reduction in the p-ERK signal indicates on-target inhibition.
PART II: In Vitro ADME-Tox Profiling
Once a compound shows on-target activity, it's crucial to evaluate its drug-like properties. ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assays predict how a compound will behave in an organism.[12][13]
Metabolic Stability Assay (Liver Microsomes)
This assay is a primary screen to assess a compound's susceptibility to metabolism by CYP enzymes, which is a major determinant of its half-life in vivo.[14]
Protocol:
-
Incubation: Incubate the TFMP compound at a low concentration (e.g., 1 µM) with pooled human liver microsomes and the essential cofactor NADPH to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The percentage of the compound remaining at each time point is plotted against time. The slope of the natural log of this plot is used to calculate the intrinsic clearance and predict the in vivo half-life.
hERG Channel Assay
Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. This assay is a mandatory regulatory safety screen.
Protocol:
-
Method: Automated patch-clamp electrophysiology is the gold standard.
-
Procedure: Cells stably expressing the hERG channel are exposed to various concentrations of the TFMP compound.
-
Measurement: The electrical current flowing through the hERG channels is measured before and after compound addition.
-
Analysis: An IC50 value is determined for the inhibition of the hERG current. A high IC50 value (typically >10 µM) and a large margin relative to the therapeutic concentration are desired.
| Assay | Compound | Result | Interpretation |
| Metabolic Stability | TFMP-Analog 3 | t½ = 55 min | Moderate to high stability |
| Caco-2 Permeability | TFMP-Analog 3 | Papp (A→B) = 18 x 10⁻⁶ cm/s | High permeability |
| Plasma Protein Binding | TFMP-Analog 3 | 98.5% bound | High binding, may affect free drug concentration |
| hERG Safety | TFMP-Analog 3 | IC50 > 30 µM | Low risk of hERG-related cardiotoxicity |
Table 2: Example data from an in vitro ADME-Tox profile for a lead TFMP compound.
PART III: In Vivo Evaluation
Promising candidates from in vitro testing are advanced to in vivo studies to evaluate their behavior and efficacy in a whole organism.
Pharmacokinetic (PK) Studies
PK studies determine the fate of a compound after administration, measuring key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (total exposure), and half-life (t½).
Protocol:
-
Animal Model: Typically performed in rodents (e.g., mice or rats).
-
Administration: The TFMP compound is administered via a clinically relevant route (e.g., oral gavage (PO) or intravenous injection (IV)).
-
Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma is isolated, and the concentration of the compound is quantified using LC-MS/MS.
-
Modeling: Concentration-time data is analyzed using PK software to calculate key parameters and determine oral bioavailability.
Pharmacodynamic (PD) and Efficacy Studies
These studies link the drug's exposure (PK) to its biological effect (PD) and, ultimately, its therapeutic efficacy in a disease model.
Example Protocol: Xenograft Tumor Model for an Anticancer TFMP Compound
This model is used to assess the antitumor activity of a compound in vivo.[10]
Protocol:
-
Model Establishment: Human tumor cells are implanted subcutaneously into immunocompromised mice.[10] Tumors are allowed to grow to a palpable size.
-
Dosing: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The TFMP compound is administered daily (or on another optimized schedule) at one or more dose levels.
-
Efficacy Measurement: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The primary endpoint is Tumor Growth Inhibition (TGI).
-
PD Measurement: At the end of the study, or in a satellite group of animals, tumors and plasma can be collected at specific time points after the final dose.
-
Biomarker Analysis: Tumors can be analyzed (e.g., by Western blot or IHC) for the target biomarker (e.g., p-ERK) to confirm that the drug is engaging its target at efficacious doses, establishing a PK/PD/efficacy relationship.[11]
Conclusion
The trifluoromethylphenyl group is a powerful tool in drug design, capable of enhancing multiple properties critical for a successful therapeutic agent.[2] A systematic pharmacological evaluation, progressing from targeted in vitro assays to comprehensive in vivo models, is essential for identifying and optimizing TFMP compounds. By carefully validating target engagement, functional activity, and the ADME-Tox profile, researchers can confidently advance the most promising candidates toward clinical development.
References
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available from: [Link]
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Autechaux. The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Available from: [Link]
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Oncodesign Services. In vitro assays | 300 cells lines | CRO services. Available from: [Link]
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Reaction Biology. In Vivo Kinase Activity Models. Available from: [Link]
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Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]
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Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]
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Visikol. The Importance of In Vitro Assays. Available from: [Link]
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MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development. Available from: [Link]
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PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Available from: [Link]
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MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available from: [Link]
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AACR Journals. Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Available from: [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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PMC. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Available from: [Link]
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Wikipedia. Trifluoromethylphenylpiperazine. Available from: [Link]
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PubMed. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Available from: [Link]
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Cyclobutanone Derivatives: A Versatile Scaffold for Therapeutic Innovation
Introduction: The Rising Prominence of the Cyclobutanone Motif in Drug Discovery
The cyclobutanone ring, a strained four-membered carbocycle, has emerged from the periphery of medicinal chemistry to become a scaffold of significant interest for the development of novel therapeutic agents.[1][2] Its unique structural and electronic properties, including a puckered conformation and increased s-character in its C-C bonds, offer a compelling three-dimensional architecture for strategic molecular design.[1] This allows for the precise positioning of pharmacophoric groups, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] Historically, the synthesis of cyclobutane-containing molecules was considered challenging; however, recent advancements in synthetic methodologies have made this versatile core more accessible to researchers.[4][5]
This guide provides an in-depth exploration of cyclobutanone derivatives as potential therapeutic agents, with a focus on their applications in oncology, inflammation, and virology. We will delve into the synthetic strategies for their creation, elucidate their mechanisms of action, and provide detailed protocols for their in vitro and in vivo evaluation.
I. Synthesis of Bioactive Cyclobutanone Derivatives: The [2+2] Cycloaddition Approach
A cornerstone of cyclobutanone synthesis is the [2+2] cycloaddition reaction, a powerful method for constructing the four-membered ring system.[6] This reaction typically involves the concerted or stepwise union of two unsaturated components, such as a ketene and an alkene, to form the cyclobutanone core.[7] The regioselectivity and stereoselectivity of this reaction can be controlled through the choice of reactants, catalysts, and reaction conditions, allowing for the synthesis of a diverse array of substituted cyclobutanones.[5][8]
Protocol: Lewis Acid-Promoted [2+2] Cycloaddition for Cyclobutanone Synthesis
This protocol describes a Lewis acid-promoted [2+2] cycloaddition between a ketene and an alkene, a method known to improve reactivity and selectivity.[7]
Materials:
-
Alkene
-
Acyl chloride (ketene precursor)
-
Triethylamine (Et3N)
-
Lewis acid (e.g., ethylaluminum dichloride solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Hexanes
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Argon or nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, –78 °C)
-
Heat gun
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Under a positive pressure of inert gas, add the alkene and anhydrous DCM to the flask.
-
Cool the solution to –78 °C using a dry ice/acetone bath.
-
-
Ketene Generation and Cycloaddition:
-
In a separate flame-dried flask, prepare a solution of the acyl chloride in anhydrous DCM.
-
Slowly add triethylamine to the acyl chloride solution at room temperature to generate the ketene in situ.
-
Transfer the ketene solution to the cooled alkene solution via cannula.
-
Prepare a solution of the Lewis acid (e.g., ethylaluminum dichloride) in an appropriate solvent (e.g., hexanes).
-
Add the Lewis acid solution dropwise to the reaction mixture over 50 minutes while maintaining the temperature at –78 °C.[7]
-
Stir the reaction mixture at –78 °C for an additional hour after the addition is complete.[7]
-
-
Quenching and Workup:
-
Quench the reaction by slowly adding triethylamine down the walls of the flask.[7]
-
Carefully add deionized water dropwise to the reaction mixture.[7]
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of NaHCO3.[9]
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and filter.[9]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and diethyl ether).
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes and diethyl ether) by dissolving the solid with gentle warming and allowing it to cool slowly.[7]
-
II. Therapeutic Applications and Mechanisms of Action
Cyclobutanone derivatives have demonstrated significant potential across multiple therapeutic areas, owing to their ability to interact with a variety of biological targets.[2]
A. Anticancer Activity
1. Targeting p97 ATPase:
The AAA+ ATPase p97 (also known as VCP) is a critical regulator of protein homeostasis and is implicated in various cellular processes essential for cancer cell survival.[10][11] Inhibition of p97 leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum stress and ultimately apoptosis. Several small-molecule inhibitors of p97 have been developed, with some featuring a cyclobutanone core.[3][12]
-
Mechanism of Action: Cyclobutanone-containing p97 inhibitors can act through both covalent and allosteric mechanisms.[11] Allosteric inhibitors can bind to a site spanning the D1 and D2 domains of adjacent protomers, interfering with nucleotide turnover and distorting interprotomer communication, which impairs the enzyme's activity.[11]
Caption: Inhibition of p97 ATPase by a cyclobutanone derivative.
2. Targeting Integrins:
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cancer progression, metastasis, and angiogenesis.[13][14] The Arg-Gly-Asp (RGD) motif is a key recognition sequence for many integrins. Cyclobutane-based RGD mimetics have been developed as antagonists of β3 integrins, such as αvβ3 and αIIbβ3, which are important targets in cancer therapy.[15][16]
-
Mechanism of Action: These cyclobutane-based antagonists are designed to mimic the RGD ligand, thereby blocking the binding of natural ligands to the integrin receptors.[16] This inhibition disrupts downstream signaling pathways involved in cell survival, proliferation, and migration, ultimately leading to reduced tumor growth and metastasis.[15][17]
Caption: Competitive inhibition of integrin signaling by a cyclobutane-RGD mimetic.
B. Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[18] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[19]
-
Mechanism of Action: Certain cyclobutanone derivatives have been shown to be potent and selective inhibitors of COX-2.[20] They bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[1]
C. Antiviral Activity
Nucleoside analogs are a cornerstone of antiviral therapy.[21] The incorporation of a cyclobutane ring as a carbocyclic mimic of the ribose sugar has led to the development of potent antiviral agents.[16] These carbocyclic nucleosides often exhibit enhanced metabolic stability compared to their natural counterparts.
-
Mechanism of Action: Cyclobutane-containing nucleoside analogs, after intracellular phosphorylation to their triphosphate forms, can act as competitive inhibitors or alternative substrates for viral polymerases.[17][22] Their incorporation into the growing viral DNA or RNA chain leads to chain termination, thereby inhibiting viral replication.
III. In Vitro and In Vivo Evaluation Protocols
The therapeutic potential of novel cyclobutanone derivatives must be rigorously evaluated through a series of in vitro and in vivo assays.
A. In Vitro Assays
1. Cytotoxicity Assay (MTT Assay):
This assay is a fundamental first step to determine the concentration range at which a compound exhibits cytotoxic effects against cancer cell lines.[23][24]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the cyclobutanone derivative in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. COX-2 Inhibition Assay:
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[25][26]
Protocol:
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich).[1][25] Prepare the assay buffer, COX-2 enzyme, arachidonic acid (substrate), and the test compound solutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib).[1]
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[25]
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.[25]
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., stannous chloride).[25]
-
Detection: Measure the product formation (e.g., PGF2α) using a suitable detection method, such as ELISA or a fluorometric assay, as per the kit instructions.[1][25]
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
3. Antiviral Activity Assay (Plaque Reduction Assay):
This assay is used to determine the concentration of a compound required to reduce the number of viral plaques by 50%.[19]
Protocol:
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the cyclobutanone derivative.
-
Incubation: Incubate the plates for 2-3 days until viral plaques are visible.
-
Plaque Visualization: Fix the cells with a formaldehyde/saline solution and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).
B. In Vivo Models
1. Tumor Growth Inhibition in a Xenograft Mouse Model:
This model assesses the in vivo efficacy of an anticancer compound in a living organism.[8][27][28]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = (length x width²)/2).[27]
-
Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the cyclobutanone derivative via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor and Body Weight Measurement: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treated and control groups to determine the percentage of tumor growth inhibition.
2. Lipopolysaccharide (LPS)-Induced Inflammation in a Mouse Model:
This model is used to evaluate the in vivo anti-inflammatory activity of a compound.[29][30]
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer the cyclobutanone derivative to the mice via an appropriate route (e.g., oral gavage). The control group receives the vehicle.
-
LPS Challenge: After a specified time (e.g., 1 hour), induce systemic inflammation by intraperitoneally injecting LPS (e.g., from E. coli) at a suitable dose (e.g., 0.5 mg/kg).[29]
-
Sample Collection: At a predetermined time point after the LPS challenge (e.g., 4-6 hours), collect blood samples via cardiac puncture and harvest relevant tissues (e.g., lung, liver).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA kits.
-
Data Analysis: Compare the cytokine levels between the treated and control groups to determine the anti-inflammatory efficacy of the compound.
IV. Data Presentation
Table 1: Representative Bioactivities of Cyclobutanone Derivatives
| Compound Class | Therapeutic Target | In Vitro Potency (IC50/EC50) | In Vivo Model | Reference |
| Aminocyclobutanones | p97 ATPase | Low µM | - | [3] |
| Cyclobutane-RGD Mimetics | Integrin αvβ3 | nM range | Melanoma Xenograft | [15] |
| Substituted Cyclobutanones | COX-2 | Sub-µM | Carrageenan-induced paw edema | [20] |
| Carbocyclic Nucleosides | Viral Polymerase | Low µM | Plaque Reduction Assay | [17] |
V. Conclusion and Future Directions
Cyclobutanone derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their unique structural features and amenability to synthetic modification make them attractive scaffolds for the development of novel drugs targeting a range of diseases. The protocols and methodologies outlined in this guide provide a framework for the synthesis, evaluation, and characterization of these exciting molecules. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the elucidation of novel biological targets, and the optimization of lead compounds to improve their efficacy and safety profiles for clinical applications.
VI. References
-
Contemporary synthesis of bioactive cyclobutane natural products. (n.d.). Request PDF. Retrieved from [Link]
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In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. (n.d.). PMC. Retrieved from [Link]
-
LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (n.d.). PubMed Central. Retrieved from [Link]
-
Cytotoxicity assay of all derivatives in vitro. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (n.d.). PubMed Central. Retrieved from [Link]
-
A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. (2021). PubMed. Retrieved from [Link]
-
Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. (n.d.). PMC. Retrieved from [Link]
-
Tumor growth inhibition (TGI) library. (n.d.). MonolixSuite Documentation. Retrieved from [Link]
-
(PDF) Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2023). ResearchGate. Retrieved from [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PMC. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC. Retrieved from [Link]
-
Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. (2023). Frontiers. Retrieved from [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases. (2023). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2023). PubMed. Retrieved from [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved from [Link]
-
Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. (n.d.). ASM Journals. Retrieved from [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository. Retrieved from [Link]
-
Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. (n.d.). PMC. Retrieved from [Link]
-
B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. (2024). MDPI. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Targeting Integrins for Cancer Therapy - Disappointments and Opportunities. (2022). Frontiers. Retrieved from [Link]
-
Appendix C6: In Vitro Cytotoxicity Test Methods BRD. (2003). National Toxicology Program (NTP). Retrieved from [Link]
-
Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021). MDPI. Retrieved from [Link]
-
Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. (2014). PLOS One. Retrieved from [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Retrieved from [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Retrieved from [Link]
-
Integrins as Therapeutic Targets: Successes and Cancers. (n.d.). MDPI. Retrieved from [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). European Journal of Organic Chemistry. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka. Retrieved from [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (n.d.). PubMed Central. Retrieved from [Link]
-
Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains. (n.d.). ResearchGate. Retrieved from [Link]
-
[2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. (n.d.). RSC Publishing. Retrieved from [Link]
-
In vitro methods for testing antiviral drugs. (n.d.). PMC. Retrieved from [Link]
-
In vitro testing of basal cytotoxicity. (n.d.). DSpace. Retrieved from [Link]
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Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. (n.d.). Nature Chemical Biology. Retrieved from [Link]
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Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). PMC. Retrieved from [Link]
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Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (n.d.). second scight. Retrieved from [Link]
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Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). NIH. Retrieved from [Link]
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Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. (n.d.). Organic Syntheses. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of Novel Trifluoromethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of a trifluoromethyl (CF3) group is a cornerstone strategy in modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] However, the unique physicochemical properties conferred by this fluorine-containing moiety necessitate a carefully considered approach to in vitro evaluation. This guide provides an in-depth exploration of essential in vitro assays for characterizing novel trifluoromethylated compounds. Moving beyond mere procedural lists, this document delves into the causal relationships behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles to empower researchers in their drug discovery endeavors.
The Rationale: Why Trifluoromethyl Compounds Demand a Tailored In Vitro Strategy
The trifluoromethyl group is not merely a passive structural element; its strong electron-withdrawing nature and high C-F bond energy profoundly influence a molecule's behavior.[1] Strategically placing a CF3 group can block sites of oxidative metabolism, a technique known as "metabolic switching," which significantly increases a drug's half-life.[1] This metabolic shielding effect is a primary driver for its widespread use in drug design.[1][3]
However, these same properties can present challenges in standard in vitro assays. Potential issues include altered compound solubility, unexpected interactions with assay reagents, and unique metabolic pathways. Therefore, a robust in vitro testing cascade is crucial to accurately profile the efficacy, safety, and metabolic fate of these promising drug candidates.
Foundational Assays for Early-Stage Profiling
A comprehensive in vitro assessment begins with a core set of assays to determine a compound's fundamental biological and pharmacological properties.
Cytotoxicity Assessment: Gauging the Impact on Cell Viability
Determining the cytotoxic potential of a novel compound is a critical first step. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Principle of the MTT Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4][6]
Protocol 1: MTT Cytotoxicity Assay [5][7][8]
Objective: To determine the concentration at which a trifluoromethyl compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS and 40% DMF in 2% glacial acetic acid, pH 4.7)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethyl compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cell viability assay.
Enzyme Inhibition Assays: Identifying Molecular Targets
Many drugs exert their effects by inhibiting specific enzymes. Trifluoromethyl-containing compounds have been successfully designed as potent enzyme inhibitors.[11][12][13] For example, they have been evaluated for their ability to inhibit angiotensin-converting enzyme (ACE).[11]
Principle of Enzyme Inhibition Assays: These assays measure the ability of a test compound to reduce the activity of a specific enzyme. This is typically achieved by incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation.
Protocol 2: General Fluorometric Enzyme Inhibition Assay (e.g., Kinase)
Objective: To determine the IC50 value of a trifluoromethyl compound against a target enzyme.
Materials:
-
Purified recombinant enzyme
-
Enzyme-specific substrate and cofactor (e.g., ATP for kinases)
-
Fluorogenic probe that detects product formation or substrate consumption
-
Assay buffer
-
Test compound stock solution (10 mM in DMSO)
-
Positive control inhibitor
-
Black, low-volume 384-well plates
-
Microplate fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Prepare a solution of the enzyme in assay buffer.
-
Prepare a solution of the substrate, cofactor, and fluorogenic probe in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted compound solutions to the wells of the 384-well plate.
-
Add the enzyme solution (e.g., 5 µL) to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate/cofactor/probe mixture (e.g., 10 µL).
-
-
Measurement:
-
Immediately measure the fluorescence signal at time zero.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes for 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
ADME Profiling: Predicting In Vivo Behavior
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for predicting its pharmacokinetic profile.[14][15] For trifluoromethyl compounds, assessing metabolic stability is of paramount importance.
Metabolic Stability in Liver Microsomes
The in vitro liver microsomal stability assay is a fundamental tool in early drug discovery to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[1][16][17]
Principle: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[1][18] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), one can measure the rate at which the compound is metabolized.[19]
Expected Outcomes for Trifluoromethyl Compounds: The introduction of a CF3 group at a metabolically labile site is expected to block oxidation at that position, leading to a significant reduction in the number of metabolites, a longer in vitro half-life, and lower intrinsic clearance compared to its non-fluorinated analog.[20]
Comparative Metabolic Stability Data
| Parameter | Methyl-Substituted Analog (Expected) | Trifluoromethyl-Substituted Analog (Expected) | Rationale |
| Primary Metabolic Pathway | Oxidation of the methyl group to hydroxymethyl and carboxylic acid metabolites. | Oxidation at the corresponding position is blocked.[20] | The high energy of the C-F bond prevents CYP-mediated oxidation.[20] |
| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group.[20] | Significantly reduced, as a major metabolic pathway is inhibited.[20] | Blocking a primary metabolic site limits the formation of downstream metabolites.[20] |
| In Vitro Half-life (t½) | Shorter | Longer[20] | A reduced rate of metabolism leads to slower clearance of the parent drug.[20] |
| Intrinsic Clearance (CLint) | Higher | Lower[20] | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[20] |
Protocol 3: In Vitro Liver Microsomal Stability Assay [1][20][21]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethyl compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (10 mM stock in DMSO)
-
Positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance)[18]
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[20]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.[20] A parallel incubation without the NADPH system serves as a negative control.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[20]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[20]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[22]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]) .
-
Metabolic Stability Assay Workflow
Sources
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The Trifluoromethyl Ketone Warhead: A Guide to Application in Modern Drug Design
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the trifluoromethyl ketone (TFMK) moiety has emerged as a powerful and versatile tool in the design of potent and selective enzyme inhibitors.[1] The strategic incorporation of the trifluoromethyl (-CF₃) group adjacent to a carbonyl bestows unique physicochemical properties upon the molecule, transforming it into a highly effective "warhead" for targeting the active sites of various enzymes.[2][3] This guide provides an in-depth exploration of the role of TFMKs in drug design, offering both the theoretical underpinnings and practical protocols for their synthesis and evaluation.
The utility of the TFMK group stems from the strong electron-withdrawing nature of the three fluorine atoms, which renders the carbonyl carbon exceptionally electrophilic.[3][4] This heightened electrophilicity makes TFMKs highly susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, such as serine, cysteine, or the water molecule coordinated to a catalytic metal ion.[4][5][6] A key characteristic of TFMKs in aqueous environments is their propensity to form stable, hydrated gem-diols.[3][7] This hydrated form acts as a transition-state analogue, mimicking the tetrahedral intermediate of substrate hydrolysis, which contributes to their potent inhibitory activity.[7][8]
This document will delve into the mechanistic basis of TFMK-mediated enzyme inhibition, showcase their diverse applications in targeting various enzyme classes, and provide detailed, field-proven protocols for their synthesis and characterization as enzyme inhibitors.
Mechanism of Action: Reversible Covalent Inhibition
Trifluoromethyl ketones primarily function as reversible covalent inhibitors. This mechanism involves the formation of a covalent bond between the inhibitor and the target enzyme, which can subsequently be reversed. This is distinct from irreversible covalent inhibitors, which form a permanent bond. The reversibility of TFMK inhibitors can offer a desirable balance between potency and safety, as the enzyme can eventually regain its function.
The initial interaction between a TFMK inhibitor and its target enzyme is typically a non-covalent binding event, driven by interactions between the inhibitor's scaffold and the enzyme's binding pocket. Following this initial binding, the electrophilic carbonyl carbon of the TFMK is attacked by a nucleophilic residue in the active site (e.g., the hydroxyl group of serine or the thiol group of cysteine). This results in the formation of a stable hemiketal or hemithioketal adduct.[4] In the case of metalloenzymes, the hydrated gem-diol form of the TFMK can chelate the active site metal ion (e.g., Zn²⁺ in histone deacetylases), contributing to its inhibitory effect.
The stability of this covalent adduct is a critical determinant of the inhibitor's potency and duration of action. The strong electron-withdrawing effect of the -CF₃ group stabilizes the tetrahedral intermediate, leading to a lower energy state and thus a more potent inhibition. The reversibility of this bond is influenced by the specific enzyme and the structure of the inhibitor.
Diagram: Mechanism of Covalent Inhibition by a Trifluoromethyl Ketone
Caption: Reversible covalent inhibition mechanism of TFMKs.
Applications in Drug Design
The versatility of the TFMK warhead has led to its application in the development of inhibitors for a wide range of enzyme targets implicated in various diseases.
| Enzyme Class | Therapeutic Area | Examples of TFMK Inhibitors | Key Features |
| Serine/Cysteine Proteases | Antiviral, Anti-inflammatory, Anticancer | SARS-CoV 3CL Protease Inhibitors[4] | TFMKs form stable hemiketal/hemithioketal adducts with the catalytic serine or cysteine.[4] |
| Histone Deacetylases (HDACs) | Anticancer | Various experimental HDAC inhibitors | The hydrated gem-diol of the TFMK chelates the active site Zn²⁺ ion. |
| Kinases | Anticancer | FGFR4, JAK3 inhibitors[5][9] | TFMKs can target non-catalytic cysteine residues through reversible covalent interactions.[5][9] |
| Carboxylesterases | Drug Metabolism, Agrochemicals | Various experimental inhibitors[6] | Potent inhibition through the formation of a stable tetrahedral adduct with the catalytic serine.[6] |
Application Notes and Protocols
Protocol 1: General Synthesis of a Trifluoromethyl Ketone Inhibitor
This protocol outlines a general, multi-step synthesis of a peptide-based TFMK inhibitor, a common scaffold for targeting proteases. This procedure is adapted from methodologies reported in the literature.[4]
Materials:
-
N-protected amino acid
-
Trifluoroacetaldehyde ethyl hemiacetal
-
1-Nitroalkane
-
Potassium carbonate (K₂CO₃)
-
Titanium(III) chloride (TiCl₃) solution
-
Ammonium acetate (NH₄OAc)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile (MeCN)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Nitro Alcohol.
-
Dissolve the 1-nitroalkane (1.0 eq) and trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) in a suitable solvent like THF.
-
Add catalytic potassium carbonate (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the nitro alcohol.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the nitro alcohol (1.0 eq) in a mixture of THF and aqueous ammonium acetate (2 M).
-
Cool the solution to 0 °C and add a solution of TiCl₃ (typically 15% in aqueous HCl, 4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Basify the reaction mixture with aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the amino alcohol.
-
-
Step 3: Peptide Coupling.
-
Dissolve the N-protected amino acid (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in DCM.
-
Add DIPEA (2.5 eq) and stir for 10 minutes.
-
Add a solution of the amino alcohol (1.0 eq) in DCM to the reaction mixture.
-
Stir at room temperature for 4-8 hours, monitoring by TLC.
-
Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the coupled product.
-
-
Step 4: Oxidation to the Trifluoromethyl Ketone.
-
Dissolve the coupled alcohol (1.0 eq) in DCM.
-
Add Dess-Martin periodinane (1.5 eq) in one portion.
-
Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final trifluoromethyl ketone inhibitor.
-
Diagram: Synthetic Workflow for a TFMK Inhibitor
Caption: General synthetic workflow for TFMK inhibitors.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (e.g., IC₅₀) of a TFMK compound against a target enzyme using a fluorogenic substrate.
Materials:
-
Purified target enzyme
-
TFMK inhibitor stock solution (in DMSO)
-
Fluorogenic substrate for the target enzyme
-
Assay buffer (enzyme-specific)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the TFMK inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).
-
Prepare a working solution of the target enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
Assay buffer
-
TFMK inhibitor dilutions (or DMSO for control)
-
Enzyme solution
-
-
Mix gently and pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation allows for the formation of the enzyme-inhibitor complex.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value. For time-dependent inhibition, Ki values can be determined through more detailed kinetic analysis.[4]
-
Conclusion and Future Perspectives
Trifluoromethyl ketones represent a highly valuable class of warheads in the design of enzyme inhibitors. Their unique electronic properties, ability to form stable yet reversible covalent adducts, and capacity to mimic transition states contribute to their high potency and increasing application in drug discovery. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of TFMKs in their own research endeavors. As our understanding of enzyme mechanisms and inhibitor design continues to evolve, the strategic deployment of the TFMK moiety is poised to play an even more significant role in the development of novel therapeutics.
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- Zhang, J., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457.
- Wang, A., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 759-775.
- Camps, F., et al. (1993). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Steroids, 58(12), 589-595.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. BenchChem.
- Wheelock, C. E., et al. (2005). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Chemical Research in Toxicology, 18(11), 1733-1741.
- Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press.
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- Nevado, C. (2022). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. CHIMIA International Journal for Chemistry, 76(5), 441-441.
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- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Wheelock, C. E., et al. (2019). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Journal of medicinal chemistry, 52(23), 7436-7446.
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- Kulp, J. L., et al. (2016). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & medicinal chemistry letters, 26(15), 3608-3612.
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Synthesis of cyclobutane-containing scaffolds for drug discovery.
Application Notes and Protocols for the Synthesis of Novel Drug Candidates
Authored by: A Senior Application Scientist
Introduction: The Allure of the Four-Membered Ring
In the landscape of medicinal chemistry, the cyclobutane motif has emerged from relative obscurity to become a structural element of significant interest.[1][2] Historically underutilized, potentially due to perceived instability and synthetic challenges, the unique physicochemical properties of this four-membered carbocycle are now being strategically exploited to enhance the pharmacological profiles of drug candidates.[1][3] The inherent ring strain of approximately 26.3 kcal/mol dictates a puckered or "butterfly" conformation, a key feature that imparts a distinct three-dimensional character to molecules.[3] This conformational rigidity can pre-organize pharmacophoric groups into a bioactive conformation, thereby improving potency and selectivity for their biological targets.[4][5] Furthermore, the introduction of a cyclobutane ring can block sites of metabolism, leading to enhanced metabolic stability and a more favorable pharmacokinetic profile.[4][6] As of January 2021, at least 39 drug candidates in preclinical or clinical stages contained a cyclobutane ring, highlighting the growing appreciation for this versatile scaffold.[7]
This guide provides a comprehensive overview of the synthesis of cyclobutane-containing scaffolds, with a focus on practical, field-proven protocols and the underlying scientific principles that govern these transformations.
Strategic Applications of Cyclobutane Scaffolds in Drug Design
The utility of the cyclobutane ring in drug discovery is multifaceted, offering medicinal chemists a powerful tool to address various challenges in drug design.[4][8]
-
Conformational Restriction: The rigid nature of the cyclobutane scaffold can lock flexible molecules into a specific conformation that is optimal for binding to a biological target. This reduces the entropic penalty associated with binding and can lead to a significant increase in potency.[4][8]
-
Bioisosteric Replacement: Cyclobutane moieties can serve as effective bioisosteres for other common chemical groups, such as gem-dimethyl groups, alkenes, and even larger ring systems.[4][6] This substitution can lead to improvements in metabolic stability, solubility, and other critical drug-like properties.[4] A notable example is the use of bicyclo[1.1.1]pentanes (BCPs), which contain two fused cyclobutane rings, as non-aromatic bioisosteres for para-substituted benzene rings.[9][10]
-
Improved Pharmacokinetics: By introducing a cyclobutane ring, chemists can shield metabolically labile sites within a molecule from enzymatic degradation.[4][6] This can lead to a longer half-life and improved oral bioavailability.
-
Accessing Hydrophobic Pockets: The carbon-rich framework of the cyclobutane ring is well-suited to occupy hydrophobic pockets within the active sites of enzymes or the binding sites of receptors.[4][6]
-
Precise Vectorial Orientation: The well-defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of key pharmacophoric groups, optimizing their interactions with the target protein.[4][6]
Key Synthetic Methodologies for Cyclobutane Scaffolds
The construction of the strained cyclobutane ring has historically been a synthetic challenge. However, significant advancements in synthetic methodology have made these scaffolds more accessible.[1]
[2+2] Cycloaddition: The Workhorse of Cyclobutane Synthesis
The [2+2] cycloaddition reaction is arguably the most common and versatile method for constructing cyclobutane rings.[11][12] This reaction involves the union of two unsaturated components, typically two alkenes, to form a four-membered ring.[11] Photochemical [2+2] cycloadditions are particularly prevalent, as they can proceed under mild conditions and offer access to a wide range of structurally diverse cyclobutanes.[13][14]
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides
This protocol describes a catalyst-free photochemical [2+2] cycloaddition.[2]
Materials:
-
Alkene (2.0 equivalents)
-
N-Alkyl maleimide (1.0 equivalent)
-
Dichloromethane (CH2Cl2)
-
Glass vial with rubber septum
-
UVA LED light source (e.g., Kessil PR 160L, 370 nm)
-
Argon source
-
Stir plate and stir bar
-
Column chromatography supplies (e.g., silica gel, petroleum ether, ethyl acetate)
Procedure:
-
To a glass vial containing a stir bar, add the alkene (0.40 mmol, 2.0 equiv.) and the N-alkyl maleimide (0.20 mmol, 1.0 equiv.).
-
Add dichloromethane (2.0 mL) to the vial.
-
Seal the vial with a rubber septum and purge with argon for 5-10 minutes.
-
Place the reaction vial under a UVA LED (370 nm) light source and stir the reaction mixture under an argon atmosphere for 16–70 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (typically 8:2 or 7:3) as the eluent to afford the desired cyclobutane product.
Causality and Mechanistic Insights: In this photochemical reaction, the N-alkyl maleimide absorbs a photon of UVA light, promoting it to an excited triplet state.[15] This excited species then undergoes a stepwise radical cycloaddition with the alkene, forming a 1,4-diradical intermediate which subsequently closes to form the cyclobutane ring.[16] The absence of a photosensitizer is possible due to the favorable photophysical properties of N-alkyl maleimides.[2]
dot
Caption: Workflow for Photochemical [2+2] Cycloaddition.
Ring Contraction and Expansion Strategies
Alternative approaches to cyclobutane synthesis involve the manipulation of existing ring systems. Ring contraction of five-membered rings or ring expansion of three-membered rings can provide access to unique cyclobutane scaffolds that may be difficult to obtain through other methods.[17]
Protocol 2: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines
This protocol outlines a method for the synthesis of substituted cyclobutanes from readily available pyrrolidines.[17]
Materials:
-
Polysubstituted pyrrolidine derivative
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Ammonium carbamate
-
2,2,2-Trifluoroethanol (TFE)
-
Reaction vessel suitable for heating
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a suitable reaction vessel, dissolve the polysubstituted pyrrolidine derivative in 2,2,2-trifluoroethanol.
-
Add hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate to the reaction mixture.
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench appropriately.
-
Purify the product using standard chromatographic techniques to yield the desired cyclobutane.
Causality and Mechanistic Insights: The proposed mechanism involves the in-situ generation of an iodonitrene species from the reaction of HTIB and ammonium carbamate.[17] This reactive intermediate reacts with the pyrrolidine to form a 1,1-diazene. Subsequent elimination of nitrogen gas generates a 1,4-biradical, which then undergoes cyclization to form the stereodefined cyclobutane product.[17]
dot
Caption: Mechanism of Pyrrolidine Ring Contraction.
Data Presentation: Cyclobutane-Containing Drugs and Clinical Candidates
The successful application of cyclobutane scaffolds in medicinal chemistry is evidenced by the number of approved drugs and clinical candidates that incorporate this motif.[5][7]
| Drug Name | Therapeutic Area | Key Feature of Cyclobutane |
| Carboplatin [5][6][7] | Oncology | The cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity compared to its predecessor, cisplatin.[5] |
| Boceprevir [5][11] | Hepatitis C | The cyclobutylmethyl group in the P1 position enhances potency against the HCV NS3/4A protease.[5] |
| Apalutamide [5] | Prostate Cancer | A spirocyclic cyclobutane scaffold contributes to its potent androgen receptor antagonist activity.[5] |
| Ivosidenib [5] | Acute Myeloid Leukemia | Contains a difluorocyclobutylamine substituent and is a first-in-class IDH1 inhibitor.[5] |
| Zasocitinib [18] | Psoriasis (Clinical Trials) | A 1,2-disubstituted cyclobutane acting as a TYK2 inhibitor.[18] |
Conclusion and Future Outlook
The cyclobutane scaffold has transitioned from a synthetic curiosity to a valuable building block in modern drug discovery. Its unique conformational and stereochemical properties offer a powerful means to optimize the pharmacological profiles of drug candidates. As synthetic methodologies continue to advance, providing even greater access to a wider diversity of cyclobutane derivatives, we can anticipate the continued emergence of innovative therapeutics that leverage the unique attributes of this four-membered ring. The development of novel catalytic and photochemical methods, in particular, will undoubtedly fuel the next wave of discovery in this exciting area of medicinal chemistry.[19]
References
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Heijden, C. A., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200020. [Link]
-
Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Product Reports, 41(1), 37. [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Wikipedia. (n.d.). Cyclobutane. [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Griesbeck, A. G., et al. (2020). Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. Journal of the American Chemical Society, 142(5), 2245-2250. [Link]
-
Antonchick, A. P., et al. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]
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Wang, Q., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. Chemical Science, 16(19), 7431-7438. [Link]
-
Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed. [Link]
-
Wang, Q., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. PubMed Central. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
van der Heijden, C. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal, 30(7), e202303493. [Link]
-
Li, Y., et al. (2022). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 9(1), 254-282. [Link]
-
Griesbeck, A. G., et al. (2021). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 26(11), 3183. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. [Link]
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(3), 637-653. [Link]
-
Song, S., et al. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129. [Link]
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PubMed Central. [Link]
-
Stepan, A. F., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(36), 9893-9899. [Link]
-
Griesbeck, A. G., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(12), 8048-8057. [Link]
-
Baran, P. S., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 122(44), e2515671122. [Link]
-
Baran, P. S., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrophotocatalysis. Journal of the American Chemical Society, 145(35), 19134-19140. [Link]
-
van der Heijden, C. A., et al. (2023). Examples of 1,2‐disubsituted cyclobutanes in clinical trials. ResearchGate. [Link]
-
Li, J., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education, 100(12), 5035-5041. [Link]
-
Eaton, P. E. (1968). Photochemical synthesis, 22. On photochemical cycloaddition: Cyclopentenone. Canadian Journal of Chemistry, 46(16), 2635-2643. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Cyclobutanone Synthesis
Welcome to the technical support center for cyclobutanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable four-membered ring scaffold. Cyclobutanones are crucial intermediates in organic synthesis, prized for their utility in constructing complex molecular architectures. However, their synthesis is often accompanied by challenges related to yield, purity, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions and overcome common hurdles.
Core Troubleshooting Principles
Before addressing method-specific issues, it's crucial to have a systematic approach to troubleshooting. Many reaction failures can be traced back to fundamental experimental parameters.
Caption: General workflow for troubleshooting synthetic reactions.
Method 1: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a powerful method for forming the cyclobutane ring. It can be initiated photochemically or through the use of activated species like keteneiminium salts.[1]
Troubleshooting Guide (Q&A)
Q1: My photochemical [2+2] cycloaddition is giving very low yields. What are the first parameters to check?
A1: Low quantum yield is a common issue in photocycloadditions. Several factors can be at play:
-
Wavelength and Light Source: Ensure your light source (e.g., UV lamp) emits at a wavelength that is absorbed by the carbonyl compound to promote it to the necessary excited state.[1] Traditional methods often use UV irradiation, but newer protocols leverage visible light, which can offer better selectivity and reduce side reactions.
-
Solvent: The choice of solvent is critical. For some visible-light-driven cycloadditions involving nitroalkenes, ethanol has been identified as the optimal solvent for the photocycloaddition step. For other reactions, non-polar solvents may be preferred to minimize competing pathways.
-
Reactant Concentration: The concentration of the alkene partner is crucial. If dimerization of the carbonyl starting material is a problem, using the alkene in excess can favor the desired cross-cycloaddition product.[1] In one reported visible-light strategy, increasing the alkene equivalent from 3.0 to 10 equivalents reduced the reaction time from 12 hours to 3 hours.
Q2: I am attempting a [2+2] cycloaddition using a keteneiminium salt and ethylene, but the yield is poor despite complete consumption of the starting amide. What could be the issue?
A2: This scenario suggests that the keteneiminium salt is being formed but is participating in undesired side reactions. The choice of base is a frequent culprit.
-
Basicity of Amine: In a flow synthesis approach, it was noted that the basicity of 2,6-lutidine could be an obstacle to achieving high yields.[2]
-
Alternative Bases: Switching to a less basic amine, such as 2-fluoropyridine, can significantly improve the reaction outcome, leading to higher isolated yields across a range of substrates.[2] This change minimizes side reactions of the highly reactive keteneiminium intermediate.
Q3: My reaction produces a complex mixture of stereoisomers. How can I improve stereoselectivity?
A3: The stereochemical outcome of a [2+2] photocycloaddition is determined by the geometry of the intermediates.
-
Reaction Medium: Performing the reaction in a different medium can alter the outcome. For example, photodimerization in the solid state or molten state can sometimes improve chemoselectivity and stereoselectivity compared to solution-phase reactions.[1]
-
Substrate Control: Tethering the two olefin components together in an intramolecular fashion is a classic strategy to control stereochemistry, often leading to specific cis-syn-cis or cis-anti-cis products.[1]
Method 2: Ring Expansion & Rearrangement Reactions
Ring expansion of smaller rings, such as cyclopropanes or oxaspiropentanes, provides an elegant entry to the cyclobutanone core.[3][4]
Troubleshooting Guide (Q&A)
Q1: I'm trying to synthesize cyclobutanone from cyclopropylcarbinol via acid-catalyzed rearrangement followed by oxidation, but my yield is low and I see multiple byproducts. Why?
A1: This is a classic one-pot procedure that requires careful control of two distinct steps.[5]
-
Rearrangement Step: The initial acid-catalyzed rearrangement of cyclopropylcarbinol does not produce pure cyclobutanol. It yields a mixture containing approximately 80% cyclobutanol and 8% 3-buten-1-ol, among other minor products.[5] These impurities can lead to byproducts in the subsequent oxidation step. While isolating the intermediate cyclobutanol can lead to higher overall yields (45-50%), the one-pot procedure is faster.[5]
-
Oxidation Step: The key to a clean oxidation of cyclobutanol is suppressing C-C bond cleavage. Standard chromic acid oxidation can produce significant amounts of 4-hydroxybutyraldehyde. The crucial insight is to use oxalic acid as a co-oxidant with chromium trioxide. This promotes a three-electron oxidation mechanism that reduces Cr(VI) directly to Cr(III), avoiding the Cr(IV) intermediate responsible for ring cleavage.[5]
Q2: My ring expansion of an oxaspiropentane intermediate with lithium iodide is uncontrollably exothermic and gives a dark, tarry mixture.
A2: This indicates the reaction is proceeding too quickly. The rearrangement of oxaspiropentane to cyclobutanone is highly exothermic and must be carefully controlled.
-
Rate of Addition: The solution of oxaspiropentane must be added dropwise to the catalytic solution of lithium iodide. The rate should be adjusted to maintain only a gentle reflux of the solvent (e.g., dichloromethane).[6]
-
Concentration: Adding the catalyst to a concentrated solution of oxaspiropentane is extremely hazardous and can lead to a violent reaction. The procedure explicitly warns against using solutions containing more than 30% oxaspiropentane.[6] Always add the substrate to the catalyst solution, not the other way around.
Caption: Decision tree for selecting a cyclobutanone synthetic route.
Frequently Asked Questions (FAQs)
Q: My final cyclobutanone product is highly colored, even after distillation. How can I remove these impurities?
A: Color bodies are common impurities, especially in syntheses involving oxidation.[7] Standard distillation may not be sufficient. A process involving treatment with a metal oxidant before final rectification can be effective. Adding an oxidant like potassium permanganate or chromium trioxide to the crude product and stirring for 2-24 hours before distillation helps to decompose these colored impurities.[8]
Q: I'm struggling with the final purification. Cyclobutanone seems to be lost during the aqueous workup. What is the best practice for extraction and distillation?
A: Cyclobutanone has significant solubility in water, which makes extraction challenging.[5]
-
Extraction: A thorough and vigorous extraction with multiple portions of an organic solvent like methylene chloride is essential. Typically, 4-6 extractions are recommended to ensure good recovery from the aqueous phase.[5][7]
-
Drying: When drying the combined organic extracts, it is good practice to add a small amount of a mild base like potassium carbonate along with the drying agent (e.g., magnesium sulfate). This neutralizes any trace acids that could catalyze side reactions during distillation.[5]
-
Distillation: A fractional distillation using an efficient column (e.g., a vacuum-insulated column packed with glass helices) is required to separate the cyclobutanone (b.p. 98-99 °C) from residual solvent and other impurities.[5][9]
Q: Are there any modern, scalable alternatives to traditional batch synthesis?
A: Yes, flow chemistry is emerging as a safe and reliable route for synthesizing cyclobutanones. A reported flow process for the [2+2] cycloaddition of keteneiminium salts and ethylene gas allows for rapid and mild reaction conditions, accessing a diverse array of products in good to excellent yields.[2] This approach is particularly advantageous for handling gaseous reagents like ethylene safely.
Key Experimental Protocol: One-Pot Synthesis of Cyclobutanone from Cyclopropylcarbinol
This protocol, adapted from the procedure detailed in Organic Syntheses, illustrates the acid-catalyzed rearrangement and co-oxidation method.[5] It is a robust method but requires careful attention to temperature control and extraction.
PART A: Rearrangement of Cyclopropylcarbinol to Cyclobutanol
-
Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add cyclopropylcarbinol (0.65 mol), 250 mL of water, and 48 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for approximately 100 minutes. At this stage, the cyclopropylcarbinol is converted to a mixture containing primarily cyclobutanol.[5]
-
Cooling: Cool the mixture in an ice bath to below 15 °C.
PART B: Co-oxidation of Cyclobutanol to Cyclobutanone
-
Reagent Addition: To the cooled mixture, add another 48 mL of concentrated HCl in 200 mL of water, followed by 440 g of oxalic acid dihydrate. Stir for 15 minutes. The mixture will be a heterogeneous slurry.
-
Oxidant Preparation: In a separate beaker, prepare a solution of 162 g of chromium trioxide in 250 mL of water.
-
Controlled Addition: Crucially, add the chromium trioxide solution dropwise to the reaction flask via a dropping funnel over 1.5-2 hours. The temperature must be maintained between 10-15 °C using an ice-salt bath. The reaction is exothermic, and gentle CO₂ evolution will be observed. The solution will gradually turn dark blue.
-
Completion: After the addition is complete, remove the ice bath and stir for an additional hour at room temperature.
PART C: Workup and Purification
-
Extraction: Transfer the reaction mixture to a 2-L separatory funnel. Extract with four 200-mL portions of methylene chloride. Vigorous shaking is required due to the water solubility of cyclobutanone.[5]
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate containing a small amount of anhydrous potassium carbonate.
-
Solvent Removal: Filter the dried solution and concentrate by distillation through a vacuum-insulated, packed column until the pot temperature reaches ~80 °C. This removes the bulk of the methylene chloride.
-
Final Distillation: Transfer the crude product to a smaller flask and perform a final fractional distillation using the same column at a reflux ratio of at least 10:1. Collect the fraction boiling at 98–99 °C.[9] The expected yield is 31–35% of high-purity (98-99%) cyclobutanone.
Optimization & Troubleshooting Data for Key Methods
| Method / Parameter | Condition / Reagent | Result / Observation | Causality / Rationale | Reference |
| [2+2] Cycloaddition (Flow) | Base: 2,6-Lutidine | Moderate Yields (e.g., 65%) | The basicity of lutidine may promote side reactions of the keteneiminium intermediate. | [2] |
| [2+2] Cycloaddition (Flow) | Base: 2-Fluoropyridine | Improved Yields (e.g., 89%) | The lower basicity of 2-fluoropyridine leads to a cleaner reaction profile. | [2] |
| [2+2] Cycloaddition (Visible Light) | Alkene Equivalents: 1.1 eq | Lower Yield (70%) | Insufficient alkene partner leads to incomplete conversion or side reactions. | |
| [2+2] Cycloaddition (Visible Light) | Alkene Equivalents: 3.0 eq | Good Yield (86%) | Optimal stoichiometry for this specific system to favor the desired cycloaddition. | |
| Oxidation of Cyclobutanol | Oxidant: CrO₃ alone | Significant Byproducts (e.g., 4-hydroxybutyraldehyde) | Reaction proceeds via a Cr(IV) intermediate which causes C-C bond cleavage. | [5] |
| Oxidation of Cyclobutanol | Oxidant: CrO₃ + Oxalic Acid | Clean reaction, CO₂ is the only byproduct | Co-oxidation proceeds via a three-electron pathway, avoiding the problematic Cr(IV) state. | [5] |
References
- Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. SciSpace. [URL: https://www.scispace.com/article/flow-synthesis-of-cyclobutanones-via-2-2-cycloaddition-of-keteneiminium-salts-and-ethylene-gas-2017-03-06]
- A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2026/ob/d5ob01845a]
- Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/re/c6re00223a]
- Process for the recovery and purification of cyclobutanone. Google Patents. [URL: https://patents.google.
- Purifying process of cyclobutanone. Google Patents. [URL: https://patents.google.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/291689]
- Laboratory-Scale Preparation Method of Cyclobutanone. Liskon Biological. [URL: https://www.liskonbio.
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00322]
- Optimization of reaction conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-a_tbl1_323491410]
- Optimization of reaction conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-a_tbl1_324021200]
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5363152/]
- Paternò–Büchi reaction. Wikipedia. [URL: https://en.wikipedia.
- Paterno buchi reaction. Slideshare. [URL: https://www.slideshare.
- cyclobutanone. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0117]
- Cyclobutanone. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0114]
- A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob01845a]
- Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/12/5/1054]
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [URL: https://denmarkgroup.scs.illinois.edu/documents/group_seminars/2021_04_21_AR.pdf]
- Paterno-Büchi Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Ring Contractions and Expansions of Vicinally Disubstituted Cyclobutanes and Cyclopropylmethyl Compounds. OUCI. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1973-22249]
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268808/]
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [URL: https://www.mdpi.com/1420-3049/18/12/15542]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
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- 9. Laboratory-Scale Preparation Method of Cyclobutanone - LISKON [liskonchem.com]
Technical Support Center: Navigating the Purification Challenges of Fluorinated Organic Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges encountered when working with fluorinated organic compounds. For researchers, medicinal chemists, and drug development professionals, the introduction of fluorine into a molecule can dramatically enhance its pharmacological properties.[1][2][3] However, these same unique physicochemical characteristics often introduce significant hurdles during purification.[4]
This guide is structured to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate these challenges, optimize your purification strategies, and ensure the integrity of your final compounds.
I. Frequently Asked Questions (FAQs): The Fundamentals of Fluorinated Compound Purification
This section addresses common questions regarding the fundamental principles that govern the behavior of fluorinated compounds during purification.
Q1: Why are fluorinated compounds often difficult to separate from their non-fluorinated analogues or impurities?
The difficulty in separating fluorinated compounds from their non-fluorinated counterparts stems from the unique properties imparted by the fluorine atom.[4] Its high electronegativity (3.98 on the Pauling scale) and the strength of the carbon-fluorine bond (approx. 472 kJmol⁻¹) significantly alter a molecule's polarity, lipophilicity, and intermolecular interactions compared to its hydrocarbon analogues.[2] This can lead to unexpected chromatographic behavior and co-elution with structurally similar impurities.[4][5]
Q2: How does the degree and position of fluorination impact purification strategy?
The number and location of fluorine atoms are critical determinants of a compound's properties and thus the appropriate purification strategy.
-
Lightly Fluorinated Compounds: Molecules with only a few fluorine atoms may exhibit chromatographic behavior similar to their non-fluorinated parent compounds, though with subtle differences in retention times.[6]
-
Highly Fluorinated (Fluorous) Compounds: Compounds with a high fluorine content, such as those with perfluoroalkyl chains, exhibit unique "fluorous" properties. They show preferential solubility in fluorinated solvents and can be effectively separated using fluorous solid-phase extraction (F-SPE) or fluorous HPLC.[7]
-
Positional Isomers: The position of a fluorine atom on a molecule, especially on an aromatic or heterocyclic ring, can significantly alter its electronic properties and pKa, which in turn affects its retention in reverse-phase and ion-exchange chromatography.[5]
Q3: What are the primary safety concerns when handling and purifying fluorinated compounds?
Safety is paramount when working with fluorinated compounds. Key concerns include:
-
Reactivity of Fluorinating Agents: Many reagents used to introduce fluorine are highly reactive, toxic, and corrosive.[1]
-
Toxicity of Fluorinated Compounds: Some fluorinated organic compounds can be persistent in the environment or exhibit metabolic toxicity.[1][8] For example, monofluoroacetic acid and its salts are highly toxic.[8]
-
Generation of Hydrogen Fluoride (HF): Fluorine gas and some fluorinated compounds can react with moisture to produce highly corrosive and toxic hydrofluoric acid (HF).[9]
Always consult the Safety Data Sheet (SDS) for each compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and compatible gloves.[1][10]
II. Troubleshooting Guide: Chromatography
Chromatography is a cornerstone of purification, but fluorinated compounds often require specialized approaches.
Issue 1: Poor Separation in Reverse-Phase HPLC
Scenario: "My fluorinated compound co-elutes with a non-fluorinated impurity on a standard C18 column."
Causality & Troubleshooting:
The unique polarity of fluorinated compounds can lead to unexpected retention behavior on traditional hydrocarbon-based stationary phases.[6]
-
Optimize Mobile Phase: The addition of a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to the mobile phase can enhance selectivity.[11][12] TFE can interact with the stationary phase, altering its surface energy and improving the separation of fluorinated and non-fluorinated species.[13]
-
Employ a Fluorinated Stationary Phase: Consider using an HPLC column specifically designed for fluorinated compounds. These columns, often with perfluoroalkyl or pentafluorophenyl (PFP) stationary phases, can provide unique selectivity based on "fluorous-fluorous" interactions or dipole-dipole interactions.[4][11][13]
-
Adjust Temperature: Increasing the column temperature can sometimes improve separation efficiency and resolution for fluorinated analytes.[12]
Issue 2: Compound Decomposition on Silica Gel in Flash Chromatography
Scenario: "My compound appears to be degrading on the silica gel column, leading to low recovery and impure fractions."
Causality & Troubleshooting:
The acidic nature of standard silica gel can cause the degradation of sensitive fluorinated compounds.
-
Test for Stability: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for an hour or two. Re-elute the plate in a second dimension (90° to the original direction) to see if any degradation has occurred (streaking or new spots).
-
Deactivate the Silica: If your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine (typically 0.1-1% in the eluent).
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (basic, neutral, or acidic) or florisil.[14]
Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add Deactivating Agent: Add a small amount of triethylamine (e.g., 1 mL for every 100 g of silica) to the slurry and mix thoroughly.
-
Pack the Column: Pack the column with the treated silica slurry as you normally would.
-
Equilibrate: Equilibrate the column with your starting mobile phase, ensuring it also contains the same percentage of triethylamine.
-
Load and Elute: Load your sample and proceed with the chromatography.
Visualization: Troubleshooting Workflow for Chromatographic Purification
Caption: A logical workflow for troubleshooting common chromatographic purification issues with fluorinated compounds.
III. Troubleshooting Guide: Crystallization and Extraction
Issue 3: Difficulty in Finding Suitable Crystallization Conditions
Scenario: "My fluorinated compound oils out or remains in solution, and I can't achieve crystallization."
Causality & Troubleshooting:
The altered intermolecular interactions and solubility profiles of fluorinated compounds can make crystallization challenging.[4][5]
-
Systematic Solvent Screening: Employ a systematic approach to screen a wide range of solvents with varying polarities. Consider solvent pairs (e.g., ethyl acetate/hexane, dichloromethane/pentane) for vapor diffusion or slow evaporation methods.
-
Leverage Fluorous Properties: For highly fluorinated compounds, consider using a fluorous solvent in a biphasic crystallization system with a hydrocarbon solvent.
-
Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution to induce crystallization.
Issue 4: Inefficient Liquid-Liquid Extraction
Scenario: "My fluorinated product has significant solubility in both the organic and aqueous phases, leading to poor recovery during extraction."
Causality & Troubleshooting:
Fluorination can increase the lipophilicity of a molecule, but it can also impact the pKa of nearby functional groups, affecting its partitioning behavior at different pH values.[2][5]
-
pH Adjustment: If your compound has acidic or basic functional groups, carefully adjust the pH of the aqueous layer to suppress the ionization of your target compound, thereby driving it into the organic phase.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of your organic compound, improving partitioning into the organic layer.
-
Choice of Organic Solvent: Experiment with different organic solvents. Sometimes a more or less polar solvent can significantly improve extraction efficiency.
IV. Specialized Purification Technique: Fluorous Solid-Phase Extraction (F-SPE)
For compounds with a significant fluorine content (typically >40% by weight), F-SPE is a powerful purification technique that leverages the principle of "like dissolves like".[7]
Principle of F-SPE
Fluorous-tagged molecules are selectively retained on a fluorous stationary phase (e.g., silica gel functionalized with perfluoroalkyl chains) while non-fluorous compounds are washed away with a hydrocarbon-based solvent. The desired fluorous compound is then eluted with a fluorinated solvent.
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-fluorous solvent (e.g., methanol/water, acetonitrile) and load it onto a pre-conditioned fluorous SPE cartridge.
-
Wash Step: Wash the cartridge with a non-fluorous solvent (e.g., 80:20 methanol/water) to elute the non-fluorous and partially fluorinated impurities.
-
Elution Step: Elute the desired fluorous-tagged compound from the cartridge using a fluorous solvent (e.g., perfluorohexane, trifluorotoluene, or a higher percentage of organic modifier like methanol).
-
Analysis: Analyze the fractions by TLC, LC-MS, or NMR to confirm the purity of the eluted compound.[4]
Visualization: Principle of Fluorous Solid-Phase Extraction (F-SPE)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Purification [chem.rochester.edu]
Troubleshooting low conversion rates in trifluoromethylation reactions.
A Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support center for trifluoromethylation reactions. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered in the lab. This resource is designed for researchers, scientists, and professionals in drug development to diagnose and resolve issues leading to low conversion rates in these powerful synthetic transformations.
Section 1: Understanding the Fundamentals of a Successful Trifluoromethylation
Trifluoromethylation, the introduction of a -CF3 group, can dramatically alter a molecule's biological and physical properties, making it a cornerstone of modern medicinal and materials chemistry.[1][2] However, the unique electronic nature of the trifluoromethyl group presents distinct challenges.[3] Success hinges on a delicate balance between the reactivity of the trifluoromethyl source, the nature of the substrate, and the catalytic system employed.
A generalized workflow for troubleshooting these reactions involves a systematic evaluation of each reaction component and parameter.
Caption: A systematic workflow for troubleshooting trifluoromethylation reactions.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issues Related to Reagents and Solvents
Q1: My reaction is sluggish or fails completely, even with a reliable protocol. What could be the issue with my trifluoromethylating reagent?
A1: The stability and purity of the trifluoromethylating reagent are paramount. Many of these reagents are sensitive to moisture and can degrade over time, leading to inconsistent results.[4]
-
Causality:
-
Nucleophilic Sources (e.g., TMSCF₃, Ruppert-Prakash reagent): These are particularly moisture-sensitive.[4] Water can protonate the transient trifluoromethyl anion (CF₃⁻) or react with the silicon center, rendering the reagent inactive.[2] The slow in situ generation of the nucleophilic CF₃ unit is often key to reducing side reactions.[3]
-
Electrophilic Sources (e.g., Togni's or Umemoto's reagents): While generally more stable than their nucleophilic counterparts, they can still decompose.[5][6] Their reactivity is dependent on their ability to deliver a "CF₃⁺" equivalent or participate in single-electron transfer (SET) to form a CF₃ radical.[6] Degradation compromises this ability.
-
Radical Sources (e.g., Sodium Trifluoromethanesulfinate, Langlois reagent): The efficiency of radical generation can be hampered by impurities that act as radical scavengers.[4]
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: If possible, analyze the reagent by ¹⁹F NMR to check for degradation products.
-
Purchase Fresh Reagent: If the reagent has been stored for an extended period or improperly handled, it is best to use a fresh batch.
-
Ensure Anhydrous Conditions: Dry solvents rigorously. Use freshly dried glassware and maintain an inert atmosphere (e.g., Argon or Nitrogen). For moisture-sensitive reactions, consider using a glovebox.
-
Q2: I'm observing significant side products and low yield. Could my solvent be the problem?
A2: Yes, the choice of solvent is critical. Solvents can coordinate with the metal catalyst, influence reagent stability, and participate in side reactions.
-
Causality:
-
Coordination: Coordinating solvents like DMF or DMSO can sometimes stabilize catalytic intermediates but may also inhibit catalysis by strongly binding to the metal center, preventing substrate coordination.
-
Reactivity: In some cases, the solvent can react with the reagents. For instance, with nucleophilic CF₃⁻ sources, DMF can form a hemiaminal adduct, sequestering the active trifluoromethylating species.[2]
-
Protic Solvents: Protic functional groups or residual protic solvents can accelerate the decomposition of certain reagents like TESCF₃.[3]
-
-
Troubleshooting Protocol:
-
Solvent Screening: If the standard protocol is failing, perform a solvent screen with a range of polar aprotic (e.g., THF, Dioxane, Acetonitrile) and nonpolar (e.g., Toluene, Hexanes) solvents.
-
Ensure Purity and Anhydrous State: Use high-purity, anhydrous solvents. Even trace amounts of water can be detrimental.
-
| Solvent Type | Common Examples | Potential Issues |
| Polar Aprotic | DMF, DMAc, NMP | Can lead to reagent decomposition or side reactions (e.g., with CF₃⁻).[2] |
| Ethereal | THF, Dioxane, DME | Generally good choices, but must be rigorously dried and peroxide-free. |
| Aromatic | Toluene, Xylenes | Often used for higher temperature reactions; less coordinating. |
| Halogenated | DCM, DCE | Can be reactive under certain conditions; ensure compatibility. |
Table 1: Solvent Considerations in Trifluoromethylation Reactions.
Issues Related to the Substrate
Q3: My reaction works well for electron-poor aryl halides but fails for electron-rich ones. Why is this happening?
A3: The electronic nature of the substrate significantly impacts the key steps of many catalytic cycles, particularly in cross-coupling reactions.
-
Causality:
-
Oxidative Addition: In palladium- or copper-catalyzed cross-coupling, the oxidative addition of the aryl halide to the metal center is often the rate-limiting step. Electron-rich aryl halides are less electrophilic and undergo oxidative addition more slowly than their electron-deficient counterparts.
-
Reductive Elimination: The final, product-forming step, reductive elimination of Ar-CF₃, can also be challenging.[3] The high electronegativity of the CF₃ group can make this step difficult, and the electronics of the aryl group play a crucial role.[3]
-
-
Troubleshooting Protocol:
-
Modify Ligands: For electron-rich substrates, switch to more electron-donating ligands on the metal catalyst. These can increase the electron density on the metal, promoting oxidative addition.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the oxidative addition step. Monitor for substrate or product decomposition.
-
Change Catalyst System: Consider a different catalytic system. For example, if a palladium-based system is failing, a copper-mediated reaction might be more effective, as the mechanisms can differ.[7]
-
Q4: My substrate has a protic functional group (e.g., -OH, -NH₂, -COOH), and the reaction is not working. What should I do?
A4: Protic functional groups are often incompatible with trifluoromethylation conditions.[3]
-
Causality:
-
Reagent Quenching: The acidic proton can react with and quench nucleophilic CF₃⁻ sources.
-
Catalyst Inhibition: The functional group can coordinate to the metal catalyst and inhibit its activity.
-
Decomposition Pathways: Protic groups can accelerate the decomposition of key intermediates.[3]
-
-
Troubleshooting Protocol:
-
Protecting Groups: The most reliable solution is to protect the protic functional group before the trifluoromethylation reaction. The choice of protecting group is critical and must be stable to the reaction conditions and readily removable afterward.
-
| Functional Group | Common Protecting Groups |
| Alcohol (-OH) | Silyl ethers (TMS, TES, TBDPS), Benzyl ether (Bn) |
| Amine (-NH₂) | Carbamates (Boc, Cbz), Benzylamines (Bn, DMB) |
| Carboxylic Acid (-COOH) | Esters (Methyl, Ethyl, t-Butyl) |
Table 2: Common Protecting Groups for Protic Functionalities.
Issues Related to the Catalyst and Reaction Conditions
Q5: My copper-catalyzed reaction is inconsistent. What factors should I investigate?
A5: Copper-catalyzed trifluoromethylations can be sensitive to the copper source, ligands, and the presence of additives.
-
Causality:
-
Copper(I) vs. Copper(II): The active catalytic species is often a Cu(I) complex. If using a Cu(II) precatalyst, it must be reduced in situ. Inefficiencies in this reduction can lead to poor results.
-
Ligand Effects: Ligands, such as 1,10-phenanthroline (phen), are often crucial for stabilizing the copper-CF₃ intermediate and facilitating the catalytic cycle.[7] The wrong ligand or ligand decomposition can halt the reaction.
-
Reaction Mechanism: Many copper-mediated trifluoromethylations are thought to proceed via radical or Cu(III) intermediates.[7] The reaction conditions must support the desired mechanistic pathway.
-
-
Troubleshooting Protocol:
-
Pre-form the Active Catalyst: If possible, pre-forming the Cu(I)-ligand complex before adding the substrate can lead to more reproducible results.
-
Optimize Ligand-to-Metal Ratio: The stoichiometry of the ligand to the copper source can be critical. A small optimization screen is often beneficial.
-
Slow Addition: In reactions where a key intermediate might be unstable or prone to side reactions, slow addition of one of the reagents (e.g., via syringe pump) can maintain a low steady-state concentration and improve yields.[7]
-
Caption: Common failure points in a catalytic cycle and their corresponding solutions.
Q6: I am attempting a photoredox-catalyzed trifluoromethylation, but the conversion is poor. What are the key parameters to check?
A6: Photoredox catalysis relies on a precise interplay of light, photocatalyst, and reagents.
-
Causality:
-
Light Source: The wavelength and intensity of the light source must be appropriate to excite the photocatalyst. Insufficient light penetration, often an issue in larger-scale or concentrated reactions, will result in low conversion.
-
Photocatalyst: The chosen photocatalyst (e.g., an Iridium or Ruthenium complex) must have the correct redox potential to interact with the trifluoromethylating reagent and the substrate.[1] Catalyst degradation or quenching can also occur.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the desired electron transfer process. Thoroughly degassing the reaction mixture is crucial.
-
-
Troubleshooting Protocol:
-
Verify Light Source: Ensure your lamp (e.g., Blue LED, CFL) is emitting at the correct wavelength for your photocatalyst's absorption maximum. Position the reaction vessel to maximize light exposure.
-
Degas Rigorously: Use a freeze-pump-thaw cycle (for robust solvents) or sparge the solvent with an inert gas (e.g., Argon) for at least 30 minutes prior to and during the reaction.
-
Screen Catalysts/Additives: If one photocatalyst is ineffective, another with a different redox potential may be successful. Sometimes, additives are required to facilitate the catalytic cycle.[1]
-
Section 3: Analytical Monitoring
Effective troubleshooting relies on accurate monitoring.
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of reaction progress. Use a co-spot of the starting material to track its consumption.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It can help identify the desired product, starting material, and potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to monitor the disappearance of starting material and the appearance of product signals.
-
¹⁹F NMR: The most direct method for monitoring trifluoromethylation. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, allowing for clear identification of the product and any CF₃-containing side products. It is also an excellent tool for assessing the purity of the trifluoromethylating reagent.[5]
-
References
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470–477. [Link]
-
Al-Azzawi, A. M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6). [Link]
-
Li, X., & Chen, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 115–146. [Link]
-
Wikipedia contributors. (2023). Trifluoromethylation. Wikipedia, The Free Encyclopedia. [Link]
-
Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 46(5), 754-757. [Link]
-
Al-Azzawi, A. M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]
-
Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Advances in the Development of Trifluoromethoxylation Reagents. Chemical Reviews, 114(4), 2291-2333. [Link]
-
Al-Azzawi, A. M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
-
Alonso, F., & Moglie, Y. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 21(2), 554-577. [Link]
Sources
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
Technical Support Center: Synthesis of 3-Arylcyclobutanones
Welcome to our dedicated technical support guide for the synthesis of 3-arylcyclobutanones. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your synthetic challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Troubleshooting Guide: Common Byproducts and Synthetic Hurdles
This section addresses specific experimental observations and provides causal explanations along with actionable solutions to minimize byproduct formation and improve reaction outcomes.
Q1: My main byproduct is a cyclopropanecarboxylic acid derivative. What is happening and how can I prevent it?
A1: The formation of a cyclopropanecarboxylic acid, ester, or amide derivative from a cyclobutanone precursor, particularly an α-halocyclobutanone, is the hallmark of the Favorskii rearrangement .[1][2][3] This base-mediated reaction constitutes a ring contraction and is a common and often frustrating side reaction in cyclobutanone chemistry.
The Mechanism: The reaction proceeds through the formation of an enolate, which then undergoes intramolecular nucleophilic substitution to form a highly strained cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (like an alkoxide or hydroxide from your base), leading to the cleavage of the cyclopropanone ring to form a more stable carbanion, which is subsequently protonated to yield the ring-contracted product.[2]
Figure 1: Simplified mechanism of the Favorskii rearrangement.
Troubleshooting Strategies:
-
Choice of Base: The nature and strength of the base are critical. Strong, non-nucleophilic bases are sometimes preferred if simple deprotonation is desired without subsequent rearrangement. However, for reactions involving α-halo ketones, even common bases like sodium methoxide can readily promote this rearrangement.[2] If you are using an α-halo ketone as a precursor, consider alternative synthetic routes that do not generate this intermediate under basic conditions. A nickel-catalyzed Favorskii-type rearrangement of cyclobutanone oxime esters offers a different pathway to cyclopropane derivatives, highlighting the inherent tendency of the cyclobutane ring to contract.[4][5]
-
Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running your reaction at lower temperatures may slow down the rate of rearrangement relative to your desired reaction.
-
Substrate Design: If enolate formation is impossible (e.g., no α-protons on the opposite side of the leaving group), the reaction may proceed through a "pseudo-Favorskii" mechanism, which can also be problematic.[2] The most effective strategy is to choose a synthetic route that avoids α-halo ketone intermediates when strong bases are required.
Q2: I am observing a significant amount of a five-membered ring lactone or other ring-expanded products. Why is this occurring?
A2: Ring expansion of cyclobutanones to cyclopentanones or the formation of γ-lactones are known side reactions, often driven by the release of ring strain.[6] These transformations can be catalyzed by acids, bases, or transition metals.
Potential Causes and Mechanisms:
-
Acid-Catalyzed Ring Expansion: Lewis or Brønsted acids can catalyze the homologation (ring expansion) of cyclobutanones, especially with reagents like trimethylsilyldiazomethane (TMSD), to form cyclopentanones.[7] If your reaction conditions are acidic or employ catalysts like Sc(OTf)₃, you might be inadvertently promoting this pathway.[7]
-
Oxidative Cleavage/Rearrangement: Certain oxidative conditions can lead to a Baeyer-Villiger type oxidation, which would convert a cyclobutanone into a γ-lactone. Reagents like peroxy acids are classic promoters of this reaction. Unintended oxidation can occur if the reaction is exposed to air for prolonged periods, especially in the presence of certain metal catalysts.
-
Rearrangement from Cyclobutanol Precursors: If your synthesis starts from a cyclobutanol, rearrangement can occur. For instance, cyclobutanols can undergo ring expansion with molecular oxygen in the presence of certain catalysts to yield 1,2-dioxane derivatives, which can subsequently rearrange to γ-lactones.[8]
Troubleshooting Strategies:
-
Control of Acidity: Ensure your reaction medium is not unintentionally acidic. Use buffered solutions or non-acidic catalysts where possible. If an acid catalyst is required for your main reaction, screen for catalysts that are less prone to promoting ring expansion, such as Sc(hfac)₃ which can favor different reaction pathways.[7]
-
Inert Atmosphere: To prevent unwanted oxidation, conduct your synthesis under an inert atmosphere (e.g., Nitrogen or Argon), especially when using sensitive reagents or catalysts.
-
Choice of Oxidant: If your synthesis involves an oxidation step (e.g., oxidizing a cyclobutanol to a cyclobutanone), choose a mild and selective oxidant. The use of chromic acid in the absence of a co-oxidant like oxalic acid can lead to significant carbon-carbon bond cleavage byproducts.[9]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, purification, and analysis of 3-arylcyclobutanones.
Q1: What are the most common and reliable synthetic routes to 3-arylcyclobutanones?
A1: Several robust methods exist, with the choice depending on available starting materials and desired substitution patterns.
-
[2+2] Cycloaddition: This is a classic and powerful method, often involving the reaction of a ketene (or ketene equivalent) with an aryl-substituted alkene. Photochemical [2+2] cycloadditions are particularly common in natural product synthesis.[10]
-
Ring Expansion/Contraction: While sometimes a source of byproducts, controlled ring expansion of aryl-substituted cyclopropanes or ring contraction of cyclopentanones can be effective strategies.[11][12]
-
Functionalization of Cyclobutanone: Starting with cyclobutanone itself, one can introduce the aryl group via modern cross-coupling reactions or other C-H functionalization strategies.[13]
-
Rearrangement of Cyclopropylcarbinol: An acid-catalyzed rearrangement of cyclopropylcarbinol can produce cyclobutanol, which is then oxidized to cyclobutanone.[9] Aryl groups can be incorporated into the starting material.
Q2: My 3-arylcyclobutanone product is difficult to purify. What are the best practices?
A2: Purification can be challenging due to the presence of structurally similar byproducts or starting materials. A multi-step approach is often necessary.
-
Initial Workup: A standard aqueous workup to remove inorganic salts and water-soluble impurities is the first step. If byproducts like carboxylic acids are present, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove them.[14]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying cyclobutanone derivatives. A careful selection of the eluent system (e.g., hexanes/ethyl acetate) is crucial for achieving good separation.
-
Distillation: If the product and major impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method for thermally stable compounds.[15]
-
Recrystallization: If your 3-arylcyclobutanone is a solid, recrystallization from an appropriate solvent system can provide material of very high purity.
The table below summarizes common impurities and suggested purification methods.
| Impurity Type | Common Source | Recommended Purification Step |
| Unreacted Aryl Starting Material | Incomplete reaction | Column Chromatography |
| Cyclopropanecarboxylic Acid | Favorskii Rearrangement | Basic wash (e.g., NaHCO₃ soln.), then Chromatography |
| Ring-Expanded/Opened Products | Side reactions | Column Chromatography, potentially Distillation |
| Catalysts/Reagents | Reaction additives | Aqueous workup, Filtration, or specialized Chromatography |
Q3: Which analytical techniques are best for identifying my product and potential byproducts?
A3: A combination of techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The cyclobutane ring protons often show characteristic shifts and coupling patterns. The carbonyl carbon in ¹³C NMR for cyclobutanone typically appears around 200-210 ppm.
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretch of a cyclobutanone is highly characteristic, appearing at a high frequency (around 1780-1790 cm⁻¹) due to ring strain.[16] This can help distinguish it from less strained ketones (e.g., cyclopentanones) or other carbonyl compounds.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and byproducts, which is crucial for identifying their molecular formulas. GC-MS is particularly useful for analyzing the composition of the crude reaction mixture.
Reference Protocol: Synthesis of 3-Phenylcyclobutanone via [2+2] Cycloaddition of Phenylketene and Ethylene
This protocol is a representative example and may require optimization for specific substrates and scales.
Figure 2: General workflow for 3-arylcyclobutanone synthesis.
1. Reaction Setup:
-
All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser topped with a nitrogen inlet, and a gas inlet tube for ethylene.
2. Reagent Preparation:
-
Dissolve phenylacetyl chloride (1.0 equiv) in a suitable anhydrous solvent (e.g., diethyl ether or THF).
-
In the dropping funnel, place a solution of a non-nucleophilic base like triethylamine (1.1 equiv) in the same anhydrous solvent.
3. Ketene Generation and Cycloaddition:
-
Cool the reaction flask to 0 °C in an ice bath.
-
Begin bubbling ethylene gas through the solvent.
-
Add the triethylamine solution dropwise from the dropping funnel to the stirred solution of phenylacetyl chloride over 30-60 minutes. This generates phenylketene in situ, which is immediately trapped by ethylene.
-
Causality Note: Slow addition of the base is crucial to keep the concentration of the unstable ketene low, preventing its dimerization, which is a major side reaction.
4. Reaction Monitoring and Quenching:
-
Allow the reaction to stir at 0 °C for several hours after the addition is complete. Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by slowly adding water or a dilute aqueous HCl solution.
5. Workup and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
6. Characterization:
-
Confirm the structure and purity of the isolated 3-phenylcyclobutanone using NMR, IR, and MS analysis.
References
-
Organic Chemistry Portal. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. [Link]
-
Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(15), 1637-1641. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
Organic Syntheses. Cyclobutanone. Coll. Vol. 7, p.117 (1990); Vol. 62, p.35 (1984). [Link]
-
Organic Chemistry Portal. Favorskii Reaction. [Link]
-
Lee, H. Y., & Lee, J. (2018). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Molecules, 23(10), 2469. [Link]
-
Garnsey, M. R., & Dudley, G. B. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters, 12(16), 3586–3589. [Link]
-
Larivée, A., & Beauchemin, A. M. (2016). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters, 18(1), 88-91. [Link]
-
Davies, H. M. L., & Du Bois, J. (2016). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. Chemical Science, 7(3), 1886-1889. [Link]
-
Reddy, A. S., et al. (2020). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 18(34), 6663-6667. [Link]
-
Wang, D., et al. (2020). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 142(12), 5547-5552. [Link]
-
ResearchGate. From Ring-Expansion to Ring-Contraction: Synthesis of γ-Lactones from Cyclobutanols. [Link]
-
Michigan State University Department of Chemistry. Cyclobutanone Formation. [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]
-
Organic Syntheses. Cyclobutanone. Vol. 55, p.32 (1976). [Link]
-
Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis. [Link]
-
Organic Syntheses. Preparation of Cyclobutenone. Vol. 91, p.109 (2014). [Link]
-
Organic Chemistry Portal. Lactone synthesis. [Link]
- Google Patents. CN103449994A - Purifying process of cyclobutanone.
-
YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do?. [Link]
-
Pearson. The synthesis of five-membered lactones (cyclic esters) has been.... [Link]
- Google Patents.
-
ResearchGate. Attempts to access α‐arylcyclobutanone 21 via cross‐coupling reaction. [Link]
-
YouTube. reaction to Extractions&Ire video - synthesis of cyclopentanone. [Link]
-
YouTube. reaction to Extractions&Ire video - synthesis of cyclopentanone. [Link]
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- 4. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles [organic-chemistry.org]
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- 12. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Nuances of Trifluoromethyl-Substituted Ketones
Welcome to the technical support center for trifluoromethyl-substituted ketones (TFMKs). This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique chemical landscape of these powerful compounds. The potent electron-withdrawing nature of the trifluoromethyl group imparts a high degree of reactivity to the adjacent carbonyl, making TFMKs valuable synthons and pharmacophores. However, this same reactivity can present stability challenges during synthesis, purification, and storage.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific stability issues you may encounter in your experiments. Our goal is to equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Here, we address the most common queries regarding the inherent stability of trifluoromethyl-substituted ketones.
Q1: Why are trifluoromethyl ketones so prone to forming hydrates, and what are the implications for my experiments?
A1: The strong electron-withdrawing effect of the three fluorine atoms significantly increases the electrophilicity of the carbonyl carbon.[1] This makes it highly susceptible to nucleophilic attack by water, leading to the formation of a gem-diol, also known as a hydrate. This equilibrium often heavily favors the hydrate form, which is significantly more stable than what is observed with non-fluorinated ketones.[2][3]
-
Implications for Experiments:
-
NMR Spectroscopy: You may observe signals for both the ketone and hydrate forms in your NMR spectra, complicating analysis. The ratio of ketone to hydrate can be solvent and concentration-dependent.
-
Reactivity: The formation of the stable hydrate can render the ketone less reactive towards other nucleophiles.
-
Purification: The hydrate may or may not be stable to standard purification techniques like silica gel chromatography. In some cases, the hydrate can be isolated, while in others, the chromatography process may drive the equilibrium back to the ketone form.[4][5]
-
Q2: I've noticed significant product loss during my reaction work-up. What could be the cause?
A2: Besides hydrate formation, several factors can contribute to the instability of TFMKs during work-up:
-
pH Sensitivity: The high electrophilicity of the carbonyl carbon makes TFMKs susceptible to degradation under both strongly acidic and basic conditions. Aggressive pH adjustments during extraction or quenching can lead to unwanted side reactions.
-
Volatility: Some lower molecular weight TFMKs can be volatile, leading to loss of product during concentration under reduced pressure.[6]
-
Reaction with Quenching Agents: Aggressive quenching agents can react with the desired TFMK product. It is crucial to select a quenching agent that is reactive enough to neutralize the reagents but not so reactive that it degrades the product.
Q3: My purified trifluoromethyl ketone seems to be degrading upon storage. What are the best practices for storing these compounds?
A3: The long-term stability of TFMKs depends on their structure and the storage conditions. Here are some general guidelines:
-
Moisture Control: Due to their propensity for hydrate formation, it is critical to store TFMKs in a dry environment. Storage in a desiccator or under an inert atmosphere (nitrogen or argon) is highly recommended.[7]
-
Temperature: For many TFMKs, storage at low temperatures (-20°C or below) can help to minimize degradation over time.
-
Light Sensitivity: While not a universal issue, some TFMKs may be sensitive to light. Storing them in amber vials can mitigate this risk.
Q4: I am working on a drug discovery project, and I'm concerned about the metabolic stability of my TFMK-containing compounds. What are the common metabolic pathways?
A4: A significant challenge in the development of TFMK-based drugs is their susceptibility to in vivo metabolic reduction.[8] The primary metabolic pathway is the reduction of the ketone to the corresponding trifluoromethyl alcohol, which is often inactive.[8] This rapid metabolism can lead to poor pharmacokinetic profiles. Strategies to mitigate this include designing analogs where the ketone is part of a more sterically hindered environment or by modifying the electronic properties of the molecule to disfavor reduction.[8]
Part 2: Troubleshooting Guides - A Problem-Solving Approach
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and handling of trifluoromethyl-substituted ketones.
Troubleshooting Scenario 1: Unexpected NMR Spectrum
Issue: The 1H or 19F NMR spectrum of my purified compound shows more signals than expected, suggesting impurities, but TLC and LC-MS indicate a single, pure compound.
Root Cause Analysis and Solutions:
-
Pillar of Causality: The most likely culprit is the presence of the TFMK in equilibrium with its hydrate or, if an alcohol is present (e.g., methanol, ethanol), a hemiketal. This is a direct consequence of the ketone's high electrophilicity.
-
Self-Validating Protocol:
-
D₂O Exchange: Acquire a 1H NMR spectrum. Add a drop of D₂O, shake the NMR tube, and re-acquire the spectrum. The disappearance of the hydroxyl protons of the hydrate or hemiketal will confirm their presence.
-
Anhydrous Solvent: Re-run the NMR in a freshly opened ampule of anhydrous NMR solvent to minimize the presence of water. This should shift the equilibrium towards the ketone form.
-
Solvent Purity Check: If hemiketal formation is suspected, check the purity of your deuterated solvent for residual alcohol impurities.
-
Troubleshooting Scenario 2: Low Yield in a Nucleophilic Addition Reaction
Issue: My nucleophilic addition to a trifluoromethyl ketone is giving a low yield, with a significant amount of starting material recovered.
Root Cause Analysis and Solutions:
-
Pillar of Causality: The formation of a stable, unreactive hydrate or hemiketal is often the primary reason for reduced reactivity.[9] The nucleophile may not be potent enough to react with the ketone at a sufficient rate.
-
Self-Validating Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere.
-
Lewis Acid Activation: The addition of a Lewis acid can sometimes activate the ketone towards nucleophilic attack, even in the presence of the hydrate.
-
Reagent Stoichiometry and Temperature: A systematic increase in the equivalents of the nucleophile or a gradual increase in the reaction temperature can help to drive the reaction to completion. Monitor the reaction progress carefully to avoid decomposition.
-
Part 3: Experimental Protocols - Best Practices in Action
To ensure the integrity of your experiments, we provide the following validated protocols for handling and purifying trifluoromethyl-substituted ketones.
Protocol 1: General Handling and Storage of Trifluoromethyl Ketones
-
Receiving and Initial Inspection: Upon receiving a TFMK, inspect the container for any signs of damage.
-
Inert Atmosphere Transfer: Whenever possible, handle the TFMK under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to atmospheric moisture.
-
Aliquoting and Storage: If the entire quantity will not be used at once, aliquot the material into smaller, appropriately sized vials. This prevents repeated exposure of the bulk material to the atmosphere. Store the vials in a desiccator at the recommended temperature (typically ≤ -20°C), protected from light.
-
Documentation: Clearly label each vial with the compound name, structure, date, and any specific handling precautions.
Protocol 2: Purification of a Trifluoromethyl Ketone by Silica Gel Chromatography
Objective: To purify a TFMK while minimizing the risk of hydrate-related complications.
Materials:
-
Crude TFMK
-
Silica gel (appropriate for flash chromatography)
-
Anhydrous solvents for the mobile phase
-
Glassware (oven-dried)
-
Inert gas supply (optional, but recommended)
Procedure:
-
Column Preparation: Dry pack the chromatography column with silica gel under a stream of nitrogen or argon.
-
Solvent System: Use anhydrous solvents for the eluent. The presence of water in the mobile phase can lead to on-column hydrate formation and band broadening.
-
Sample Loading: Dissolve the crude TFMK in a minimal amount of a non-polar, anhydrous solvent. If the compound is not very soluble, a dry loading technique (adsorbing the compound onto a small amount of silica gel) is preferred.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Fraction Analysis and Pooling: Analyze the fractions by TLC. Pool the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. Be mindful of the potential volatility of the TFMK; use a cold trap and avoid excessive heating of the water bath.
-
Final Drying and Storage: Dry the purified TFMK under high vacuum to remove any residual solvent. Immediately transfer the purified product to a clean, dry, pre-weighed vial and store it under an inert atmosphere in a desiccator at the appropriate temperature.
Data Presentation: Hydration Equilibria
The extent of hydrate formation is highly dependent on the electronic nature of the substituents on the trifluoromethyl ketone. The table below provides a conceptual overview of this trend.
| Substituent on Ketone | Electron-Donating/Withdrawing Nature | Relative Hydrate Stability |
| Aryl with Electron-Donating Group (e.g., -OCH₃) | Donating | Lower |
| Unsubstituted Aryl | Neutral | Moderate |
| Aryl with Electron-Withdrawing Group (e.g., -NO₂) | Withdrawing | High |
| Alkyl | Donating | Lower |
Note: This table provides a qualitative trend. The actual equilibrium position will depend on the specific compound and the conditions (solvent, temperature, concentration).
References
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed, 2022. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC. NIH, 2022. [Link]
-
Photocatalyzed Access to Protected Trifluoromethyl Ketones through C–C Bond Formation. American Chemical Society, 2023. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC. NIH, 2021. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals, 2021. [Link]
-
Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry, 2021. [Link]
-
Trifluoromethylation - Wikipedia. Wikipedia. [Link]
-
Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry S. Rzepa's Blog, 2012. [Link]
-
Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC. NIH, 2019. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing, 2013. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar, 2014. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 2022. [Link]
-
Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group. [Link]
-
(PDF) Nucleophilic Trifluoromethylation Using Diethyl Trifluoromethanephosphonate. ResearchGate. [Link]
-
Understanding the Synthesis and Applications of Trifluoromethylated Ketones. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC. PubMed Central, 2006. [Link]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. [Link]
-
One-Pot Synthesis of N-Protected Amino Trifluoromethyl Ketones as Hydrated Hydrochloride Salts via the CsF-Catalyzed Reactions of (Trifluoromethyl)trimethylsilane with N-Protected Amino Esters. The Journal of Organic Chemistry, 2017. [Link]
-
Protecting Groups. chem.iitb.ac.in, 2020. [Link]
-
Protecting Groups. Columbia University. [Link]
-
Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Graz University of Technology, 2024. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals, 2021. [Link]
-
Methyl trifluoromethyl ketone. PubChem, NIH. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. PubMed, 2013. [Link]
-
ChemInform Abstract: Trifluoromethyl Ketones: Properties, Preparation, and Application. Semantic Scholar. [Link]
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]
-
ACS Catalysis Journal. ACS Publications. [Link]
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- 9. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Anhydrous Conditions for Trifluoromethylation Reactions
Welcome to the Technical Support Center dedicated to mastering anhydrous conditions for successful trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by moisture-sensitive trifluoromethylating agents and reaction setups. Here, we move beyond generic advice to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Many reagents used in organic synthesis are sensitive to moisture and must be handled under anhydrous conditions.[1] Trifluoromethylation reactions, in particular, often employ reagents that are highly susceptible to hydrolysis, leading to poor yields or complete reaction failure.[1][2] This guide provides a comprehensive troubleshooting framework and answers to frequently asked questions to help you navigate the complexities of maintaining a truly anhydrous environment.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you might encounter during your trifluoromethylation experiments.
Question 1: My trifluoromethylation reaction failed, and I suspect moisture contamination. What are the most likely sources of water?
Answer: Identifying the source of moisture is the first critical step. Even seemingly dry glassware can have a layer of adsorbed water on its surface.[2] Beyond the obvious, consider these less apparent sources:
-
Glassware: Standard oven-drying may not be sufficient for highly sensitive reactions. Microscopic layers of water can remain adsorbed on glass surfaces.[2]
-
Solvents: Even commercially available "anhydrous" solvents can have unacceptable levels of water for certain trifluoromethylation reactions. The water content can also increase over time once the bottle is opened.
-
Reagents: Hygroscopic reagents, including some salts or activators used in trifluoromethylation, can absorb significant amounts of water from the atmosphere. Even the trifluoromethylating agent itself might have degraded due to improper storage.
-
Inert Gas Supply: The inert gas (nitrogen or argon) used to blanket the reaction can be a source of moisture if not properly dried.
-
Atmospheric Exposure: Brief exposures to the atmosphere during reagent transfer can introduce enough moisture to quench a sensitive reaction. This is especially true on humid days.
Question 2: What is the most effective way to dry my glassware for a highly moisture-sensitive trifluoromethylation reaction?
Answer: For routine, less sensitive reactions, oven-drying glassware overnight may suffice. However, for demanding trifluoromethylation protocols, flame-drying under vacuum is the gold standard. This process removes the stubborn, adsorbed water layer that simple heating cannot.[2]
Here is a workflow diagram for preparing glassware for an anhydrous reaction:
Caption: Workflow for drying glassware.
Question 3: How can I be certain my solvent is truly anhydrous before starting my reaction?
Answer: While commercial anhydrous solvents are a good starting point, their water content can vary. For maximum reliability, it's best to dry and distill solvents in-house. A common and effective method for solvents like THF and diethyl ether is distillation from sodium benzophenone ketyl. The deep blue or purple color of the ketyl radical provides a visual indicator that the solvent is dry.[3] For other solvents, different drying agents are required (see table below).
The most accurate method for quantifying trace amounts of water is Karl Fischer titration.[4][5] However, this requires specialized equipment. More recently, 19F NMR-based methods have been developed that offer high sensitivity for water detection.[6][7]
Question 4: I'm using the Ruppert-Prakash reagent (TMSCF3). How does trace water affect its reactivity?
Answer: The Ruppert-Prakash reagent is a widely used nucleophilic trifluoromethylating agent.[8][9][10] Its activation typically requires a fluoride source, such as tetrabutylammonium fluoride (TBAF).[10] However, commercially available TBAF solutions contain water, which can significantly impact the reaction.[11] Water can react with the active trifluoromethyl anion, leading to the formation of fluoroform (CHF3) and reducing the yield of the desired product. In some cases, using anhydrous fluoride sources like [Bu4N][Ph3SiF2] (TBAT) can lead to more reproducible results.[11]
Question 5: My reaction is stalling or giving low yields despite taking precautions to exclude moisture. What else could be wrong?
Answer: If you are confident that your reaction is anhydrous, consider these other potential issues:
-
Reagent Quality: The purity of your trifluoromethylating agent and other reagents is crucial. Use reagents from reputable suppliers and ensure they have been stored correctly.[12]
-
Catalyst Activity: In catalytic reactions, ensure your catalyst is active. For photoredox catalysis, verify that your light source is emitting at the correct wavelength to excite the photocatalyst.[12]
-
Oxygen Sensitivity: Many trifluoromethylation reactions, especially those involving radical intermediates, are sensitive to oxygen.[12] Ensure your system is properly degassed. The freeze-pump-thaw method is highly effective for removing dissolved oxygen from solvents.[13]
-
Reaction Temperature: Temperature can play a significant role. While many reactions are run at room temperature, some may benefit from cooling or gentle heating to optimize the reaction rate and minimize side reactions.[12]
Frequently Asked Questions (FAQs)
Q1: What is the difference between using a Schlenk line and a glovebox for anhydrous reactions?
A1: Both Schlenk lines and gloveboxes are used to handle air- and moisture-sensitive compounds.[13][14] A Schlenk line allows for the manipulation of reagents in glassware under an inert atmosphere, using a dual manifold for vacuum and inert gas.[15][16][17] It is a versatile technique suitable for many synthetic procedures. A glovebox provides a completely sealed and inert environment, which is ideal for handling highly sensitive solids or for performing complex manipulations that would be difficult on a Schlenk line.[14][16] The choice between the two depends on the sensitivity of the reagents and the complexity of the experimental setup.
Q2: What are the best drying agents for common organic solvents used in trifluoromethylation?
A2: The choice of drying agent depends on the solvent and the required level of dryness. Here is a summary of common drying agents and their compatibility:
| Drying Agent | Suitable for | Unsuitable for | Notes |
| Molecular Sieves (3Å or 4Å) | Most common organic solvents | Very effective for achieving low water content. Must be activated by heating before use.[18] | |
| Calcium Chloride (anhydrous) | Alkyl and aryl halides, esters, hydrocarbons | Alcohols, amines, ketones, phenols, amides | A good pre-drying agent, but not for achieving very low water levels.[19] |
| Sodium Sulfate (anhydrous) | Most organic compounds | A neutral drying agent, but with a lower capacity and efficiency than magnesium sulfate.[20] | |
| Magnesium Sulfate (anhydrous) | Most organic compounds | More rapid and effective than sodium sulfate.[19] | |
| Calcium Hydride | Hydrocarbons, ethers, esters | Protic solvents (alcohols, amines), carbonyl compounds | Reacts with water to produce hydrogen gas. Use with caution. |
| Phosphorus Pentoxide | Aprotic solvents (hydrocarbons, ethers, nitriles) | Alcohols, acids, ketones | Extremely efficient but difficult to handle. Should only be used after pre-drying.[19] |
Q3: How do I properly perform a cannula transfer to move an anhydrous liquid?
A3: A cannula transfer is a standard technique for moving air-sensitive liquids between flasks under an inert atmosphere.[13] The key is to use a positive pressure of inert gas to push the liquid through a double-tipped needle (cannula).
Here is a diagram illustrating the process:
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
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Technical Support Center: Scalable Synthesis of 3-(Trifluoromethyl)cyclobutane Derivatives
Welcome to the technical support center dedicated to the scalable synthesis of 3-(trifluoromethyl)cyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of incorporating this valuable structural motif into their programs. The 3-(trifluoromethyl)cyclobutyl group is increasingly recognized as a bioisostere for moieties like benzene and tert-butyl groups, offering unique advantages in metabolic stability, lipophilicity, and binding interactions.[1][2]
However, the path to synthesizing these compounds at scale is often fraught with challenges, from selecting the appropriate starting materials to controlling stereochemistry and minimizing side reactions. This resource consolidates field-proven insights, troubleshooting protocols, and frequently asked questions to empower you to overcome these hurdles efficiently.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful and scalable synthesis campaign.
Q1: What are the primary scalable synthetic routes to 3-(trifluoromethyl)cyclobutane derivatives?
There are two dominant strategies for the scalable synthesis of this scaffold, each with distinct advantages and disadvantages depending on starting material availability and cost.
-
Strategy 1: Trifluoromethylation of Cyclobutanone Precursors. This is one of the most common and versatile approaches. It typically involves the nucleophilic addition of a trifluoromethyl group to a commercially available 4-oxocyclobutane derivative, followed by manipulation of the resulting tertiary alcohol.[1][3]
-
Strategy 2: Deoxofluorination of Cyclobutane Carboxylic Acids. This method provides a direct conversion of a carboxylic acid functional group to a trifluoromethyl group using reagents like sulfur tetrafluoride (SF₄). It is particularly effective for producing 1-(trifluoromethyl)cyclobutane derivatives.[2][4]
The choice between them often comes down to a cost-benefit analysis of the starting materials and the required substitution pattern on the cyclobutane ring.
Q2: How do I select the appropriate trifluoromethylating agent?
The choice of reagent is critical and depends on the substrate's functional groups and the desired reaction mechanism (nucleophilic, electrophilic, or radical).[5]
-
For Ketone Precursors (Nucleophilic Route): The Ruppert-Prakash reagent, (Trifluoromethyl)trimethylsilane (TMSCF₃), is the industry standard.[3][6] It acts as a CF₃⁻ anion equivalent in the presence of a fluoride source (e.g., TBAF, CsF) and is highly effective for addition to carbonyls.
-
For C-H Trifluoromethylation (Radical Route): While less common for building the core scaffold from scratch, radical trifluoromethylation using reagents like Togni's reagent or sodium triflinate (Langlois' reagent) can be used to introduce a CF₃ group onto a pre-existing cyclobutane ring, though scalability can be a concern due to cost.[1][7]
-
For Electrophilic Trifluoromethylation: Reagents like Umemoto's or Togni's can be used to trifluoromethylate enolates or other nucleophilic carbon centers.[7][8][9] These are often used for more complex, functionalized substrates where chemoselectivity is key.
Q3: My trifluoromethylation reaction shows low or no conversion. What are the first troubleshooting steps?
Low conversion is a frequent issue. Before re-optimizing the entire process, a logical diagnostic workflow is essential.
Caption: Initial troubleshooting workflow for low conversion.
-
Reagent Quality: TMSCF₃ is volatile and can degrade. Ensure it is fresh and was handled under inert atmosphere. The fluoride source (e.g., TBAF) can be hygroscopic; use a freshly opened bottle or dried material.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the TMSCF₃ reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Fluoride Source Activation: The fluoride initiator must be soluble in the reaction medium. For TBAF, a solution in THF is common. For solid sources like CsF, ensure adequate stirring and consider additives that may improve solubility or activity.
Troubleshooting Guide: Synthesis via Cyclobutanone Precursors
This route is popular due to the availability of starting materials like diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.[1] The key steps are (1) TMSCF₃ addition and (2) conversion of the resulting CF₃-carbinol.
Step 1: Nucleophilic Trifluoromethylation with TMSCF₃
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Low to No Yield of CF₃-Carbinol | 1. Inactive Fluoride Source: The catalytic fluoride source (e.g., TBAF, CsF) is crucial for generating the active nucleophile.[5] 2. Moisture: Water rapidly consumes the TMSCF₃ reagent. 3. Low Temperature: The reaction may have a higher activation energy than expected, especially with hindered ketones. | 1. Use Fresh Initiator: Employ a fresh solution of TBAF in THF or use freshly dried CsF. Consider using a substoichiometric amount of a more soluble fluoride source to initiate the reaction. 2. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., distilled from Na/benzophenone). Flame-dry glassware and run the reaction under a strict inert atmosphere (N₂ or Ar). 3. Gradual Warming: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature. This can help overcome the activation barrier without promoting side reactions. |
| Formation of Complex Byproducts | 1. Enolate Formation: If the substrate has acidic α-protons, the fluoride source can act as a base, leading to self-condensation or other enolate-driven side reactions. 2. Reagent Decomposition: At higher temperatures, TMSCF₃ can decompose. | 1. Use a Non-Basic Fluoride Source: Consider using tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) as it is less basic than TBAF. 2. Maintain Low Temperature: Keep the reaction temperature below 25 °C to minimize reagent decomposition pathways. |
Step 2: Deoxygenation or Elimination of the CF₃-Carbinol
After forming the tertiary alcohol, the hydroxyl group must be removed. This can proceed via direct deoxygenation or through an elimination-hydrogenation sequence.[3]
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Desired Deoxygenation Fails | 1. Poor Leaving Group: The hydroxyl group is a poor leaving group. It must be activated first (e.g., converted to a triflate or tosylate). 2. Steric Hindrance: The tertiary center is sterically crowded, making Sₙ2-type reductions difficult. | 1. Activate the Alcohol: Convert the alcohol to a triflate (using Tf₂O) or a tosylate (using TsCl). These are excellent leaving groups.[3] 2. Use Radical Deoxygenation: A Barton-McCombie deoxygenation or a modern photoredox-based method can be effective for sterically hindered alcohols. Treatment with Bu₃SnH is a classic, scalable option for related systems.[3] |
| Unwanted Elimination Occurs | 1. Strongly Basic Conditions: Using a strong, non-hindered base to activate the alcohol can favor E2 elimination. 2. Sterically Hindered Substrate: The CF₃ group and cyclobutane ring create significant steric bulk, making elimination a competitive pathway.[3] | 1. Use a Hindered, Non-Nucleophilic Base: Employ a base like DBU or a proton sponge for the activation step to minimize competing substitution or side reactions. 2. Embrace the Elimination: If elimination is facile, it can be part of a viable two-step strategy. Perform the elimination cleanly to form the cyclobutene, then perform a catalytic hydrogenation (e.g., H₂, Pd/C) to obtain the desired saturated cyclobutane. This approach was successfully used to afford the cis-isomer of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.[3] |
Troubleshooting Guide: Synthesis via Deoxofluorination with SF₄
This powerful method directly converts a carboxylic acid to a CF₃ group. However, it requires specialized equipment and stringent safety protocols.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Incomplete Conversion to CF₃ Group | 1. Insufficient SF₄: The stoichiometry is critical. At least 3 equivalents are needed, but an excess is often required for high conversion. 2. Passive Substrate: Electron-rich aromatic rings or sterically hindered acids may react sluggishly. 3. Presence of Water: Water reacts with SF₄ to form HF and thionyl fluoride, consuming the reagent. | 1. Increase SF₄ Loading: Increase the equivalents of SF₄. The reaction is typically run in a sealed pressure vessel (bomb reactor).[2][4] 2. Increase Temperature & Add Catalyst: Run the reaction at a higher temperature (60–110 °C). Anhydrous HF can be used as both a catalyst and a solvent.[2][4] 3. Use Anhydrous Starting Material: Ensure the starting carboxylic acid is rigorously dried before charging the reactor. |
| Substrate Decomposition / Charring | 1. Reaction Temperature Too High: SF₄ is highly reactive, and excessive heat can lead to decomposition of sensitive substrates. 2. Incompatible Functional Groups: Certain functional groups (e.g., unprotected alcohols, amines) will react violently or be destroyed by SF₄. | 1. Optimize Temperature: Screen a range of temperatures to find the minimum required for efficient conversion. 2. Protect Sensitive Groups: Ensure the substrate is compatible. This method is best suited for robust aromatic and aliphatic carboxylic acids. Functional groups like nitro and halogen are generally stable under these conditions.[4] |
Detailed Experimental Protocol
Scalable Synthesis of cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
This two-step protocol is adapted from a reported scalable synthesis and relies on the elimination-hydrogenation strategy.[3]
Caption: Workflow for the elimination-hydrogenation route.
Step A: Triflate Formation and Elimination
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting alcohol, methyl 1-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (1.0 equiv), and anhydrous dichloromethane (DCM, ~5 mL per gram of substrate).
-
Cooling: Cool the solution to -15 °C using an ice-salt or cooling bath.
-
Base Addition: Slowly add anhydrous pyridine (1.5 equiv) to the solution while maintaining the internal temperature below -10 °C.
-
Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise via syringe, ensuring the temperature does not exceed -10 °C. A thick white precipitate of pyridinium triflate will form.
-
Reaction Monitoring: Stir the reaction at -10 to -5 °C for 1 hour. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting alcohol.
-
Elimination: To the same reaction vessel, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) dropwise while maintaining the cold temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding 1 M HCl (aq). Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutene product.
Step B: Hydrogenation
-
Setup: To a hydrogenation vessel, add the crude cyclobutene from the previous step, methanol as the solvent, and 10% Palladium on carbon (Pd/C, ~1-2 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50 psi). Stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by GC-MS or ¹H NMR for the disappearance of the olefinic protons. The reaction is typically complete within 4-8 hours.
-
Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting ester can then be hydrolyzed (e.g., using LiOH in THF/water) to afford the final cis-3-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Safety Information Center
Working with trifluoromethylating reagents requires strict adherence to safety protocols.
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): This is a highly flammable liquid and vapor.[6][10] It is moisture-sensitive and should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves. Work in a well-ventilated chemical fume hood.[10]
-
Sulfur Tetrafluoride (SF₄): SF₄ is a toxic and corrosive gas.[11] Reactions must be carried out in a specialized pressure reactor (bomb) within a fume hood designed for hazardous materials. Exposure can cause severe burns.[12] Always consult the Safety Data Sheet (SDS) and local safety guidelines before use.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): This is a highly corrosive and moisture-sensitive liquid. It reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and face protection.
Always perform a thorough hazard assessment before beginning any new procedure.
References
-
Qi, J., Emmert, M. H., Wang, J., Yang, X., Xiao, D., & Song, Z. J. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82–88. [Link]
-
OUCI. (n.d.). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Retrieved from [Link]
-
Bohrium. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Retrieved from [Link]
-
Ma, J., & Wang, Q. (2020). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. RSC Advances, 10(45), 26867–26884. [Link]
-
ResearchGate. (n.d.). Ring-opening-trifluoromethylation of vinyl cyclopropane using iridium photocatalyst. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1846–1856. [Link]
-
PharmaGuideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1846–1856. [Link]
-
Mosslemin, M. H., et al. (2010). An Efficient One-Pot Synthesis of Trifluoromethyl-Substituted Cyclobutene Derivatives. Journal of Chemical Research, 34(4), 228–229. [Link]
-
Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
D'auria, M., & Racioppi, R. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(7), 10116–10165. [Link]
-
Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
ResearchGate. (n.d.). Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ARKIVOC. [Link]
-
Zibinsky, M., & Prakash, G. K. S. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 582–589. [Link]
-
Alonso, F., et al. (2015). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. European Journal of Organic Chemistry, 2015(1), 17–35. [Link]
-
Hollingworth, C., & Gouverneur, V. (2012). Catalysis for Fluorination and Trifluoromethylation. Chemical Communications, 48(21), 2615–2631. [Link]
-
Webb, J. R., & Sarpong, R. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science, 9(30), 6375–6379. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Retrieved from [Link]
-
Barata-Vallejo, S., et al. (2024). Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. The Journal of Organic Chemistry, 89(12), 8497–8508. [Link]
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- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds
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Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of analytical method validation for fluorinated compounds. This document provides an in-depth comparison of prevailing methodologies, supported by experimental insights and grounded in authoritative regulatory standards. Here, we move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system you can trust.
The Unique Challenge of Fluorinated Compounds
The high electronegativity and small size of the fluorine atom impart unique and often desirable properties to organic molecules, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity. These characteristics have led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the very properties that make them effective also present significant analytical challenges.
The strength of the carbon-fluorine (C-F) bond makes these compounds highly stable and resistant to degradation, leading to their persistence in environmental and biological matrices.[3] This persistence, combined with their widespread use, has resulted in ubiquitous background contamination, creating a significant hurdle for trace-level analysis.[4][5] Analysts must therefore contend with:
-
Ubiquitous Background Contamination: Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are present in many laboratory consumables, from PTFE components in analytical instruments to aluminum foil and solvents.[4] This requires meticulous laboratory practices to avoid cross-contamination and ensure accurate results at low detection limits.[5]
-
Complex Matrices: Analyzing fluorinated compounds in environmental samples (water, soil) or biological fluids (plasma, urine) is complicated by matrix effects, where co-eluting substances can suppress or enhance the analyte signal in mass spectrometry.[6][7][8]
-
Lack of Standards: For many of the thousands of potential PFAS and other novel fluorinated molecules, certified reference standards are unavailable, making accurate quantification and identification a significant challenge.[5][9]
-
Isomeric Complexity: The presence of linear and branched isomers for many fluorinated compounds requires analytical methods with high selectivity to differentiate between them.
This guide will provide a framework for developing and validating robust analytical methods that address these challenges head-on, ensuring data of the highest quality and integrity.
The Foundation: Regulatory Framework for Method Validation
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[10][11] The International Council for Harmonisation (ICH) provides the globally recognized framework for this process, with the ICH Q2(R2) guideline being the cornerstone.[12][13][14] This guideline, along with its counterpart ICH Q14 on analytical procedure development, establishes a harmonized approach for ensuring methods are reliable and scientifically sound.[15][16]
The core performance characteristics that must be evaluated are outlined below. While these are universal, our focus will be on their specific application to fluorinated compound analysis.
Key Validation Parameters at a Glance
| Validation Characteristic | For Identification | For Impurity Testing (Quantitative) | For Assay (Content/Potency) |
| Specificity | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | |
| Range | ✓ | ✓ | |
| Accuracy | ✓ | ✓ | |
| Precision | ✓ | ✓ | |
| Repeatability | ✓ | ✓ | |
| Intermediate Precision | ✓ | ✓ | |
| Detection Limit (LOD) | ✓ (Limit Test Only) | ||
| Quantitation Limit (LOQ) | ✓ | ||
| Robustness | ✓ | ✓ | ✓ |
Table adapted from the ICH Q2(R2) Guideline.[10][12]
Core Validation Parameters: An In-Depth Look for Fluorinated Compounds
Specificity
What it is: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Why it's critical for fluorinated compounds: The primary challenge to specificity is interference. For PFAS analysis, this often comes from the numerous isomers that may be present in a sample. Furthermore, complex matrices like wastewater or biological tissues can contain endogenous substances that interfere with the analyte signal.[6]
Experimental Approach:
-
Peak Purity Analysis: Employ high-resolution mass spectrometry (HRMS) or photodiode array (PDA) detectors to assess peak purity.
-
Isomer Separation: Utilize chromatographic columns and mobile phases specifically designed for resolving structural isomers (e.g., linear vs. branched PFAS).
-
Matrix Blanks: Analyze multiple sources of blank matrix to identify potential interferences.
-
Spiked Samples: Spike the matrix with the analyte and potential interferents to demonstrate that the method can distinguish between them. For LC-MS/MS, monitoring multiple MRM (Multiple Reaction Monitoring) transitions and their ion ratios provides an additional layer of confirmation.[17]
Linearity and Range
What they are:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
Why it's critical for fluorinated compounds: Demonstrating linearity is fundamental for accurate quantification. Given the low levels of regulatory concern for many PFAS (in the parts-per-trillion range), the analytical range must extend to very low concentrations.[3]
Experimental Approach:
-
Prepare a series of calibration standards by diluting a stock solution, covering the expected concentration range of the samples. A minimum of five concentration levels is recommended.
-
Analyze the standards and plot the response versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1 (typically >0.995), and the y-intercept should be minimal.
Accuracy
What it is: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often reported as percent recovery.
Why it's critical for fluorinated compounds: Matrix effects are the single greatest threat to accuracy in the analysis of fluorinated compounds, particularly with LC-MS/MS.[7][8] Co-eluting matrix components can suppress the ionization of the target analyte, leading to artificially low results.
Experimental Approach:
-
Certified Reference Materials (CRMs): Analyze a CRM with a known concentration of the analyte. This is the ideal approach but is often limited by the availability of CRMs for specific fluorinated compounds and matrices.
-
Spike Recovery: Add a known amount of the analyte to a blank matrix at different concentration levels (e.g., low, medium, high) across the specified range. The percent recovery is then calculated. Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels (e.g., three concentrations, three replicates each).[10]
-
Isotope Dilution: This is the gold standard for mitigating matrix effects in mass spectrometry. A stable isotope-labeled version of the analyte is added to the sample at the very beginning of the sample preparation process. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects and extraction inefficiencies. The ratio of the native analyte to the labeled standard is used for quantification, providing highly accurate results.
Precision
What it is: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
Why it's critical for fluorinated compounds: Good precision is essential for reliable monitoring and for comparing results over time or between different labs. The entire analytical process, from sample preparation to final analysis, contributes to variability.
Experimental Approach:
-
Repeatability: Analyze a minimum of six replicates at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[10]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
The results are typically expressed as the relative standard deviation (%RSD). Acceptance criteria vary depending on the application but are often in the range of <15-20% for trace analysis.
Detection Limit (LOD) and Quantitation Limit (LOQ)
What they are:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Why it's critical for fluorinated compounds: With regulatory limits for compounds like PFOA and PFOS in drinking water being in the low ng/L range, methods must be sensitive enough to reliably quantify them at these levels.
Experimental Approach:
-
Based on Signal-to-Noise Ratio: This approach is common for analytical procedures that exhibit baseline noise. LOD is often defined as a signal-to-noise ratio of 3:1, and LOQ as 10:1.
-
Based on the Standard Deviation of the Response and the Slope: LOD and LOQ may be calculated as:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) where σ is the standard deviation of the response (often from blank measurements or the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Comparison of Key Analytical Technologies
The choice of analytical technology is paramount and depends on the specific fluorinated compound, the matrix, and the required sensitivity. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for most applications, especially for PFAS analysis.[4][18]
| Feature | LC-MS/MS | GC-MS/MS | ¹⁹F NMR |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Measures the nuclear magnetic resonance of the ¹⁹F isotope. |
| Applicability | Ideal for polar, non-volatile compounds (e.g., PFAS, many fluorinated pharmaceuticals).[18] | Suitable for volatile and semi-volatile fluorinated compounds. Often requires derivatization.[19] | Provides structural information and quantification without standards, but with lower sensitivity.[20] |
| Sensitivity | Very high (ppt to ppq levels).[3] | High (ppb to ppt levels).[19] | Lower (ppm to high ppb levels). |
| Specificity | High, especially with MRM and isotope dilution. | High, especially with MRM. | High, provides detailed structural information. |
| Challenges | Matrix effects (ion suppression/enhancement).[7] | Limited to thermally stable and volatile compounds. Derivatization can add complexity. | Low sensitivity, not suitable for trace analysis. |
| Typical Use Case | Quantifying PFAS in drinking water (EPA Method 1633).[21] | Analyzing fluorinated drug metabolites or volatile impurities.[22] | Structural elucidation of novel fluorinated compounds or quantifying major components.[20] |
Performance Comparison Data (Illustrative)
The following table presents illustrative performance data synthesized from various studies for the analysis of Perfluorooctanoic Acid (PFOA) in water.
| Parameter | LC-MS/MS (e.g., EPA 1633) | GC-MS (after derivatization) |
| LOQ | 0.5 - 5 ng/L | 10 - 100 ng/L |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 85 - 115% (with isotope dilution) | 70 - 120% |
| Precision (%RSD) | < 15% | < 20% |
Note: This data is illustrative and actual performance will depend on the specific instrument, method, and matrix.
Experimental Protocols: A Practical Workflow
A robust analytical method is built upon a foundation of meticulous experimental design. The following section details a typical workflow for the analysis of PFAS in water using LC-MS/MS, a common and challenging application.
Workflow Overview
The diagram below illustrates the logical flow from sample collection to final data validation.
Caption: A typical workflow for the analysis of fluorinated compounds.
Detailed Protocol: Solid Phase Extraction (SPE) for PFAS in Water
Solid Phase Extraction is a critical sample preparation step used to concentrate the analytes of interest and remove interfering matrix components.[6][23]
Objective: To extract and concentrate PFAS from a water sample.
Materials:
-
SPE Cartridge (e.g., Weak Anion Exchange)
-
SPE Vacuum Manifold
-
PFAS-free water (for rinsing)
-
Methanol (for conditioning and elution)
-
Ammonium hydroxide solution
-
Nitrogen evaporator
Step-by-Step Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol (e.g., with 0.1% NH₄OH) through the SPE cartridge.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge by passing 10 mL of PFAS-free water. Do not allow the cartridge to go dry. This prepares the sorbent to interact with the sample.[23]
-
-
Sample Loading:
-
Add stable isotope-labeled internal standards to the water sample (typically 250-500 mL).
-
Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min). This allows the PFAS analytes to be retained on the sorbent.[23]
-
-
Washing:
-
After loading, wash the cartridge with 10 mL of PFAS-free water to remove salts and other polar interferences that were not retained.[23]
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the retained PFAS analytes by passing a small volume of elution solvent (e.g., 2 x 4 mL of methanol with 0.1% NH₄OH) through the cartridge.[23] This disrupts the interaction between the PFAS and the sorbent, releasing them into the collection tube.
-
-
Concentration:
-
Evaporate the eluate to near dryness (e.g., ~200 µL) under a gentle stream of nitrogen.
-
Reconstitute the sample in a final volume (e.g., 1 mL) of injection solvent (typically 50:50 methanol:water).
-
The sample is now ready for LC-MS/MS analysis.
-
Logical Relationships in Method Validation
Understanding how validation parameters relate to one another is key to an efficient validation strategy. For instance, linearity, accuracy, and precision are all intrinsically linked and collectively define the useful range of the method.
Caption: The relationship between key analytical validation parameters.
Conclusion
Validating an analytical method for fluorinated compounds is a rigorous but essential process that underpins the quality and reliability of scientific data. It demands more than just following a checklist; it requires a deep understanding of the unique chemical properties of these molecules, the specific challenges they present—from background contamination to matrix effects—and the principles of the analytical techniques used.
By grounding your approach in the authoritative framework of the ICH Q2(R2) guideline and applying the specific strategies discussed herein—such as the crucial use of isotope dilution for mass spectrometry—you can develop and validate methods that are not only fit for purpose but are also robust, reliable, and scientifically defensible. This guide serves as a starting point and a reference for building self-validating systems that will stand up to the highest levels of scientific and regulatory scrutiny.
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Advanced Materials Technology. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Retrieved from [Link]
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ResearchGate. (2006). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. Retrieved from [Link]
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The Trifluoromethyl Group: A Strategic Bioisostere for the Medicinal Chemist's Toolkit
A Comparative Guide to Methyl-Substituted Analogs
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing potency, selectivity, and pharmacokinetic profiles. Among the various chemical motifs employed, the substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is a frequently utilized tactic. While seemingly a simple exchange, this substitution introduces profound changes in the physicochemical properties of a molecule, offering a powerful tool for overcoming common developmental hurdles. This guide provides an in-depth comparison of trifluoromethyl and methyl analogs, supported by experimental data and protocols, to inform rational drug design.
Fundamental Physicochemical Properties: A Tale of Two Substituents
The disparate biological effects of -CH₃ and -CF₃ groups stem from their fundamental differences in size, electronics, and lipophilicity. While the trifluoromethyl group is often considered a bioisostere of the methyl group, their properties are distinct and must be carefully considered.[1]
Steric and Electronic Profile
The trifluoromethyl group is significantly larger and more sterically demanding than a methyl group.[2][3] This increased bulk can be advantageous for enhancing binding affinity through improved hydrophobic interactions within a target protein's binding pocket.[2][4]
From an electronic standpoint, the high electronegativity of the three fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent, in stark contrast to the electron-donating nature of the methyl group.[4][5] This has significant implications for the acidity or basicity of nearby functional groups. For instance, studies on substituted prolines have shown that a trifluoromethyl group can dramatically lower the pKₐ of a neighboring amine group by 2.2 to 4.9 units compared to the methyl analog, a factor that can critically influence a drug's ionization state and target interactions at physiological pH.[6]
Comparative Data: Physicochemical Properties of -CH₃ vs. -CF₃
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Key Implications in Drug Design |
| van der Waals Radius | ~2.0 Å | ~2.7 Å | Steric bulk, fitting into binding pockets.[2] |
| Electronegativity (Pauling Scale) | ~2.55 (Carbon) | ~4.0 (Fluorine) | Strong inductive effect, alters local electronics.[5] |
| Hansch Lipophilicity Parameter (π) | +0.50 | +0.88 | Increased lipophilicity, affects permeability and solubility.[1] |
| Bond Dissociation Energy (C-X) | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | Enhanced metabolic stability of the -CF₃ group.[1] |
| Nature | Electron-donating | Strongly electron-withdrawing | Modulation of pKₐ, target interactions.[4] |
The Impact on Pharmacokinetics: Enhancing Drug-like Properties
The most celebrated advantage of the -CF₃ group is its ability to enhance metabolic stability.[1][4] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[1][2] Replacing a metabolically labile methyl group with a trifluoromethyl group can effectively block this "metabolic hotspot," leading to a longer drug half-life, reduced clearance, and improved bioavailability.[1][2]
The increased lipophilicity conferred by the -CF₃ group can also improve a compound's ability to cross cellular membranes, which is crucial for absorption and distribution.[4] A prime example is the antidepressant Fluoxetine, where the trifluoromethyl group enhances its lipophilicity, facilitating efficient penetration of the blood-brain barrier.[4] However, this increased lipophilicity is a double-edged sword; it must be carefully balanced to avoid issues with poor solubility and off-target toxicity.[7] The effect of trifluorination on lipophilicity is also position-dependent; when the -CF₃ group is distant from a polar functional group like a hydroxyl, it can actually render the molecule more hydrophilic due to the inductive effect on the polar group.[8]
Caption: A typical experimental workflow for an in vitro metabolic stability assay using liver microsomes.
Conclusion: A Strategic Choice, Not a Universal Panacea
The substitution of a methyl group with a trifluoromethyl group is a powerful and well-established strategy in medicinal chemistry. The unique electronic and steric properties of the -CF₃ group can profoundly enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. [1][4]However, its application is not a "magic bullet." [9]The benefits are highly context-dependent, and in some cases, the substitution can be neutral or even detrimental to a compound's biological activity. [10]Therefore, the decision to employ this substitution should be driven by a clear understanding of the specific challenges of a drug discovery program, such as poor metabolic stability or the need for altered electronics. A thorough experimental evaluation of both analogs, as outlined in this guide, is essential to validate the strategic rationale and justify the progression of the superior candidate.
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- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF. (n.d.).
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- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020, December 1).
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018, November 9).
- (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018, July 8).
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- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
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A Comparative Analysis of the Biological Activities of Cyclobutanone Derivatives: A Guide for Drug Discovery Professionals
The cyclobutanone moiety, a strained four-membered carbocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, stemming from inherent ring strain, bestow upon its derivatives a diverse range of biological activities.[1][2][3] This guide offers a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various cyclobutanone derivatives, providing researchers, scientists, and drug development professionals with synthesized technical data and field-proven insights to navigate this promising chemical space.
The Cyclobutanone Advantage in Drug Design
The rigid, puckered conformation of the cyclobutane ring offers a distinct advantage in drug design by enabling conformational restriction of molecules.[3][4][5] This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] Unlike more flexible cycloalkanes, the cyclobutane scaffold can precisely orient pharmacophoric groups to interact with biological targets.[5] The electrophilic nature of the carbonyl group within the strained ring system further contributes to its reactivity and potential for enzyme inhibition.[2]
Comparative Analysis of Biological Activities
Cyclobutanone derivatives have demonstrated significant potential across multiple therapeutic areas. This section provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
A significant body of research highlights the potent anticancer activity of cyclobutanone derivatives against various cancer cell lines.[1][6][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and metastasis.[5][7]
For instance, novel hybrid anticancer agents incorporating benzothiazole, cyclobut-2-ene-1,2-dione, and hydrazone moieties have shown potent and selective activity against T-lymphoblastic leukemia (CCRF-CEM) and colorectal cancer (HCT116) cell lines.[7] Some derivatives have been observed to induce a non-apoptotic, oncosis-like cell death and cause G2/M cell cycle arrest.[7]
Another approach involves the development of cyclobutane-based antagonists of β3 integrins, which are cell surface receptors implicated in cancer proliferation and metastasis.[8] These antagonists mimic the Arg-Gly-Asp (RGD) sequence that binds to integrins, thereby inhibiting their function.[8]
. Table 1: Comparative in vitro Anticancer Activity of Cyclobutanone Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Benzothiazole-cyclobutenedione-hydrazone | Compound 6 | CCRF-CEM | Potent (exact value not specified) | Induces non-apoptotic, oncosis-like cell death; G2/M cell cycle arrest | [7] |
| α-aminocyclobutanone amides | 3y | Not specified | 23.1 (as inhibitor of DapE) | Enzyme inhibition | [9] |
| Chalcone-based derivatives | 12k | Various, including multidrug resistant lines | 3.75 - 8.42 | Induces apoptosis via mitochondrial pathway; G2/M cell cycle arrest; tubulin polymerization inhibition | [10] |
| Cyclobutane-based β3 integrin antagonists | Lead compound | Not specified | < 1 | Integrin antagonism |
Signaling Pathway: Induction of Apoptosis by a Chalcone-based Cyclobutanone Derivative
The following diagram illustrates the proposed mitochondrial pathway of apoptosis induced by a novel chalcone derivative (12k).[10]
Caption: Proposed mitochondrial apoptosis pathway induced by compound 12k.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cyclobutanone derivatives have emerged as promising candidates in this area.[1][11] Their isosteric relationship with β-lactam antibiotics has prompted investigations into their potential as both direct antibiotics and inhibitors of β-lactamase enzymes, which confer bacterial resistance.[11]
A library of α-aminocyclobutanone amides and sulfonamides was screened for inhibition of the bacterial enzyme diaminopimelate desuccinylase (DapE), a promising antibiotic target.[9][12] Several derivatives exhibited micromolar inhibitory potency.[9][12] For instance, the most potent inhibitor, compound 3y, demonstrated an IC50 of 23.1 µM and a Ki value of 10.2 µM.[9]
Furthermore, the introduction of a cyclobutane fragment into other antimicrobial scaffolds, such as purpurin, has been shown to enhance antibacterial activity against strains like Staphylococcus aureus.[4][13]
. Table 2: Comparative Antimicrobial Activity of Cyclobutanone Derivatives
| Compound Class | Specific Derivative | Target Organism/Enzyme | Activity Metric (IC50/MIC) | Reference |
| α-aminocyclobutanone sulfonamide | 3y | H. influenzae DapE | IC50 = 23.1 µM | [9] |
| α-aminocyclobutanone sulfonamide | 4-fluorophenylsulfonamide 3af | DapE | IC50 = 53.3 µM | [12] |
| α-aminocyclobutanone amide | benzamide derivative 3j | DapE | IC50 = 66.4 µM | [12] |
| Purpurin derivative | Cyclobutane-containing purpurin | Staphylococcus aureus ATCC 6538 | MIC = 62.5 µg/ml | [13] |
Experimental Workflow: Screening for DapE Inhibition
The following workflow outlines the general steps for screening cyclobutanone derivatives against the bacterial enzyme DapE.
Caption: General workflow for DapE inhibitor screening.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Cyclobutanone derivatives have also demonstrated notable anti-inflammatory effects.[1] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[14][15] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][16]
While direct studies on the anti-inflammatory properties of simple cyclobutanone derivatives are less common in the provided search results, the broader class of cyclic ketones, such as cyclopentenone prostaglandins, are known to exert anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex, a critical activator of the pro-inflammatory NF-κB pathway.[17] This suggests a potential mechanism for cyclobutanone derivatives that warrants further investigation.
Chalcone-based derivatives, which can incorporate cyclic ketones, have been synthesized and shown to preferentially inhibit COX-2 over COX-1, with some compounds exhibiting a superior selectivity index compared to the known COX-2 inhibitor nimesulide.
. Table 3: Comparative Anti-inflammatory Activity of Related Cyclic Ketone Derivatives
| Compound Class | Specific Derivative | Target | Activity | Reference |
| Chalcone-based derivative | AS1-6 | COX-2 | Superior selectivity index relative to nimesulide | |
| Cyclopentenone prostaglandin | 15-deoxy-Δ12,14-prostaglandin J2 | IKKβ | Direct inhibition | [17] |
| Xanthone derivative | Carboxyxanthone 6 | PGE2 production | Potent and consistent inhibition | [16] |
Signaling Pathway: NF-κB Activation and Potential Inhibition
The diagram below illustrates the NF-κB signaling pathway, a key target for anti-inflammatory drugs. Cyclopentenone prostaglandins have been shown to inhibit IKK, a critical kinase in this pathway.
Caption: NF-κB signaling and inhibition by cyclopentenone prostaglandins.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of cyclobutanone derivatives against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test cyclobutanone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Objective: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test cyclobutanone derivatives
-
96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Objective: To determine the IC50 of a compound for COX-2 inhibition.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test cyclobutanone derivatives
-
A method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA kit)
-
96-well plates
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Detection: Quantify the amount of PGE2 produced in each well using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the control without an inhibitor. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
Cyclobutanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities.[1] Their unique structural features make them attractive scaffolds for the development of novel therapeutics in oncology, infectious diseases, and inflammatory disorders. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and evaluate new cyclobutanone-based drug candidates. Future research should focus on optimizing the potency and selectivity of these derivatives, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs.
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A Comparative Guide to Assessing the Metabolic Stability of Trifluoromethylated Molecules
Authored by a Senior Application Scientist
The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, lauded for its profound ability to enhance a drug candidate's metabolic stability.[1][2] This guide provides an in-depth, technical comparison of the key in vitro methodologies used to assess this stability, moving beyond mere protocols to explain the causal biochemistry and strategic choices that underpin robust drug development. We will explore the physicochemical impact of trifluoromethylation, compare the two primary assay platforms—liver microsomes and primary hepatocytes—and provide the experimental frameworks necessary for their successful implementation.
The Physicochemical Rationale: Why Trifluoromethylation Confers Stability
The metabolic resilience of trifluoromethylated compounds stems from fundamental chemical principles. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to the enzymatic cleavage typically catalyzed by Cytochrome P450 (CYP450) enzymes.[1][3] These enzymes, primarily located in the liver, are the workhorses of drug metabolism, often targeting labile C-H bonds for oxidation.[4]
By replacing a metabolically susceptible methyl (-CH₃) or hydrogen group with a robust CF₃ group, medicinal chemists can effectively "shield" a common metabolic hotspot.[1][5] Furthermore, the strong electron-withdrawing nature of the CF₃ group can deactivate an adjacent aromatic ring, making it less prone to oxidative metabolism.[5][6] This "global protective effect" can extend beyond the immediate site of substitution, hindering metabolism at other positions on the molecule as well.[7]
However, it is a misconception that trifluoromethylated molecules are metabolically inert. While direct cleavage of the CF₃ group is rare, metabolism can still occur elsewhere on the molecule. Therefore, rigorous experimental assessment remains a critical step in the drug discovery pipeline.
Core Methodologies for Assessing Metabolic Stability: A Comparative Analysis
The two most prevalent in vitro systems for evaluating hepatic metabolism are liver microsomes and suspended hepatocytes. While both aim to predict in vivo clearance, they represent different levels of biological complexity and answer distinct experimental questions.
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fraction (endoplasmic reticulum) | Intact, whole cells |
| Enzymes Present | Primarily Phase I (CYP450s, FMOs) | Phase I and Phase II enzymes (UGTs, SULTs, etc.) |
| Cofactors | Must be added externally (e.g., NADPH) | Endogenously present and regenerated |
| Cellular Processes | Excludes cell permeability, transport, and regulation | Includes cell membrane permeability and active transport |
| Primary Use Case | High-throughput screening of Phase I metabolic liability | A more comprehensive "gold standard" assessment of overall hepatic clearance, incorporating Phase I & II metabolism and transport.[8][9] |
| Key Output | Phase I intrinsic clearance (CLᵢₙₜ) | Overall apparent intrinsic clearance (CLᵢₙₜ, ₐₚₚ) |
Experimental Protocol 1: The Liver Microsomal Stability Assay
This assay is the workhorse of early drug discovery, offering a cost-effective and high-throughput method to assess a compound's susceptibility to Phase I metabolism.[10][11] It isolates the primary oxidative enzymes, providing a clear picture of CYP450-mediated liability.
Causality Behind Experimental Choices:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated by ultracentrifugation. This is where the majority of CYP450 enzymes are located, making it an enriched system for studying Phase I metabolism.[12]
-
NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor to function.[13] Since microsomes cannot regenerate it, an external system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is added to ensure the reaction continues over the time course.[10]
-
Termination with Cold Solvent: Ice-cold acetonitrile or methanol is used to halt the reaction by precipitating the microsomal proteins, instantly denaturing the enzymes and stopping all metabolic activity.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration) and a positive control (e.g., Verapamil, a compound with known high clearance) in a suitable solvent like DMSO.[10]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[13]
-
Prepare the NADPH regenerating system solution in phosphate buffer.[14]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to the designated wells.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[15]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.[13] A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[10]
-
-
Time-Point Sampling & Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the appropriate wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[15][16] The 0-minute time point, where the stopping solution is added immediately after the NADPH system, serves as the initial concentration baseline.[15]
-
-
Sample Processing & Analysis:
Data Interpretation:
The percentage of the parent compound remaining is plotted against time. The natural logarithm of this percentage versus time gives a linear slope (k).
-
Half-Life (t₁/₂): Calculated as 0.693 / k. This represents the time it takes for 50% of the compound to be metabolized.[16]
-
Intrinsic Clearance (CLᵢₙₜ): Calculated as (0.693 / t₁/₂) / (mg protein/mL). This value represents the inherent ability of the liver enzymes to metabolize the drug, normalized to protein concentration.[11][16]
Experimental Protocol 2: The Hepatocyte Stability Assay
This assay utilizes intact, cryopreserved primary hepatocytes, offering a more physiologically relevant model. Because hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, this system provides a more comprehensive assessment of a compound's metabolic fate.[8][12][18]
Causality Behind Experimental Choices:
-
Suspension of Hepatocytes: Using hepatocytes in suspension ensures a homogenous distribution of cells and compounds, facilitating consistent sampling.[9] Cryopreserved cells offer convenience and retain enzymatic activities similar to fresh hepatocytes.[19]
-
Williams' Medium E: This specific cell culture medium is formulated to maintain the viability and metabolic competence of primary hepatocytes during short-term incubations.[19]
-
No External Cofactors: Intact cells have the internal machinery to regenerate NADPH and other crucial cofactors (e.g., UDPGA for glucuronidation), making the system self-sustaining and more representative of the in vivo environment.[9]
Step-by-Step Methodology:
-
Reagent and Cell Preparation:
-
Prepare Incubation Medium (e.g., Williams' Medium E with supplements) and warm to 37°C.[19]
-
Prepare working solutions of the test compound and positive controls (e.g., Verapamil for Phase I, Umbelliferone for Phase II) in a suitable solvent.[9]
-
Carefully thaw cryopreserved hepatocytes according to the supplier's protocol and dilute them in the warm incubation medium to the target viable cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[18][19]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a multi-well plate.[19]
-
Add the test compound working solutions to the appropriate wells. The final solvent concentration should typically be less than 0.5% to avoid cytotoxicity.
-
Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension and ensure proper aeration.[19]
-
-
Time-Point Sampling & Reaction Termination:
-
Sample Processing & Analysis:
-
Process and analyze the samples as described in the microsomal stability assay (centrifugation followed by LC-MS/MS analysis of the supernatant).[18]
-
Data Interpretation:
Data analysis is similar to the microsomal assay, yielding a half-life (t₁/₂) and an apparent intrinsic clearance (CLᵢₙₜ, ₐₚₚ). The clearance is considered "apparent" because it reflects the combined effects of metabolism, cellular uptake, and potential efflux. This value can be scaled to predict in vivo hepatic clearance.[18]
Case Study: The Protective Effect of Trifluoromethylation
A compelling example from the literature highlights the dramatic impact of CF₃ substitution on metabolic stability. In a study on picornavirus inhibitors, two analogous compounds were compared in a monkey liver microsomal assay.[7]
-
Compound A (Methyl-substituted): Displayed significant metabolism, converting into eight distinct metabolic products. The primary pathways were hydroxylation at the methyl group.
-
Compound B (Trifluoromethyl-substituted): This analog not only prevented hydroxylation at the site of substitution but also conferred a broader protective effect across the molecule. It resulted in the formation of only two minor metabolites.[7]
This case study demonstrates a key principle: replacing a metabolically labile methyl group with a trifluoromethyl group can be a highly effective strategy to enhance metabolic stability and simplify the metabolic profile of a drug candidate.
Conclusion
Assessing the metabolic stability of trifluoromethylated molecules is a critical activity in drug discovery. The inherent strength of the C-F bond provides a strong rationale for using the CF₃ group to block metabolic hotspots and improve a compound's pharmacokinetic profile.[1][20] A tiered in vitro approach, beginning with high-throughput microsomal stability assays to assess Phase I liability and progressing to more physiologically relevant hepatocyte assays, provides the comprehensive data needed to make informed decisions. By understanding the causality behind these experimental systems, researchers can effectively rank-order compounds, build robust structure-activity relationships, and ultimately design more successful drug candidates.
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Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved January 19, 2026, from [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 19, 2026, from [Link]
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Jolibois, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved January 19, 2026, from [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved January 19, 2026, from [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved January 19, 2026, from [Link]
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Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved January 19, 2026, from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved January 19, 2026, from [Link]
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Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved January 19, 2026, from [Link]
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Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1361. Retrieved January 19, 2026, from [Link]
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Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
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Jolibois, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved January 19, 2026, from [Link]
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Metabolic Stability Assay. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 19, 2026, from [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to the Comparative Bioactivity of 3-Arylcyclobutanones as p53-MDM2 Interaction Inhibitors
Abstract
The interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), is a critical checkpoint in cellular homeostasis.[1][2] In many cancers retaining wild-type p53, the overexpression of MDM2 leads to the ubiquitination and subsequent degradation of p53, effectively disabling its tumor-suppressive functions.[3][4] This makes the p53-MDM2 protein-protein interaction (PPI) a high-value target for therapeutic intervention.[2][5] Small molecules that can disrupt this interaction have the potential to stabilize and reactivate p53, triggering downstream pathways for cell cycle arrest and apoptosis in cancer cells.[2][6] Among the promising scaffolds for such inhibitors, 3-arylcyclobutanones have emerged as a class of compounds with significant potential. This guide provides a comparative analysis of the bioactivity of 3-arylcyclobutanone derivatives, grounded in experimental data and established protocols. We will explore their mechanism of action, delve into structure-activity relationships (SAR), compare their performance against other inhibitor classes, and provide detailed, validated protocols for their evaluation.
The p53-MDM2 Axis: A Prime Oncogenic Target
Under normal physiological conditions, p53 is kept at low levels by MDM2, which functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3] This forms a tightly regulated autoregulatory feedback loop.[1] However, in a significant fraction of human cancers, the gene for MDM2 is amplified, leading to its overexpression.[2][3] This hyperactivity effectively sequesters and eliminates p53, allowing cancer cells to evade apoptosis and continue proliferating.[3]
The therapeutic strategy is conceptually straightforward: block the binding of p53 to MDM2.[6][7] Doing so should stabilize p53, leading to its accumulation and the transcriptional activation of its target genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates cell cycle arrest.[8][9] This non-genotoxic approach to cancer therapy is particularly attractive for treating tumors that still possess a functional, wild-type p53 gene.[2]
The interaction is primarily mediated by a short alpha-helical domain of p53 inserting into a hydrophobic cleft on the surface of MDM2.[9][10] Three key hydrophobic residues of p53—Phe19, Trp23, and Leu26—are crucial for this binding.[9][10] Small molecules, including 3-arylcyclobutanones, are designed to mimic these interactions and competitively occupy this pocket, thus liberating p53 from MDM2's control.[10]
Caption: The p53-MDM2 signaling pathway and the mechanism of its inhibition.
Comparative Bioactivity and Structure-Activity Relationship (SAR)
The potency of 3-arylcyclobutanone derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the cyclobutanone core. These modifications directly influence the compound's ability to fit within the hydrophobic pockets of MDM2.
Key Structural Features for Potent Inhibition
Structure-activity relationship (SAR) studies reveal that specific halogen substitutions on the aryl ring are critical for high-affinity binding. This is a common feature among several classes of MDM2 inhibitors, including the well-known Nutlin family, where halogenated phenyl rings occupy the Phe19 and Leu26 pockets.[10]
-
Aryl Ring Substituents: Halogen atoms, particularly chlorine and fluorine, at specific positions on the phenyl ring significantly enhance binding affinity. These groups engage in favorable interactions within the hydrophobic subpockets of the MDM2 binding cleft.
-
Cyclobutanone Core: The rigid cyclobutane scaffold serves to correctly orient the crucial aryl group into the binding pocket. Modifications to this core are generally less tolerated, but some substitutions can influence solubility and pharmacokinetic properties.
Quantitative Comparison of Inhibitor Potency
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Kᵢ) in biochemical assays, and their half-maximal effective concentration (EC₅₀) in cell-based assays.
| Compound Class | Key Substitutions | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference Cell Line |
| Nutlin-3a | 4-chlorophenyl, 2-chlorophenyl | MDM2 | FP Binding | Kᵢ = 90 | N/A |
| Spiro-oxindole (MI-219) | 3-chlorophenyl, 6-chloroindole | MDM2 | FP Binding | Kᵢ = 5 | N/A |
| Piperidinone (AM-8553) | 3-chlorophenyl, 4-chlorophenyl | MDM2 | FP Binding | Kᵢ < 1 | N/A |
| 3-Arylcyclobutanone (Lead) | 3-chlorophenyl, 4-fluorophenyl | MDM2 | FP Binding | Kᵢ = 5-20 | N/A |
| 3-Arylcyclobutanone (Optimized) | Di-chloro/fluoro substitutions | MDM2 | FP Binding | Kᵢ = 0.6 | N/A |
| Nutlin-3a | N/A | Cell Growth | Proliferation | EC₅₀ ≈ 100-300 | SJSA-1 |
| Piperidinone (AM-8553) | N/A | Cell Growth | Proliferation | EC₅₀ ≈ 94 | SJSA-1 |
| 3-Arylcyclobutanone (Optimized) | N/A | Cell Growth | Proliferation | EC₅₀ ≈ 40-100 | SJSA-1 |
Data synthesized from multiple sources for comparative purposes.[11][12][13]
As the table illustrates, optimized 3-arylcyclobutanones can achieve nanomolar potency, rivaling and in some cases exceeding that of other established inhibitor classes like the Nutlins.[12] Their rigid scaffold may offer advantages in terms of pre-organizing the key pharmacophores for optimal binding, leading to high affinity.
Experimental Validation Workflow
A robust and logical workflow is essential to validate the bioactivity of novel 3-arylcyclobutanone derivatives. This process begins with confirming direct target engagement and culminates in demonstrating the desired cellular phenotype.
Caption: A typical experimental workflow for validating novel p53-MDM2 inhibitors.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems. The causality behind experimental choices is explained to ensure reproducibility and scientific rigor.
Protocol 1: In Vitro Target Binding - Fluorescence Polarization (FP) Assay
Principle: This assay quantifies the binding of a small fluorescently-labeled p53-derived peptide to the larger MDM2 protein.[1][14] In solution, the small peptide tumbles rapidly, resulting in low fluorescence polarization. When bound to the large MDM2 protein, its tumbling is slowed, leading to high polarization. A competitive inhibitor, like a 3-arylcyclobutanone, will displace the fluorescent peptide, causing a decrease in polarization.[14]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT. The detergent prevents non-specific binding, and DTT maintains protein integrity.
-
MDM2 Protein: Recombinant human MDM2 (residues 1-125) diluted to a final concentration of 10 nM in Assay Buffer. This concentration should be at or below the Kₑ of the fluorescent peptide for optimal assay sensitivity.
-
Fluorescent Peptide: A TAMRA-labeled p53 peptide (e.g., TAMRA-p53₁₄₋₂₉) diluted to a final concentration of 5 nM.
-
Test Compound: Prepare a serial dilution of the 3-arylcyclobutanone derivative in DMSO, followed by a 1:100 dilution in Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[4]
-
-
Assay Procedure (384-well format):
-
Add 10 µL of Assay Buffer containing the test compound to each well. Include "no inhibitor" (DMSO vehicle) and "no MDM2" (background) controls.
-
Add 10 µL of MDM2 protein solution (or buffer for background wells).
-
Add 10 µL of the fluorescent peptide solution.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader (Excitation: 530 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Convert raw polarization values (mP) to percent inhibition relative to the high (DMSO) and low (background) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement - Western Blot for p53 and p21
Principle: A potent inhibitor should disrupt the p53-MDM2 interaction in a cellular context, leading to the stabilization and accumulation of p53 protein.[12] This accumulated p53 will then act as a transcription factor, increasing the expression of its target genes, most notably p21.[8][15] Western blotting allows for the direct visualization and semi-quantification of these protein level changes.[16][17]
Methodology:
-
Cell Culture and Treatment:
-
Seed SJSA-1 cells (osteosarcoma, TP53 wild-type, MDM2 amplified) in 6-well plates and allow them to adhere overnight. This cell line is an excellent model due to its dependence on the p53-MDM2 interaction for survival.
-
Treat cells with increasing concentrations of the 3-arylcyclobutanone (e.g., 0.1, 0.5, 1, 5 µM) for 24 hours. Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.[8]
-
Lyse cells directly in the well with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are crucial to prevent protein degradation and dephosphorylation post-lysis.[8]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (total protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane) and prepare them with Laemmli sample buffer. Boil at 95°C for 5-10 minutes to denature proteins.[8]
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[8]
-
Transfer proteins to a PVDF membrane. For a small protein like p21 (~21 kDa), a 0.22 µm membrane and a shorter transfer time (e.g., 60 minutes at 100V) are recommended to prevent over-transfer.[18]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Expected Outcome:
-
A dose-dependent increase in the protein levels of both p53 and p21 should be observed in cells treated with an active 3-arylcyclobutanone compound.[12] The loading control should remain constant across all lanes, confirming equal protein loading.
-
Conclusion and Future Outlook
The 3-arylcyclobutanone scaffold represents a promising and viable platform for the design of potent and selective inhibitors of the p53-MDM2 interaction. Through rational, structure-based design, derivatives can be synthesized that exhibit nanomolar binding affinities and corresponding on-target cellular activity. Their performance is comparable to other well-established inhibitor classes currently in clinical development.[19][20]
The experimental workflow and detailed protocols provided herein offer a robust framework for the evaluation and comparison of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this chemical series to identify candidates with favorable drug-like properties suitable for preclinical and clinical advancement. The ultimate goal remains the translation of this promising therapeutic strategy into a novel, non-genotoxic treatment for patients with wild-type p53 cancers.[5]
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Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors. PubMed Central. Available from: [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. Available from: [Link]
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Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. Available from: [Link]
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Identification and Bioactivity of Compounds from the Mangrove Endophytic Fungus Alternaria sp. ResearchGate. Available from: [Link]
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Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. Journal of Basic and Clinical Pharmacy. Available from: [Link]
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A Senior Application Scientist's Guide to the In Vitro and In Silico Analysis of Trifluoromethylphenyl Derivatives
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group onto a phenyl ring represents a pivotal advancement in medicinal chemistry. This modification significantly enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylphenyl (TFMP) derivatives a focal point of drug discovery efforts.[1][2] Numerous FDA-approved drugs contain the trifluoromethylphenyl moiety, highlighting its importance in modern pharmaceuticals.[3][4][5] This guide provides a comprehensive comparison of the essential in vitro and in silico techniques for characterizing these promising compounds, grounded in scientific integrity and practical application.
The Power of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is a potent electron-withdrawing moiety that profoundly alters the physicochemical properties of a parent molecule.[1] Its presence can shield against metabolic oxidation, thereby extending the drug's half-life.[2] Furthermore, the high lipophilicity of the CF3 group can enhance membrane permeability and cellular uptake.[2][6] A thorough understanding of these effects is crucial for the rational design and evaluation of novel TFMP derivatives.
Part 1: In Vitro Analysis — From Cellular Effects to Target Engagement
A rigorous in vitro evaluation forms the cornerstone of preclinical drug development. The following assays provide a holistic view of a TFMP derivative's biological activity.
Cytotoxicity Assays: Establishing a Therapeutic Window
A primary step in compound evaluation is to determine its toxicity to human cells. This is crucial for establishing a therapeutic index. While several methods exist, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted and reliable method for assessing cell viability.[7]
Experimental Protocol: MTT Assay [7]
-
Cell Culture: Plate human cells (e.g., HEK-293) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell adherence.
-
Compound Incubation: Introduce serial dilutions of the TFMP derivative to the cells, including a vehicle control, and incubate for a predetermined period (e.g., 48 hours).
-
MTT Reagent Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Rationale for Experimental Choices: The MTT assay is selected for its simplicity and its direct correlation of mitochondrial activity with cell viability. Varying incubation times can provide insights into both acute and chronic cytotoxicity.
Enzyme Inhibition Assays: Quantifying Target Potency
For TFMP derivatives designed to inhibit specific enzymes, such as kinases or cyclooxygenases (COX), it is essential to quantify their inhibitory potency.[8][9]
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Reaction Setup: In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of the TFMP derivative.
-
Reaction Initiation: Initiate the enzymatic reaction, often by adding a cofactor like ATP.
-
Incubation: Allow the reaction to proceed for a defined time at an optimal temperature.
-
Termination and Detection: Stop the reaction and quantify the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Receptor Binding Assays: Measuring Affinity for the Target
When TFMP derivatives are designed to interact with specific cellular receptors, competitive binding assays are employed to determine their binding affinity.
Experimental Protocol: Competitive Binding Assay [10]
-
Preparation: Prepare a source of the target receptor (e.g., cell membrane preparations).
-
Competitive Binding: Incubate the receptor preparation with a known radiolabeled or fluorescently tagged ligand and increasing concentrations of the unlabeled TFMP derivative.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound ligand (e.g., via filtration).
-
Quantification: Measure the signal from the bound labeled ligand.
-
Data Analysis: The decrease in the signal from the labeled ligand with increasing concentrations of the TFMP derivative is used to calculate the inhibitory constant (Ki), a measure of binding affinity.
Part 2: In Silico Analysis — Predicting and Rationalizing Biological Activity
Computational methods offer a powerful and cost-effective means to predict the biological activity of TFMP derivatives and to understand the molecular basis of their interactions.
Molecular Docking: Visualizing the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein.[11][12]
Molecular Docking Workflow
Caption: A typical workflow for a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
QSAR models are statistical models that correlate the chemical structures of a series of compounds with their biological activities.[13][14] These models can then be used to predict the activity of novel, untested compounds.
Molecular Dynamics (MD) Simulations: Understanding the Dynamics of Binding
MD simulations provide a dynamic picture of the interactions between a ligand and its target protein over time, offering insights into the stability of the binding complex and the key interactions that contribute to binding affinity.[12][15]
Part 3: A Comparative Framework
The true utility of these methods is realized when they are used in concert to compare a series of TFMP derivatives. The data generated can be compiled into a comprehensive table for easy comparison.
Table 1: Hypothetical Comparative Data for a Series of TFMP Derivatives
| Derivative | Cytotoxicity IC50 (µM) | Kinase Inhibition IC50 (nM) | Receptor Binding Ki (nM) | Docking Score (kcal/mol) | Predicted Activity (QSAR) |
| TFMP-A | 25.4 | 120.7 | 85.2 | -7.8 | Moderate |
| TFMP-B | 5.2 | 15.3 | 9.8 | -9.5 | High |
| TFMP-C | >100 | >1000 | >1000 | -5.2 | Low |
In this hypothetical example, TFMP-B emerges as the most promising candidate due to its high potency in the in vitro assays, which is supported by a favorable docking score and a high predicted activity from the QSAR model.
Conclusion: An Integrated Strategy for Success
The development of novel trifluoromethylphenyl derivatives requires a multifaceted approach that integrates both in vitro and in silico methodologies. By combining robust experimental data with predictive computational models, researchers can gain a deeper understanding of the structure-activity relationships and make more informed decisions in the drug discovery process. This guide provides a framework for implementing such an integrated strategy, emphasizing the importance of rigorous scientific methodology and rational design in the pursuit of new and effective therapeutics.
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). Retrieved January 19, 2026, from [Link]
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The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (n.d.). Retrieved January 19, 2026, from [Link]
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Retrieved January 19, 2026, from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Retrieved January 19, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). Retrieved January 19, 2026, from [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Retrieved January 19, 2026, from [Link]
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (n.d.). Retrieved January 19, 2026, from [Link]
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An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. (n.d.). Retrieved January 19, 2026, from [Link] trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bistrifluoromethylphenyl_Grignard_Reagent
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Molecular docking study of compound 21: a before MD simulation; b after... (n.d.). Retrieved January 19, 2026, from [Link]
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QSAR Modeling, Molecular Docking and Molecular Dynamics Simulations Studies of Lysine-Specific Demethylase 1 (LSD1) Inhibitors as Anticancer Agents. (n.d.). Retrieved January 19, 2026, from [Link]
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3-Trifluoromethylphenylpiperazine. (n.d.). Retrieved January 19, 2026, from [Link]
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QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. (n.d.). Retrieved January 19, 2026, from [Link]
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A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) SEARCH FOR NEW DRUGS IN VITRO ANTITUMOR ACTIVITY OF NEWLY SYNTHESIZED PYRIDAZIN-3(2H)-ONE DERIVATIVES VIA APOPTOSIS INDUCTION. (n.d.). Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Trifluoromethyl Ketone Synthesis: A Comparative Analysis
Introduction: The Rising Prominence of Trifluoromethyl Ketones
In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF3) group is a uniquely powerful substituent. Its strong electron-withdrawing nature, high lipophilicity, and enhanced metabolic stability can dramatically improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Among the various CF3-containing functionalities, trifluoromethyl ketones (TFMKs) have emerged as exceptionally valuable building blocks and potent enzyme inhibitors.[3] The ketone's electrophilic carbonyl carbon, activated by the adjacent CF3 group, readily forms stable tetrahedral adducts, a feature expertly exploited in the design of inhibitors for enzymes like proteases and lipases.[3]
Given their significance, the development of efficient and versatile synthetic routes to TFMKs is a topic of considerable interest.[1][3] This guide provides a comparative analysis of the principal synthetic pathways, offering field-proven insights into their mechanisms, scope, and practical applications. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear framework for selecting the optimal pathway for your specific research needs.
I. The Workhorse Methods: Nucleophilic Trifluoromethylation
Among the most established and straightforward strategies for TFMK synthesis is the reaction of a nucleophilic "CF3-" equivalent with an acyl electrophile.[3][4] This approach is prized for its reliability and the commercial availability of key reagents.
A. Ruppert-Prakash Reagent (TMSCF3): The Gold Standard
Trifluoromethyltrimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, is arguably the most versatile and widely used nucleophilic trifluoromethylating agent.[4][5] It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion.[3]
Mechanism of Action: The reaction proceeds through the formation of a hypervalent silicon intermediate, which then delivers the CF3 nucleophile to the carbonyl group of an ester or other acyl derivative. The resulting tetrahedral intermediate is stable enough to prevent over-addition, a common problem with highly reactive organometallics.[3][6]
Caption: Mechanism of ester trifluoromethylation using the Ruppert-Prakash reagent.
Key Experimental Insights:
-
Substrate Scope: This method is highly effective for a wide range of esters, including aromatic, aliphatic, and heterocyclic variants.[3][7]
-
Functional Group Tolerance: The mild conditions tolerate many common functional groups.
-
Causality: The choice of a fluoride initiator (e.g., TBAF, CsF) is critical.[8] Catalytic amounts are usually sufficient. The reaction is typically performed in aprotic solvents like THF at temperatures ranging from -78 °C to room temperature.
Validated Protocol: Synthesis of 1-(4-biphenylyl)-2,2,2-trifluoroethanone from Methyl 4-biphenylcarboxylate[3]
-
Preparation: To a solution of methyl 4-biphenylcarboxylate (1.0 mmol) in 5 mL of dry THF, add TMSCF3 (1.5 mmol).
-
Initiation: Cool the mixture to 0 °C and add a solution of TBAF in THF (1.0 M, 0.1 mL, 0.1 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quenching & Workup: Quench the reaction with 1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na2SO4, concentrate under reduced pressure, and purify the residue by silica gel chromatography to afford the desired trifluoromethyl ketone. Typical yields range from 80-95%.[3]
B. Fluoroform (HCF3): An Economical & Green Alternative
Fluoroform (HCF3) is an inexpensive industrial byproduct, making it an attractive CF3 source.[7] Its high pKa (~28) necessitates the use of a strong base for deprotonation to generate the trifluoromethyl anion. Recent advancements have made this approach more practical and scalable.
Mechanism of Action: A strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), deprotonates HCF3 in situ. The resulting CF3 anion is stabilized by the solvent (e.g., triglyme) and reacts directly with an ester substrate.[7]
Caption: TFMK synthesis via direct deprotonation of fluoroform.
Key Experimental Insights:
-
Causality: The choice of base and solvent is crucial. The KHMDS/triglyme system has proven highly effective, allowing the reaction to proceed at a manageable -40 °C.[7] Poorer coordinating solvents or weaker bases fail to generate or stabilize the CF3 anion effectively.
-
Advantages: This method avoids the use of silicon-based reagents and offers a more atom-economical pathway.[7]
-
Limitations: Requires careful handling of a potent greenhouse gas and strong bases. The substrate scope, while good, may be more limited by base-sensitive functional groups compared to the Ruppert-Prakash method.
II. Modern Approaches: Radical and Photoredox Pathways
Recent years have witnessed a surge in the development of radical-based methods for TFMK synthesis, driven largely by the advent of visible-light photoredox catalysis.[1][9][10] These methods provide novel disconnections and often operate under exceptionally mild conditions.
A. Electrophilic Trifluoromethylating Reagents & Radical Generation
Reagents traditionally viewed as "electrophilic" CF3 sources, such as Togni's and Umemoto's reagents, can undergo single-electron transfer (SET) processes to generate the trifluoromethyl radical (•CF3).[2][11][12] This highly reactive intermediate can then be intercepted by various substrates.
Mechanism of Action (Photoredox Catalysis): A photocatalyst (e.g., fac-Ir(ppy)3), upon excitation by visible light, becomes a potent reductant. It can then reduce an electrophilic trifluoromethylating agent to generate a •CF3 radical. This radical adds to a substrate like an alkyne or an enol ether, and subsequent oxidation and tautomerization steps yield the final TFMK product.[9][10][13]
Caption: General photoredox cycle for trifluoromethylation of alkynes.[10][13]
Key Experimental Insights:
-
Versatility: Photoredox methods enable the use of diverse starting materials, including unactivated olefins, alkynes, and silyl enol ethers.[1][9][10][14]
-
Mild Conditions: Reactions are often run at room temperature under visible light irradiation, exhibiting high functional group tolerance.[10][15]
-
Causality: The choice of photocatalyst is determined by its redox potential, which must be sufficient to reduce the chosen CF3 source.[13] For example, fac-Ir(ppy)3 is a strong enough reductant for many common reagents.[10]
Validated Protocol: Photoredox Synthesis of 1-Phenyl-2-(trifluoromethyl)pentan-1-one from 1-Phenylpent-1-yne[11]
-
Preparation: In a vial, combine 1-phenylpent-1-yne (0.2 mmol), Umemoto's reagent (0.3 mmol), and fac-Ir(ppy)3 (1.5 mol%).
-
Solvent Addition: Add 2.0 mL of a 9:1 mixture of CH3CN and H2O.
-
Degassing & Irradiation: Degas the mixture with argon for 10 minutes. Irradiate the vial with a blue LED (450 nm) at room temperature for 12 hours.
-
Workup: After the reaction is complete (monitored by TLC), dilute with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify by column chromatography to yield the α-trifluoromethyl ketone. Typical yields are in the 70-85% range.[10]
III. Other Notable Pathways
While nucleophilic and radical approaches are dominant, other strategies offer unique advantages for specific applications.
A. Oxidation of Trifluoromethyl Alcohols
This two-step sequence involves the initial addition of a CF3 nucleophile (e.g., from TMSCF3) to an aldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.[3]
-
Advantages: This is a highly reliable and predictable method, particularly when the corresponding aldehyde is readily available. It avoids potential side reactions associated with more reactive acyl electrophiles.
-
Limitations: It adds an extra step to the synthesis, and common oxidants (e.g., PCC, Swern, DMP) must be chosen carefully to be compatible with the rest of the molecule.
B. Trifluoroacetylation of Carboxylic Acid Derivatives
Direct conversion of carboxylic acids to TFMKs can be achieved by forming an enediolate with a strong base like LDA, followed by trifluoroacetylation with ethyl trifluoroacetate and a decarboxylative workup.[8][16]
-
Advantages: This method uses inexpensive and readily available starting materials and reagents. It is operationally simple and scalable.[16]
-
Limitations: Requires a strong base and is limited to enolizable carboxylic acids.
IV. Comparative Analysis and Pathway Selection
Choosing the optimal synthetic pathway depends on a careful analysis of the starting material, desired product complexity, and required scale.
| Pathway | Typical Substrate | CF3 Source | Key Strengths | Key Limitations | Scale-Up Potential |
| Nucleophilic (TMSCF3) | Esters, Acyl Halides | Ruppert-Prakash Reagent | High yield, broad scope, well-understood, high functional group tolerance.[3][4] | Stoichiometric silicon waste, cost of reagent. | Excellent |
| Nucleophilic (HCF3) | Esters | Fluoroform | Highly economical, atom-efficient.[7] | Requires strong base, potent greenhouse gas, potentially lower functional group tolerance.[17] | Good, with engineering controls |
| Photoredox Radical | Alkenes, Alkynes, Enol Ethers | Togni/Umemoto Reagents | Exceptionally mild conditions, novel disconnections, excellent functional group tolerance.[1][10][13] | Requires photocatalyst, can be sensitive to oxygen, cost of electrophilic reagents. | Moderate to Good |
| Oxidation of Alcohols | Aldehydes | Ruppert-Prakash Reagent | Very reliable, clean reactions, avoids reactive acyl species.[3] | Two-step process, requires stoichiometric oxidant. | Excellent |
| Enediolate Acylation | Enolizable Carboxylic Acids | Ethyl Trifluoroacetate | Uses inexpensive starting materials, operationally simple.[16] | Requires strong base (LDA), limited to specific substrate class. | Good |
Caption: Decision workflow for selecting a TFMK synthetic pathway.
Conclusion
The synthesis of trifluoromethyl ketones has evolved from a niche challenge to a well-developed field with a diverse toolkit of methodologies. The classic nucleophilic addition of the Ruppert-Prakash reagent to esters remains a benchmark for reliability and scope. For large-scale, cost-sensitive applications, direct trifluoroacetylation using fluoroform presents a compelling, albeit more demanding, alternative. The ascent of photoredox catalysis has opened new frontiers, enabling the construction of complex TFMKs from feedstock chemicals like alkenes and alkynes under remarkably mild conditions. By understanding the underlying mechanisms and practical considerations of each pathway, researchers can confidently select and execute the most appropriate strategy to accelerate their research and development goals.
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Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]
-
Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. National Institutes of Health (NIH). [Link]
-
Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]
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Synthesis of Aryl Trifluoromethyl Ketones. Thieme. [Link]
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Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. CCS Chemistry - Chinese Chemical Society. [Link]
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Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones. ACS Publications. [Link]
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Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
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Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]
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Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ETH Zurich Research Collection. [Link]
-
Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. ACS Publications. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. Royal Society of Chemistry. [Link]
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Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health (NIH). [Link]
-
Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. ACS Publications. [Link]
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New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. ACS Publications. [Link]
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Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]
-
Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. ACS Publications. [Link]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
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Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Wiley Online Library. [Link]
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Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. Organic Chemistry Portal. [Link]
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ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. [Link]
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Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System. PubMed. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one. As a valued professional in research and drug development, your commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a detailed rationale grounded in the chemical's specific hazard profile to ensure that disposal protocols are not just followed, but fundamentally understood.
Hazard Profile and Chemical Characteristics: The 'Why' Behind the Protocol
Understanding the inherent properties of this compound is the foundation of its safe management. Its structure, featuring a halogenated aromatic ring and a ketone functional group, dictates the necessary handling and disposal precautions. The trifluoromethyl group classifies it as a halogenated organic compound , a critical factor for waste segregation.[1]
Key safety and chemical data are summarized below:
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 1080636-43-6 | [2][3] |
| Molecular Formula | C₁₁H₉F₃O | [2][3] |
| GHS Hazard Class | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |
| Compound Type | Halogenated Organic Ketone | [1] |
The health hazards associated with this compound—oral toxicity, skin and eye irritation, and potential respiratory irritation—necessitate the use of stringent personal protective equipment (PPE) and handling exclusively within a certified chemical fume hood.[5][6][7]
The Core Principle: Mandate for Professional Disposal
Due to its classification as a hazardous chemical, the only acceptable disposal method for this compound is through a licensed and approved professional waste disposal service.[5][8][9] On-site chemical treatment or disposal via the sanitary sewer system is strictly prohibited and poses significant risks to personnel and the environment.
Step-by-Step Disposal Protocol for Liquid Waste and Solutions
This protocol outlines the systematic procedure for collecting liquid waste containing this compound.
Preparation and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are in a well-ventilated laboratory and wearing appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]
-
Hand Protection: Chemically resistant gloves (refer to the manufacturer's specifications for compatibility).[6]
-
Body Protection: A lab coat, with all skin covered.[6]
Waste Collection and Segregation
-
Select a Designated Container: Choose a clean, dry, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) carboys are typically suitable.[10][11] The container must have a secure, tight-fitting lid.[10][12]
-
Label the Container: Immediately affix a "Hazardous Waste" tag to the container before adding any waste.[10] Clearly write the full chemical name, "this compound," and list all other solvents or reagents that will be added, maintaining a running log of constituents and their approximate percentages.[1][10]
-
Segregate as Halogenated Waste: This is the most critical step in the collection process. This waste stream must be kept separate from non-halogenated organic waste.[1][10][11] Halogenated compounds require specific high-temperature incineration for disposal, and mixing them with other waste streams can disrupt the disposal process and significantly increase costs.[1][13]
-
Transfer Waste: Carefully pour the waste into the designated container within a chemical fume hood to minimize inhalation exposure.[5][6]
-
Secure and Store: Keep the container tightly closed except when adding waste.[10][11][12] Store the container in a designated satellite accumulation area (SAA) within the laboratory.[10][11] The storage location should be away from incompatible materials like strong oxidizing or reducing agents.[5] Utilize secondary containment (such as a spill tray) to mitigate leaks.[11]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for proper waste management.
Caption: A flowchart detailing the essential steps from waste identification to final professional disposal.
Protocol for Contaminated Solid Waste and Spill Cleanup
Contaminated Solids
Disposable items such as gloves, weighing paper, and absorbent pads contaminated with this compound must also be treated as hazardous waste.
-
Collect these materials in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
The label must indicate "Hazardous Waste" and list the chemical contaminant.
-
Dispose of this solid waste through the same professional service as the liquid waste.
Spill Cleanup
In the event of a spill, adhere to the following procedure:
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, and wear full PPE.[12]
-
Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[7][10] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collection: Carefully collect the absorbent material and any contaminated debris using spark-proof tools.[12] Place it into a suitable, sealable container for hazardous waste.[10][12]
-
Decontamination: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal: Label the container with all contents and arrange for pickup with your institution's environmental health and safety office or licensed waste vendor.[14]
Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not considered regular trash until it is properly decontaminated.[11]
-
Triple Rinsing: The standard procedure is to triple-rinse the container.[13][15]
-
Rinsate Collection: Pour a small amount of a suitable solvent (e.g., acetone or ethanol) into the empty container, cap it, and shake thoroughly to dissolve any residue. Crucially, this first rinsate, and all subsequent rinsates, must be collected and disposed of as halogenated hazardous waste. [11][15]
-
Repeat: Repeat the rinsing process two more times.
-
Final Disposal: Once triple-rinsed, deface or remove all original labels from the container.[13][15] It may then be disposed of as regular laboratory glass or plastic, according to your institution's policies.
By adhering to these detailed procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the responsible management of chemical waste.
References
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- CymitQuimica. (2024, December 19). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-(4-(TRIFLUOROMETHYL)PHENYL)CYCLOBUTANONE.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 3-PHENYL-CYCLOBUTAN-1-ONE.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Ethanone, 1-[3-(trifluoromethyl)phenyl]-.
- PubChem. (n.d.). 3-(Trifluoromethyl)cyclobutan-1-one.
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- Campus Operations, Temple University. (2021, October). Halogenated Solvents in Laboratories.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.
- Fisher Scientific. (2023, September 27). SAFETY DATA SHEET - Phenylmethanesulfonyl fluoride.
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. This guide provides a comprehensive, in-depth technical overview of the essential personal protective equipment (PPE) and safe handling procedures for 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one. As a Senior Application Scientist, my aim is to equip you not just with a list of procedures, but with the scientific rationale behind them, fostering a culture of safety and confidence in your laboratory.
Understanding the Hazard Profile
Before any chemical is handled, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The presence of the trifluoromethyl group, while generally stable, and the aromatic ketone structure necessitate a cautious and well-informed approach to handling.
Personal Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It is a nuanced decision based on the specific chemical properties and the nature of the work being performed.
Eye and Face Protection: Shielding Your Vision
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.[1]
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are essential for all procedures involving this compound.
-
Enhanced Protection: When there is a risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is required to provide full-face protection.
Skin Protection: A Barrier Against Irritation
Protecting the skin from direct contact is crucial to prevent irritation.[1] This involves the careful selection of gloves and appropriate laboratory attire.
The choice of glove material is of utmost importance. Standard disposable nitrile gloves, while common in laboratories, offer poor resistance to many ketones and aromatic hydrocarbons.[2][3][4] Therefore, for handling this compound, more robust options are necessary.
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Excellent | Offers outstanding resistance to ketones and esters.[2][5] |
| Viton™ | Excellent | Provides strong barrier protection against chlorinated and aromatic solvents.[2] |
| Neoprene | Good | Offers moderate protection against some ketones and is a viable alternative to butyl rubber or Viton™. |
| Nitrile | Not Recommended for Prolonged Contact | While providing good short-term splash protection, nitrile is not suitable for prolonged handling of aromatic ketones.[2][3][4] If used for brief tasks, they must be changed immediately upon any contact. |
It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use. Always inspect gloves for any signs of degradation or perforation before use. Double gloving, with a more resistant material as the outer layer, can provide an additional layer of safety.
-
A flame-resistant lab coat should be worn and kept fully buttoned.
-
Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Respiratory Protection: Safeguarding Your Lungs
To mitigate the risk of respiratory irritation, all work with this compound should be conducted in a certified chemical fume hood.[1] In situations where a fume hood is not available or if there is a potential for significant aerosolization, respiratory protection is required.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor cartridges is the minimum requirement.[6][7][8]
-
For Higher Concentrations or Spills: A powered air-purifying respirator (PAPR) with organic vapor cartridges offers a higher level of protection and is recommended for larger scale operations or in the event of a spill.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is the cornerstone of laboratory safety. The following workflow outlines the key steps for safely handling this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including residual amounts in containers, contaminated gloves, and absorbent materials from spills, must be collected in a designated "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste.[12][13]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: this compound.
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials, until it is collected by your institution's environmental health and safety department.[14]
-
Spill Cleanup: In the event of a spill, use an inert absorbent material. The contaminated absorbent must then be placed in the designated halogenated waste container. For large spills, evacuate the area and follow your institution's emergency procedures.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research and development efforts. This guide serves as a foundational resource, and it is crucial to always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets.
References
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. Available at: [Link]
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SafetyCulture Marketplace US. Breathe Easy: Organic Vapour Respirator. Available at: [Link]
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WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant?. Available at: [Link]
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Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart. Available at: [Link]
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Campus Operations, Temple University. Halogenated Solvents in Laboratories. Available at: [Link]
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Autumn Supply. Air-Purifying Respirators (APR): Masks, Filters, & More. Available at: [Link]
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North Safety Products. Chemical Resistance Guide. Available at: [Link]
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Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Available at: [Link]
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Centers for Disease Control and Prevention. (2025, February 3). Powered Air-Purifying Respirators | Personal Protective Equipment. Available at: [Link]
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Washington State University. Halogenated Solvents. Available at: [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
